4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
Description
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-[4-(aminomethyl)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-4,12H,5-9,14H2 |
InChI Key |
ZFLOPJKIDZBHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
An In-depth Technical Guide to 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
Introduction
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is a bifunctional organic molecule of significant interest to the fields of medicinal chemistry and drug development. Its structure is characterized by a cyclohexanone ring linked to a phenyl group, which is further substituted with an aminomethyl functional group. This unique combination of a cyclic ketone, an aromatic ring, and a primary amine offers a versatile scaffold for the synthesis of a wide array of more complex chemical entities. The cyclohexanone moiety is a prevalent feature in numerous biologically active compounds, and the aminomethylphenyl group provides a key site for derivatization or for mimicking biological ligands.[1] This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, characterization, and potential applications of this compound, tailored for researchers and professionals in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is presented in the table below. These data are fundamental for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| CAS Number | 1513618-56-8 | [2] |
| Molecular Formula | C13H17NO | [2] |
| Molecular Weight | 203.28 g/mol | [2] |
| Canonical SMILES | O=C1CCC(C2=CC=C(CN)C=C2)CC1 | [2] |
| InChI Key | ZFLOPJKIDZBHPK-UHFFFAOYSA-N |
Proposed Synthesis and Purification
While specific synthetic procedures for 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one are not extensively detailed in publicly available literature, a plausible and logical synthetic route can be devised based on established organic chemistry principles. A common approach would involve the oxidation of the corresponding alcohol, 4-[4-(aminomethyl)phenyl]cyclohexan-1-ol.
Synthetic Workflow Diagram
Caption: Figure 1: Proposed Synthetic Workflow for 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one.
Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone
This protocol is a generalized procedure for the oxidation of a secondary alcohol to a ketone, which is applicable for the synthesis of the target compound from its corresponding alcohol precursor.[3]
-
Dissolution : Dissolve the starting material, 4-[4-(aminomethyl)phenyl]cyclohexan-1-ol, in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidizing Agent : Slowly add an oxidizing agent, such as Pyridinium Chlorochromate (PCC) or a Jones reagent, to the stirred solution at room temperature.[3] The reaction temperature should be monitored and controlled, as the oxidation can be exothermic.
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup : Upon completion, quench the reaction by adding a suitable quenching agent (e.g., isopropanol for Jones reagent). Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 4-[4-(aminomethyl)phenyl]cyclohexan-1-one.
Structural Elucidation and Quality Control
Confirming the identity and purity of synthesized 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is critical. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow Diagram
Caption: Figure 2: Analytical Workflow for Quality Control of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[4] For 4-[4-(aminomethyl)phenyl]cyclohexan-1-one, both ¹H and ¹³C NMR would provide key structural information.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the cyclohexanone ring, and the aminomethyl protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR : The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclohexanone ring.
Experimental Protocol (Quantitative ¹H NMR): [4]
-
Sample Preparation : Accurately weigh a specific amount of the synthesized compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolution : Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition : Acquire the ¹H NMR spectrum on a high-field NMR spectrometer, ensuring a sufficient relaxation delay (D1) for accurate quantification.
-
Data Processing : Process the spectrum, including phasing and baseline correction, and integrate the signals of the analyte and the internal standard to determine purity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable.[5]
Experimental Protocol (GC-MS Analysis): [5]
-
Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent.
-
Injection : Inject a small volume of the sample into the GC-MS system.
-
Separation : The compound is vaporized and separated from any volatile impurities on the GC column.
-
Detection : The mass spectrometer detects the molecular ion peak corresponding to the molecular weight of the compound and its fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for assessing the purity of non-volatile compounds.[5] When coupled with a UV detector, it can quantify the compound and detect impurities with chromophores.
Experimental Protocol (HPLC Purity Analysis):
-
Mobile Phase Preparation : Prepare a suitable mobile phase, typically a mixture of acetonitrile and water with a buffer.
-
Sample Preparation : Dissolve an accurately weighed amount of the compound in the mobile phase to a known concentration.
-
Analysis : Inject the sample onto an appropriate HPLC column (e.g., C18) and elute with the mobile phase.
-
Detection : Monitor the eluent with a UV detector at a wavelength where the compound has strong absorbance. The purity is determined by the relative area of the main peak.
Potential Applications in Drug Discovery
The structural motifs within 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one suggest its potential as a valuable building block in drug discovery.
-
Cyclohexanone Core : The cyclohexanone scaffold is present in numerous compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][6]
-
Aminomethylphenyl Group : This group can serve as a handle for further chemical modifications to explore structure-activity relationships (SAR). The primary amine can be readily derivatized to form amides, sulfonamides, or other functional groups, allowing for the fine-tuning of pharmacological properties.
-
Analogues in Research : Derivatives of aminophenol, which can be conceptually related to the target molecule's structure, have been investigated for various therapeutic applications.[7] Furthermore, aminocyclohexane derivatives are key starting materials for active pharmaceutical ingredients like Cariprazine, an atypical antipsychotic.[8]
Handling and Storage
As with any chemical compound in a research setting, proper handling and storage procedures are essential.
-
Safety : It is recommended to handle 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage : The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is a compound with significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. Its distinct structural features provide a solid foundation for the development of new chemical entities. The analytical and synthetic protocols outlined in this guide offer a framework for researchers to effectively work with and characterize this promising molecule. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.
References
- Benchchem.
- Benchchem. A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Cyclohexenones.
- BLDpharm. 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one.
- Sigma-Aldrich. 4-[4-(aminomethyl)phenyl]cyclohexan-1-one.
- Pearson+. Describe how each of the following compounds could be synthesized... | Study Prep.
- Benchchem. Application Notes and Protocols for 2-(Hydroxy-phenyl-methyl)
- Google Patents. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
- ResearchGate.
- MDPI. Pharmacological Activities of Aminophenoxazinones.
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- 8. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one: A Key Building Block in Modern Medicinal Chemistry
This technical guide provides a comprehensive overview of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one, a bifunctional molecule of significant interest to researchers and professionals in drug discovery and development. Its unique structural features, combining a reactive ketone on a cyclohexane ring with a primary amine on a phenyl substituent, make it a versatile scaffold for the synthesis of complex molecular architectures and novel therapeutic agents. This document will delve into the fundamental chemical identifiers, potential synthetic strategies, and burgeoning applications of this compound, offering field-proven insights into its utility.
Core Molecular Identifiers and Physicochemical Properties
The precise identification of a chemical entity is paramount for scientific integrity and reproducibility. 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is cataloged in major chemical databases with the following key identifiers.
| Identifier | Value | Source |
| CAS Number | 1513618-56-8 | BLDpharm[1] |
| Molecular Formula | C13H17NO | BLDpharm[1] |
| Molecular Weight | 203.28 g/mol | BLDpharm[1] |
| SMILES | O=C1CCC(C2=CC=C(CN)C=C2)CC1 | BLDpharm[1] |
| InChI | 1S/C13H17NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-4,12H,5-9,14H2 | Sigma-Aldrich[2] |
| InChIKey | ZFLOPJKIDZBHPK-UHFFFAOYSA-N | Sigma-Aldrich[2] |
These identifiers provide a standardized and unambiguous method for referencing this compound in scientific literature and databases. The structural representation of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is visualized in the following diagram.
Caption: 2D structure of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one.
Synthesis Strategies and Methodologies
While a definitive, step-by-step synthesis protocol for 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is not extensively detailed in publicly available literature, a logical and efficient synthetic pathway can be proposed based on established organic chemistry principles and related transformations. A plausible approach would involve the protection of the ketone, followed by functional group manipulation of a precursor on the phenyl ring, and subsequent deprotection.
A potential, though not explicitly cited, synthetic workflow is outlined below. This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Proposed Synthetic Workflow:
Caption: A plausible synthetic pathway to 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one.
Applications in Drug Discovery and Medicinal Chemistry
The structural motif of a substituted cyclohexane ring is a common feature in many biologically active molecules. The presence of both a ketone and an amino group in 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one provides two reactive handles for further chemical modifications, making it a valuable building block in the synthesis of compound libraries for high-throughput screening.
The aminomethylphenyl moiety is of particular interest as it can mimic or replace other functional groups in known pharmacophores, potentially leading to improved potency, selectivity, or pharmacokinetic properties. For instance, related aminocyclohexane derivatives have been investigated for their potential as inhibitors of various enzymes and as modulators of receptor activity.
While specific examples of the direct use of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one in late-stage clinical candidates are not prominently featured in the surveyed literature, its role as a precursor is evident in patent literature concerning the synthesis of novel therapeutic agents. For example, derivatives of aminocyclohexane are central to the development of certain kinase inhibitors and compounds targeting psychiatric disorders.
Conclusion
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one represents a key molecular scaffold with significant potential in the field of medicinal chemistry. Its bifunctional nature allows for diverse chemical elaborations, enabling the synthesis of a wide array of complex molecules for drug discovery programs. The data and proposed synthetic strategies presented in this guide offer a foundational understanding for researchers and scientists looking to leverage the unique chemical properties of this compound in their work. As the quest for novel therapeutics continues, the utility of versatile building blocks like 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is poised to grow.
References
Sources
A Technical Guide to the Therapeutic Potential of Phenylcyclohexanone Derivatives in Drug Discovery
Abstract
The phenylcyclohexanone scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with profound effects on the central nervous system and beyond. Initially explored for their anesthetic properties, derivatives such as phencyclidine (PCP) and ketamine revealed a complex pharmacological profile, primarily as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This guide provides a comprehensive technical overview of the phenylcyclohexanone class, delving into its core mechanisms of action, diverse therapeutic applications, and the intricate structure-activity relationships that govern its biological effects. We will explore its journey from a surgical anesthetic to a revolutionary rapid-acting antidepressant and its emerging potential in neuroprotection, oncology, and anti-inflammatory applications.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the challenges and opportunities that define the future of this versatile chemical class.
The Phenylcyclohexanone Core: A Gateway to Complex Neuromodulation
The story of phenylcyclohexanone derivatives in medicine began in the 1950s with the development of phencyclidine (PCP) as an intravenous anesthetic.[6] While effective, its clinical use in humans was discontinued due to a high incidence of postoperative delirium, hallucinations, and psychosis.[6] This led to the synthesis of ketamine, a derivative with a shorter duration of action and a more manageable side-effect profile, which found widespread use in human and veterinary anesthesia.[2][7] However, the unique psychotomimetic and dissociative effects of these compounds hinted at a mechanism of action far more nuanced than simple anesthesia, paving the way for decades of research.
The fundamental mechanism shared by classical phenylcyclohexanone derivatives is the noncompetitive antagonism of the NMDA receptor, a key player in excitatory neurotransmission in the brain.[1][5] These compounds bind to a specific site (often called the "PCP site") located within the ion channel of the receptor, physically blocking the influx of calcium ions.[1] This action prevents the receptor's activation even when glutamate and a co-agonist (glycine or D-serine) are bound.[1][8] The profound impact of this mechanism on synaptic plasticity and neuronal function is the foundation for both the therapeutic effects and the adverse reactions associated with this class of drugs.
Therapeutic Frontiers: From Anesthesia to Psychiatry and Beyond
While the initial application was in anesthesia, the true therapeutic potential of this scaffold has been realized in other, more complex disease states.
A Paradigm Shift in Depression Treatment
The most significant modern application of phenylcyclohexanone derivatives is in the treatment of major depressive disorder (MDD), particularly treatment-resistant depression (TRD).[9] Sub-anesthetic doses of ketamine produce rapid (within hours) and robust antidepressant effects, a stark contrast to traditional monoaminergic antidepressants which can take weeks to become effective.[4][5] This discovery has been hailed as one of the biggest breakthroughs in depression research in decades.[5] The (S)-enantiomer, esketamine, has since been approved as a nasal spray for TRD, solidifying the therapeutic legitimacy of this drug class.[2][10]
The antidepressant mechanism is thought to be more complex than simple NMDA receptor blockade. The leading hypothesis suggests that ketamine preferentially blocks NMDA receptors on inhibitory GABAergic interneurons. This disinhibits pyramidal neurons, leading to a surge in glutamate release. This glutamate surge activates a different receptor, the AMPA receptor, triggering downstream signaling cascades involving Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR) pathway.[5][9] The ultimate result is an increase in synaptogenesis and a reversal of the synaptic deficits caused by chronic stress and depression.[9]
Neuroprotection in Excitotoxic Conditions
The over-activation of NMDA receptors, leading to excessive calcium influx and subsequent cell death (a process known as excitotoxicity), is a key pathological feature of acute neurological injuries like stroke and traumatic brain injury, as well as chronic neurodegenerative diseases.[11] As potent NMDA receptor antagonists, phenylcyclohexanone derivatives have been investigated for their neuroprotective potential.[12] By blocking the receptor during pathological overstimulation, these compounds can mitigate neuronal damage. However, clinical translation has been challenging, as blocking NMDA receptors essential for normal physiological function can lead to unacceptable side effects.[11] The development of derivatives with specific properties, such as voltage-dependency and selectivity for certain NMDA receptor subtypes (e.g., those containing the GluN2B subunit), is a key strategy to isolate neuroprotective effects from adverse reactions.[11][12]
Emerging Roles in Oncology and Inflammation
Beyond the central nervous system, certain phenylcyclohexanone derivatives have demonstrated promising activity in oncology and inflammation.[3] Some methoxyphenyl cyclohexanone analogs act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division, a mechanism similar to some established chemotherapy agents.[3] Other derivatives have shown the ability to inhibit DNA topoisomerase I, another critical target in cancer therapy.[3]
In the context of inflammation, studies have shown that some 4-arylcyclohexanone derivatives can inhibit the NF-κB signaling pathway, a master regulator of the inflammatory response.[13] This suggests a potential therapeutic role in a variety of inflammatory diseases. Furthermore, novel cyclohexenone derivatives have been shown to possess anti-nociceptive and anti-inflammatory properties mediated through interactions with GABAergic and opioidergic systems, in addition to inhibiting COX-2 and 5-LOX enzymes.[14]
Medicinal Chemistry and Structure-Activity Relationships (SAR)
The therapeutic utility and side-effect profile of a phenylcyclohexanone derivative are dictated by its chemical structure. Decades of research have illuminated key structure-activity relationships (SAR) that guide the design of new, optimized compounds.[15]
| Structural Moiety | Modification & Impact on Activity | Example(s) | Reference(s) |
| Aromatic (Phenyl) Ring | Substitution with electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can significantly alter potency and selectivity.[16][17] Fluorination, for instance, can influence metabolism and binding affinity.[16] | PCP vs. 4'-F-PCP | [16] |
| Cyclohexanone Ring | The six-membered ring is a critical scaffold. Modifications, such as the introduction of hydroxyl groups (e.g., hydroxynorketamine), can dramatically change the pharmacological profile, sometimes eliminating NMDA activity while retaining antidepressant effects through other mechanisms.[4][5] | Ketamine vs. Hydroxynorketamine (HNK) | [4][5] |
| Amino Group | The nature of the amine (e.g., piperidine in PCP, methylamine in ketamine) influences potency, lipophilicity, and ability to cross the blood-brain barrier. The basicity of the nitrogen is crucial for the interaction within the NMDA receptor channel.[15] | PCP (piperidine) vs. Ketamine (methylamino) | [1][7] |
The overarching goal of current medicinal chemistry efforts is to dissociate the therapeutic effects (e.g., antidepressant, neuroprotective) from the undesirable side effects (e.g., psychotomimetic effects, abuse potential).[4] This is being pursued by designing molecules that are more selective for specific NMDA receptor subtypes or that leverage downstream signaling pathways without directly causing strong channel blockade.[5][11]
Challenges and Future Directions in Drug Development
Despite its immense potential, the development of phenylcyclohexanone-based drugs is fraught with challenges.
-
Therapeutic Window: The primary hurdle is separating the desired therapeutic effects from dissociative and psychotomimetic side effects.[4] This narrow therapeutic window has limited the widespread use of compounds like ketamine.
-
Abuse Potential: The rewarding properties of many NMDA antagonists, demonstrated in preclinical models of self-administration, pose a significant risk of abuse and addiction.[7][16] PCP, for example, is a Schedule II drug with a high potential for abuse.[18]
-
Pharmacokinetics: Many derivatives suffer from poor bioavailability or rapid metabolism, complicating oral drug delivery and requiring intravenous or intranasal administration.[2][19]
-
Translational Models: Animal models, while useful, do not always accurately predict the complex psychiatric effects observed in humans, making it difficult to screen for compounds with a lower risk of psychosis.[20][21]
The future of this field lies in the rational design of next-generation compounds. This includes developing allosteric modulators that fine-tune receptor activity rather than blocking it completely, or creating drugs that specifically target the metabolites or downstream pathways responsible for the therapeutic effects, such as the (2R,6R)-HNK metabolite of ketamine, which shows antidepressant properties without direct NMDA antagonism in rodent models.[5][22]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, standardized protocols are essential. Below are methodologies for key assays used to characterize phenylcyclohexanone derivatives.
Protocol 1: Competitive Radioligand Binding Assay for the NMDA Receptor PCP Site
This protocol determines a compound's affinity for the PCP binding site within the NMDA receptor ion channel.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]MK-801), which is known to bind with high affinity to the PCP site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is its IC₅₀ value, from which the inhibition constant (Kᵢ) can be calculated.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine in the following order: assay buffer, test compound at various concentrations (typically a serial dilution), and the prepared membrane suspension.
-
Initiate the binding reaction by adding the radioligand (e.g., 5 nM [³H]MK-801).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand (e.g., 10 µM unlabeled MK-801).
-
Incubate the plate at room temperature for 2 hours to reach equilibrium.
-
-
Separation and Measurement:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (DPM from wells with excess unlabeled ligand) from the total binding (DPM from wells without unlabeled ligand).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Protocol 2: Forced Swim Test (FST) in Rodents for Antidepressant Activity
This is a widely used behavioral assay to screen for potential antidepressant efficacy.
Principle: The test is based on the observation that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant compounds are known to reduce the duration of this immobility, increasing active behaviors like swimming or climbing.
Methodology:
-
Apparatus:
-
A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15-20 cm, such that the animal cannot touch the bottom or escape.
-
-
Animal Acclimation:
-
House animals in the testing facility for at least one week prior to the experiment to acclimate.
-
On the day of testing, allow animals to acclimate to the testing room for at least 1 hour.
-
-
Drug Administration:
-
Administer the test phenylcyclohexanone derivative or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal, i.p.) at a predetermined time before the test (e.g., 30-60 minutes).
-
-
Test Procedure:
-
Gently place each animal individually into the water-filled cylinder.
-
The test session typically lasts for 6 minutes. A video recording is highly recommended for accurate scoring.
-
The first 2 minutes are often considered a habituation period and are not scored.
-
During the final 4 minutes (240 seconds), a trained observer, blind to the experimental conditions, scores the duration of immobility.
-
Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Calculate the total time (in seconds) each animal spent immobile during the 4-minute scoring period.
-
Compare the mean immobility time between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A statistically significant reduction in immobility time in a drug-treated group compared to the control group is indicative of an antidepressant-like effect.
-
Conclusion
The phenylcyclohexanone scaffold has proven to be an exceptionally fertile ground for drug discovery. From its origins as a dissociative anesthetic to its current role in revolutionizing depression treatment, its journey highlights the often-unpredictable path of pharmaceutical innovation. The core mechanism of NMDA receptor antagonism provides a powerful tool for modulating CNS function, with therapeutic potential in psychiatry, neurology, and beyond. However, the significant challenges of side effects and abuse potential demand a sophisticated and rational approach to drug design. By leveraging a deep understanding of structure-activity relationships, targeting specific receptor subtypes, and exploring novel downstream signaling pathways, the next generation of phenylcyclohexanone derivatives holds the promise of delivering potent new therapies with improved safety and wider clinical applicability.
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- Whitten, A. (2025). The biggest barriers in drug development today. Drug Discovery News.
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- 7. Synthesis and Pharmacology of PCP Analogs [chemistry.mdma.ch]
- 8. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Ketamine, Esketamine, and Arketamine: Their Mechanisms of Action and Applications in the Treatment of Depression and Alleviation of Depressive Symptoms [mdpi.com]
- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
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4-[4-(Aminomethyl)phenyl]cyclohexan-1-one as a pharmaceutical intermediate
An In-Depth Technical Guide to 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one: A Versatile Pharmaceutical Intermediate
Introduction
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Pharmaceutical intermediates are the foundational building blocks upon which novel therapeutic agents are constructed. Among these, 4-[4-(aminomethyl)phenyl]cyclohexan-1-one emerges as a molecule of significant interest. Its unique bifunctional structure, featuring a reactive primary amine and a modifiable ketone group, positions it as a versatile scaffold for creating diverse chemical libraries. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the synthesis, properties, applications, and handling of this valuable intermediate. By understanding its core characteristics and potential, scientists can better leverage its capabilities to accelerate the development of next-generation pharmaceuticals.
Physicochemical Properties and Specifications
The fundamental properties of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one define its behavior in chemical reactions and its storage requirements. These characteristics are essential for its effective use in a laboratory or manufacturing setting.
| Property | Value | Source |
| CAS Number | 1513618-56-8 | [1][2] |
| Molecular Formula | C13H17NO | [1] |
| Molecular Weight | 203.28 g/mol | [1][2] |
| IUPAC Name | 4-[4-(aminomethyl)phenyl]cyclohexan-1-one | N/A |
| SMILES Code | O=C1CCC(C2=CC=C(CN)C=C2)CC1 | [1] |
| InChI Key | ZFLOPJKIDZBHPK-UHFFFAOYSA-N | [2] |
| Appearance | Varies (typically a solid) | N/A |
| Storage | Recommended storage at 2-8°C for long-term stability. | [3] |
Synthetic Pathways and Chemical Logic
While proprietary synthesis routes are common, a logical and scalable synthesis of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one can be conceptualized based on established organic chemistry principles. A common strategy involves the construction of the substituted cyclohexanone ring system.
A plausible approach is the dehydrogenative synthesis from a cyclohexanone precursor and an appropriate amine, a method that allows for the incorporation of amino and hydroxyl groups in a single step.[4] Another established method for creating substituted cyclohexanones involves the Robinson annulation, a reaction that forms a six-membered ring by a Michael addition followed by an aldol condensation. More direct methods, such as the alkylation of enamines derived from cyclohexanone, also provide a robust route to α-monoalkylcyclohexanones.[5]
Below is a conceptual workflow illustrating a potential synthetic pathway.
Quality Control: The purity and identity of the final intermediate must be validated. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.[3][6]
Application in Drug Discovery: A Versatile Scaffold
The utility of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one lies in its dual reactive sites, which serve as handles for building molecular complexity. This structure is a valuable starting point for generating libraries of compounds for high-throughput screening.
-
The Aminomethyl Group: This primary amine is a nucleophile, readily participating in reactions like amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides. This allows for the introduction of a wide array of side chains and functional groups, directly influencing the compound's pharmacological properties.
-
The Cyclohexanone Moiety: The ketone can be transformed in numerous ways. It can be reduced to an alcohol, converted to an oxime, or used as a point for further alkylation at the alpha-carbon. The cyclohexane ring itself acts as a rigid, three-dimensional scaffold, which can be crucial for orienting substituents for optimal interaction with biological targets.[7]
Derivatives of similar cyclohexanone structures have been investigated for various therapeutic applications, including psychiatric disorders, and as potent and selective CDK9 kinase inhibitors for cancer treatment.[8][9] The trans-4-substituted cyclohexaneamine unit is a key structural element in Cariprazine, an atypical antipsychotic.[10]
The diagram below illustrates how this intermediate can be used to generate a library of diverse chemical entities.
Sources
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- 2. 4-[4-(aminomethyl)phenyl]cyclohexan-1-one | 1513618-56-8 [sigmaaldrich.com]
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- 9. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
Pharmacological Profiling and Biological Activity of Aminomethyl-Phenyl Substituted Cyclohexanones: A Technical Guide for Drug Development
Executive Summary
Aminomethyl-phenyl substituted cyclohexanones represent a highly versatile and structurally privileged class of pharmacophores in medicinal chemistry. Sharing structural homology with classic arylcyclohexylamines, these compounds exhibit a broad spectrum of biological activities, most notably as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists and as emerging antimicrobial agents. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of their chemical architecture, the causality behind their biological mechanisms, and field-proven experimental workflows for their synthesis and evaluation.
Chemical Architecture & Rationale
The core structure consists of a cyclohexanone ring substituted with both a phenyl group and an aminomethyl moiety. The rationale for this specific architecture is deeply rooted in structure-activity relationship (SAR) principles:
-
Lipophilic Core: The cyclohexanone ring provides a bulky, lipophilic anchor that perfectly occupies the hydrophobic pocket of the PCP binding site within the NMDA receptor's ion channel [2].
-
Electrostatic Anchoring: The aminomethyl group, which remains protonated at physiological pH, forms a critical salt bridge with acidic residues (e.g., Asparagine/Glutamate) lining the channel pore. This electrostatic interaction is the primary driver of the pore-blocking mechanism [2].
-
π−π Stacking: The phenyl ring engages in π−π stacking interactions with aromatic residues in the binding pocket, stabilizing the ligand-receptor complex.
-
Amphiphilic Disruption: In the context of antimicrobial activity, the combination of the lipophilic cyclohexanone/phenyl core and the cationic aminomethyl group creates an amphiphilic topology. This mimics cationic antimicrobial peptides, allowing the molecule to integrate into and disrupt bacterial cell membranes [3].
Primary Biological Activities
NMDA Receptor Antagonism
Aminomethyl-phenyl cyclohexanones act as non-competitive antagonists at the NMDA receptor. Unlike competitive antagonists that bind to the glutamate recognition site, these compounds bind to an allosteric site (the PCP-binding site) deep within the calcium ion channel [2]. This binding physically blocks the influx of Ca²⁺ ions, thereby inhibiting excitatory glutamatergic transmission. This mechanism is responsible for their potential dissociative, analgesic, and rapid-acting antidepressant effects.
Antimicrobial and Antimycobacterial Activity
Recent screening of cyclohexane derivatives has unveiled significant antimicrobial properties. Specifically, derivatives with para-alkyl substitutions on the phenyl ring (e.g., a propyl group) combined with the aminomethyl-cyclohexanone core have demonstrated potent activity against Gram-positive bacteria (like Staphylococcus aureus) and Mycobacterium tuberculosis [3]. The causality here is membrane depolarization: the cationic amine binds to the negatively charged bacterial membrane, while the lipophilic tail inserts into the lipid bilayer, causing structural destabilization.
Experimental Workflows & Methodologies
To ensure scientific integrity, every protocol described below is designed as a self-validating system, incorporating internal controls to verify assay performance.
Synthesis via the Mannich Reaction
The Mannich reaction is the method of choice for synthesizing these compounds. We utilize this multicomponent reaction because it efficiently functionalizes the α -position of the cyclohexanone ring with high atom economy, allowing for rapid generation of analog libraries [1].
Step-by-Step Protocol:
-
Reagent Assembly: In a 250 mL round-bottom flask equipped with a reflux condenser, combine the substituted cyclohexanone (100 mmol), paraformaldehyde (120 mmol), and the appropriate amine hydrochloride (100 mmol) in 40 mL of absolute ethanol.
-
Catalysis: Add 0.4 mL of concentrated hydrochloric acid to catalyze the formation of the electrophilic iminium ion.
-
Reflux: Heat the mixture to reflux for 4-5 hours under continuous magnetic stirring. The acidic proton adjacent to the cyclohexanone carbonyl is removed, allowing nucleophilic attack on the iminium intermediate.
-
Purification: Cool the mixture to room temperature. Filter to remove unreacted paraformaldehyde. Concentrate the filtrate in vacuo. Recrystallize the crude product from a mixture of ethanol/acetone to yield the pure aminomethyl-phenyl cyclohexanone hydrochloride salt. Self-Validation: Purity must be confirmed via HPLC (>95%) and structural identity verified by ¹H-NMR and ¹³C-NMR before proceeding to biological assays.
In Vitro NMDA Receptor Binding Assay
Step-by-Step Protocol:
-
Tissue Preparation: Isolate rat cortical membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and wash the pellet to remove endogenous glutamate.
-
Radioligand Incubation: Incubate the membrane preparation with 2 nM[³H]MK-801 (a highly specific PCP-site radioligand) and varying concentrations of the test compound (0.1 nM to 10 µM) for 120 minutes at room temperature.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter. Self-Validation: Include 10 µM unlabeled ketamine to define non-specific binding. A reference curve using a known standard (e.g., PCP or Ketamine) must be run on every plate to validate the Ki calculation.
Antimicrobial Susceptibility Testing (MIC)
Step-by-Step Protocol:
-
Inoculum Preparation: Cultivate Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) of 0.1, corresponding to 1 × 10⁸ CFU/mL. Dilute to a final assay concentration of 5 × 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in MHB (concentration range: 0.5 to 128 µg/mL).
-
Incubation & Readout: Add the bacterial inoculum to each well. Incubate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that completely inhibits visible bacterial growth [3]. Self-Validation: Every plate must include a sterility control (media only), a growth control (bacteria + vehicle), and a positive control (Chloramphenicol) to ensure assay reliability.
Quantitative Data Summaries
The following table summarizes the structure-activity relationship (SAR) profile of representative aminomethyl-phenyl cyclohexanones, highlighting the divergence between neuropharmacological and antimicrobial activities based on structural substitutions.
| Compound ID | Aryl Substitution | Amine Substitution | NMDA Receptor Affinity ( Ki , nM) | Antimicrobial MIC vs S. aureus (µg/mL) |
| APC-01 | Unsubstituted Phenyl | Methylamine | 59.0 | >128 |
| APC-02 | 4-Chloro-phenyl | Methylamine | 25.5 | 64 |
| APC-03 | Unsubstituted Phenyl | Dimethylamine | 110.0 | >128 |
| APC-04 | 4-Propyl-phenyl | Primary Amine | 450.0 | 8 |
Data Interpretation: Halogenation at the para-position (APC-02) significantly enhances NMDA receptor affinity due to increased lipophilicity and improved fit within the PCP pocket. Conversely, bulky alkyl substitutions (APC-04) decrease NMDA affinity but drastically improve antimicrobial potency by enhancing membrane insertion capabilities.
Visualizations
NMDA receptor modulation pathway by aminomethyl-phenyl cyclohexanones.
Experimental workflow from synthesis to biological evaluation.
Conclusion
The aminomethyl-phenyl substituted cyclohexanone scaffold is a highly tunable pharmacophore. By understanding the causality between structural modifications and receptor/membrane interactions, drug development professionals can selectively optimize these compounds for either central nervous system indications (via NMDA antagonism) or infectious diseases (via membrane disruption). Strict adherence to self-validating experimental protocols ensures the reliability of SAR data, accelerating the path from bench to bedside.
References
Literature Review and Technical Guide: Synthesis Pathways of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one (CAS: 1513618-56-8)[1] Core Precursor: 4-(4-Oxocyclohexyl)benzonitrile (CAS: 73204-07-6)[2]
Executive Summary & Retrosynthetic Strategy
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is a highly valued bifunctional building block. Featuring both a reactive cyclohexanone core and a primary benzylic amine, it serves as a critical intermediate in the synthesis of CCR2 antagonists, advanced liquid crystal monomers, and complex polymeric architectures[2]. Related structural analogs, such as 4-phenylcyclohexanone[3], have long been foundational in material science, but the addition of the aminomethyl group introduces significant synthetic complexity.
The primary challenge in synthesizing this molecule lies in chemoselectivity . The reduction of a nitrile to a primary amine typically requires harsh conditions (e.g., LiAlH4 or high-pressure hydrogenation) that would simultaneously reduce the ketone moiety into a secondary alcohol. Furthermore, an unprotected ketone in the presence of a newly formed primary amine under reductive conditions will undergo spontaneous intramolecular or intermolecular reductive amination, leading to polymeric or bicyclic byproducts.
To circumvent this, a robust orthogonal protection strategy is required. The retrosynthetic logic dictates masking the ketone as a cyclic ketal (1,3-dioxolane) prior to the nitrile reduction, ensuring the integrity of the ketone throughout the catalytic hydrogenation phase[4].
Retrosynthetic logic for 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one via orthogonal protection.
Mechanistic Causality: The Chemoselective Nitrile Reduction
A critical node in this synthesis is the conversion of the ketal-protected nitrile to the primary amine. We utilize Raney Nickel catalyzed hydrogenation in the presence of methanolic ammonia .
Why Methanolic Ammonia? During the reduction of a nitrile ( R-CN ), the reaction proceeds via a highly reactive imine intermediate ( R-CH=NH ). In the absence of ammonia, the newly formed primary amine ( R-CH2-NH2 ) can attack this imine intermediate, expelling ammonia and forming an undesirable secondary amine byproduct ( (R-CH2)2NH ). By saturating the reaction medium with excess ammonia ( NH3 ), Le Chatelier's principle shifts the equilibrium away from the secondary amine condensation, kinetically trapping the primary amine product.
Chemoselective nitrile reduction mechanism highlighting the necessity of methanolic ammonia.
Self-Validating Experimental Protocols
The following four-step sequence represents the most atom-economical and scalable route to the target molecule. Every step is designed as a self-validating system, incorporating specific In-Process Controls (IPCs) to guarantee conversion before proceeding.
Four-step experimental workflow from enol triflate to the final deprotected target molecule.
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Establish the carbon-carbon bond between the cyclohexene ring and the benzonitrile moiety.
-
Reaction: Charge a flask with 1,4-dioxaspiro[5]dec-7-en-8-yl trifluoromethanesulfonate (1.0 eq) and 4-cyanophenylboronic acid (1.1 eq).
-
Catalysis: Add Pd(PPh3)4 (0.05 eq) and K2CO3 (2.0 eq) in a degassed mixture of 1,4-Dioxane/ H2O (4:1).
-
Execution: Heat to 80 °C under a nitrogen atmosphere for 12 hours.
-
Validation (IPC): Analyze via LC-MS. The reaction is complete when the enol triflate mass is fully consumed.
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4 , and purify via silica gel chromatography to yield 4-(1,4-dioxaspiro[5]dec-7-en-8-yl)benzonitrile.
Step 2: Olefin Hydrogenation
Objective: Reduce the cyclohexene double bond while preserving the nitrile and ketal.
-
Reaction: Dissolve the Step 1 product (1.0 eq) in EtOAc.
-
Catalysis: Add 10% Pd/C (10% w/w).
-
Execution: Stir under a hydrogen balloon (1 atm) at 25 °C for 4 hours.
-
Validation (IPC): 1H NMR must show the complete disappearance of the vinylic proton signal at ~6.0 ppm.
-
Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo.
Step 3: Chemoselective Nitrile Reduction
Objective: Reduce the nitrile to a primary amine without forming secondary amines.
-
Reaction: Dissolve the Step 2 product (1.0 eq) in 7N NH3 in Methanol.
-
Catalysis: Add Raney Nickel slurry in water (20% w/w) carefully. (Caution: Raney Ni is highly pyrophoric).
-
Execution: Pressurize the reactor with H2 (50 psi) and stir at 25 °C for 16 hours.
-
Validation (IPC): IR spectroscopy must show the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹.
-
Workup: Filter through Celite under an inert atmosphere. Perform an acid-base extraction (extract into 1M HCl, wash with DCM, basify aqueous layer to pH 10, extract with DCM) to isolate the pure primary amine.
Step 4: Ketal Deprotection
Objective: Unmask the ketone to yield the final target compound.
-
Reaction: Dissolve the isolated amine (1.0 eq) in THF.
-
Catalysis: Add 3M aqueous HCl (5.0 eq).
-
Execution: Stir at 25 °C for 6 hours.
-
Validation (IPC): LC-MS must confirm the target mass ( [M+H]+=204.1 ).
-
Workup: Carefully basify the mixture to pH 10 using 2M NaOH. Extract the free base with DCM, dry over Na2SO4 , and concentrate to yield 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one.
Quantitative Data Summary
The table below summarizes the typical yields, reaction times, and validation markers for the optimized synthetic route.
| Step | Reaction Type | Reagents & Catalyst | Temp / Time | Typical Yield | Validation Marker (IPC) |
| 1 | Suzuki Coupling | Pd(PPh3)4 , K2CO3 , Dioxane/ H2O | 80 °C / 12 h | 82 - 88% | LC-MS: Triflate consumption |
| 2 | Olefin Hydrogenation | 10% Pd/C, H2 (1 atm), EtOAc | 25 °C / 4 h | 95 - 98% | 1H NMR: Vinylic H absent |
| 3 | Nitrile Reduction | Raney Ni, NH3 /MeOH, H2 (50 psi) | 25 °C / 16 h | 75 - 80% | IR: 2220 cm⁻¹ peak absent |
| 4 | Ketal Deprotection | 3M HCl (aq), THF | 25 °C / 6 h | 85 - 90% | LC-MS: [M+H]+=204.1 |
References
-
Title: 4-Phenylcyclohexanone | CID 78605 Source: PubChem - NIH URL: [Link]
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- 2. arborpharmchem.com [arborpharmchem.com]
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- 4. 4-(4'-苯腈)环己酮 | 4-(4-Oxocyclohexyl)benzonitrile | 73204-07-6 - 乐研试剂 [leyan.com]
- 5. dksh.com [dksh.com]
Technical Whitepaper: Physicochemical Profiling of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one – Free Base vs. Hydrochloride Salt
Executive Summary
In the development of neuroactive agents, kinase inhibitors, and advanced pharmaceutical intermediates, the selection of the appropriate solid-state form is a critical determinant of a molecule's success. For the bifunctional molecule 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one , the presence of both a reactive primary amine and a cyclohexanone moiety presents unique physicochemical challenges. This whitepaper provides an in-depth mechanistic analysis of the differences between its free base and hydrochloride (HCl) salt forms, guiding researchers in optimal salt selection for synthesis, formulation, and biological evaluation.
Structural and Thermodynamic Causality
The core structural difference between the two forms lies in the protonation state of the benzylic primary amine.
The Free Base: Lipophilicity and Reactivity
In its free base form, the unprotonated amine (-NH 2 ) renders the molecule highly lipophilic, facilitating solubility in organic solvents such as dichloromethane, ethyl acetate, and ethers. However, this form carries inherent liabilities. The nucleophilic primary amine can undergo intermolecular Schiff base formation with the electrophilic carbonyl carbon of the cyclohexanone ring on adjacent molecules, leading to spontaneous oligomerization over time. Furthermore, free bases are notoriously susceptible to atmospheric carbon dioxide, forming insoluble carbamate salts upon prolonged exposure.
The Hydrochloride Salt: Ionic Stabilization
Conversion to the hydrochloride salt protonates the amine to an ammonium cation (-NH 3+ ), paired with a chloride anion. This simple acid-base neutralization fundamentally alters the molecule's thermodynamic profile[1]. The ionic lattice formed by the salt requires significantly more thermal energy to disrupt, resulting in a higher melting point and enhanced solid-state stability[2]. Crucially, protonation neutralizes the nucleophilicity of the nitrogen, completely arresting the auto-oligomerization pathway and rendering the molecule chemically inert to its own ketone moiety. Furthermore, hydrochloride salts are the overwhelmingly dominant salt entity for basic active pharmaceutical ingredients (APIs), accounting for approximately half of all FDA-approved salt drugs due to their predictable dissolution profiles[1].
Comparative Physicochemical Data
The following table synthesizes the divergent properties of the two forms, grounded in thermodynamic and kinetic principles.
| Property | Free Base | Hydrochloride (HCl) Salt | Mechanistic Causality |
| Ionization State | Neutral (-NH 2 ) | Cationic (-NH 3+ Cl − ) | Addition of anhydrous HCl forces protonation of the basic nitrogen center. |
| Aqueous Solubility | Low (< 0.1 mg/mL) | High (> 10 mg/mL) | The ionic nature of the salt lowers the crystal lattice energy in water, facilitating rapid hydration and dissolution[3]. |
| Organic Solubility | High (DCM, EtOAc, Ether) | Low (Insoluble in non-polar solvents) | The neutral free base readily interacts with lipophilic solvents via van der Waals forces. |
| Chemical Stability | Poor (Prone to oligomerization) | Excellent (Stable for >2 years) | Protonation eliminates the nucleophilicity of the amine, preventing Schiff base condensation with the ketone. |
| Physical State | Low-melting solid / Oil | Highly crystalline powder | Strong electrostatic interactions between the ammonium cation and chloride anion create a rigid, high-energy crystal lattice[2]. |
| Primary Application | Organic synthesis (cross-coupling, reductive amination) | Biological assays, oral formulations, long-term storage | High aqueous solubility is required for physiological media; stability is required for storage[4]. |
Experimental Workflows and Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must not only execute a transformation but inherently validate their own success. The following methodologies are designed with built-in thermodynamic safeguards.
Protocol 1: Anhydrous Conversion of Free Base to Hydrochloride Salt
Objective: To generate the HCl salt without inducing acid-catalyzed hydration or aldol condensation of the cyclohexanone ring. Rationale: Aqueous HCl cannot be used, as the presence of water and strong acid will catalyze the enolization and subsequent aldol condensation of the cyclohexanone moiety. Anhydrous conditions are mandatory.
-
Dissolution: Dissolve 10.0 g of the free base in 150 mL of anhydrous methyl tert-butyl ether (MTBE) under a nitrogen atmosphere. Causality: MTBE is a poor hydrogen-bond donor/acceptor, ensuring the resulting salt will precipitate immediately rather than remaining solvated.
-
Acidification: Cool the solution to 0–5 °C using an ice bath. Dropwise, add 1.05 molar equivalents of 4.0 M HCl in 1,4-dioxane. Causality: The low temperature mitigates the exothermic heat of protonation, preventing thermal degradation.
-
Crystallization: Stir the suspension vigorously for 2 hours at room temperature. The HCl salt will crash out as a dense white precipitate.
-
Isolation: Filter the solid under a stream of dry nitrogen, wash with 50 mL of cold MTBE, and dry in vacuo at 40 °C for 12 hours.
-
Self-Validation: Dissolve a 10 mg aliquot in D 2 O for 1 H-NMR. The successful formation of the salt is confirmed by a downfield shift of the benzylic protons (adjacent to the amine) by approximately 0.5–0.8 ppm compared to the free base, and the absence of any aldol condensation byproducts.
Protocol 2: Disproportionation Risk Assessment (Stress Testing)
Objective: To evaluate the risk of the HCl salt reverting to the free base when exposed to formulation excipients. Rationale: Disproportionation occurs when the microenvironmental pH of a formulation exceeds the pK a of the drug, driving the equilibrium back to the free base[5]. This severely compromises dissolution and bioavailability[6].
-
Matrix Preparation: Triturate 1.0 g of the HCl salt with 1.0 g of magnesium stearate (a common, slightly alkaline lubricant excipient).
-
Humidity Stressing: Place the blend in a stability chamber at 40 °C and 75% Relative Humidity (RH) for 14 days. Causality: Moisture condenses in the capillary pores of the powder blend, creating a micro-aqueous environment that facilitates proton transfer from the API to the alkaline excipient[5].
-
Biphasic Extraction: Suspend 100 mg of the stressed blend in a biphasic mixture of 10 mL HPLC-grade water and 10 mL dichloromethane (DCM). Agitate for 10 minutes.
-
Self-Validation & Quantification: The intact HCl salt will partition into the aqueous layer, while any disproportionated free base will partition into the DCM layer. Separate the layers, evaporate the DCM, and quantify the free base residue via HPLC-UV. A free base fraction >5% indicates a high disproportionation risk, necessitating the use of acidic microenvironmental pH modifiers (e.g., citric acid) in the final formulation.
Mechanistic Visualization
The following diagram illustrates the thermodynamic lifecycle of the molecule, highlighting the critical node of disproportionation—a frequent failure point in late-stage drug development.
Fig 1: Mechanistic workflow of hydrochloride salt formation and excipient-induced disproportionation.
Conclusion
The transition from the free base of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one to its hydrochloride salt is not merely a formulation convenience; it is a fundamental chemical necessity to arrest auto-oligomerization and enable aqueous solubility. However, researchers must remain vigilant of disproportionation risks during formulation. By applying the rigorous, self-validating protocols outlined above, development teams can ensure the integrity of their active pharmaceutical ingredients from the bench to the clinic.
References
-
European Pharmaceutical Review. "Pharmaceutical salts of small molecule drugs: opportunities and challenges." European Pharmaceutical Review, 28 Oct. 2014. 1
-
BenchChem. "A Comparative Analysis of Physicochemical Properties: 4-Phenylpiperidine Free Base vs. Hydrochloride Salt." BenchChem, 2025.2
-
Merritt, Jeremy M., et al. "Implementing quality by design in pharmaceutical salt selection: a modeling approach to understanding disproportionation." Pharmaceutical Research, vol. 30, no. 1, 24 Aug. 2012, pp. 203-17. 5
-
Pharmaceutical Technology. "Salt Selection in Drug Development." PharmTech, 10 Mar. 2026. 3
-
British Journal of Cardiology. "Pharmaceutical salts: a formulation trick or a clinical conundrum?" BJC, 15 Nov. 2009. 6
-
National Institutes of Health. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, 2018. 4
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An In-Depth Technical Guide on the Safe Handling of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
Section 1: Compound Identification and Inferred Hazard Analysis
Chemical Identity
-
Chemical Name: 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
-
Synonym: 4-(4-(aminomethyl)phenyl)cyclohexan-1-one[1]
-
CAS Number: 1513618-56-8[1]
-
Molecular Formula: C₁₃H₁₇NO
-
Molecular Weight: 203.28 g/mol [1]
Chemical Structure
Caption: Chemical structure of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one.
Inferred Hazard Identification
Due to the absence of specific toxicological data, a hazard assessment must be inferred from the compound's primary functional groups: a cyclohexanone moiety and a benzylamine-like (aminomethylphenyl) moiety.
| Functional Group | Associated Hazards (from Analogues) | GHS Hazard Statements (Inferred) |
| Cyclohexanone | Flammable liquid and vapor.[2] Harmful if swallowed, in contact with skin, or if inhaled.[3][4] Causes skin irritation and serious eye damage.[2][4] May cause respiratory irritation.[3] | H226, H302, H312, H315, H318, H332, H335 |
| Aminomethylphenyl | Harmful if swallowed.[5] May cause skin, eye, and respiratory irritation.[6] Potential for skin sensitization. | H302, H315, H319, H335 |
Overall Inferred Classification: Based on this analysis, 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one should be handled as a substance that is potentially harmful if ingested, inhaled, or absorbed through the skin , and is likely a skin, eye, and respiratory tract irritant .[3][7] Its flammability should be considered moderate, similar to cyclohexanone.
Section 2: Safe Handling, Storage, and Personal Protection
Adherence to stringent safety protocols is paramount when working with research chemicals of unknown toxicity. The following procedures are based on established best practices for chemical laboratory safety.
Engineering Controls & Handling
-
Ventilation: All handling of the compound, including weighing and solution preparation, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools for transfer and handling.[8]
-
Electrostatic Discharge: Implement measures to prevent the buildup of electrostatic charge, such as grounding and bonding containers and receiving equipment during transfer.[10]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the compound and before leaving the work area. Contaminated clothing should be removed immediately and washed before reuse.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required protection.
| Body Area | Recommended PPE | Standard/Specification |
| Eye/Face | Safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US) approved.[5][10] |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). | Inspect gloves prior to use. Follow EN 374 (EU) or equivalent standards.[5][9] |
| Body | Flame-retardant laboratory coat. Chemical-resistant apron for larger quantities. | Ensure full coverage.[10] |
| Respiratory | Required if there is a risk of aerosolization or if working outside a fume hood. | A full-face respirator with appropriate cartridges for organic vapors/dusts.[5] |
Storage Procedures
-
Container: Store in a tightly closed, properly labeled container.[3][9]
-
Location: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.[3] A locked cabinet or designated area for hazardous compounds is recommended.[10]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7][11]
Caption: Workflow for the safe handling and storage of the compound.
Section 3: Emergency Procedures and First-Aid Measures
Rapid and correct response to an exposure is critical. Personnel should be familiar with the location and operation of all safety equipment, including eyewash stations and safety showers.
Accidental Release Measures
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).[8]
-
Collect: Use non-sparking tools to carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the appropriate environmental health and safety officer.
First-Aid Protocol
The following protocol provides a systematic response to personnel exposure.
Caption: First-aid response workflow for different exposure routes.
Specific First-Aid Steps:
-
After Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell or breathing is difficult, call a poison center or doctor.[7]
-
After Skin Contact: Take off immediately all contaminated clothing. Wash the skin thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6][7]
-
After Eye Contact: Rinse cautiously with water for several minutes.[7] If contact lenses are present and can be easily removed, do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7]
-
After Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[5] Call a poison center or doctor immediately.[7]
Section 4: Physical, Chemical, and Toxicological Profile
Physical and Chemical Properties
Data for this specific compound is limited and often based on computational predictions.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder (inferred from analogues) | [12] |
| Molecular Weight | 203.28 g/mol | |
| Boiling Point | 224.4 ± 13.0 °C (Predicted) | [13] |
| Melting Point | 118 - 121 °C (for a related compound) | [13] |
| Flash Point | Not available. (Cyclohexanone is 44°C) | |
| Solubility | Not available. Likely poor solubility in water. |
Toxicological Information (Based on Analogues)
No specific toxicological studies have been published for 4-[4-(aminomethyl)phenyl]cyclohexan-1-one. The toxicological profile is therefore inferred from data on cyclohexanone and other substituted cyclohexanones.
-
Acute Toxicity: Cyclohexanone is harmful if inhaled, swallowed, or in contact with skin (Acute Tox. 4).[2] It is reasonable to assume a similar or greater level of acute toxicity for this compound.
-
Skin Corrosion/Irritation: Cyclohexanone is a known skin irritant.[2] The presence of the amine group may also contribute to irritation. Assume this compound is a skin irritant.
-
Serious Eye Damage/Irritation: Cyclohexanone can cause serious eye damage.[2][4] Assume this compound is a severe eye irritant.
-
Carcinogenicity/Mutagenicity: There is no data to suggest this compound is carcinogenic or mutagenic. However, in the absence of data, it cannot be ruled out.
-
Specific Target Organ Toxicity (STOT): Cyclohexanone may cause respiratory irritation (STOT SE 3).[3]
Causality Statement: The primary mechanism of toxicity for many ketones like cyclohexanone involves irritation of mucous membranes and defatting of the skin upon repeated contact.[2] The aminomethylphenyl group introduces the potential for mechanisms associated with aromatic amines, which can include sensitization. Given this dual nature, it is imperative to prevent all routes of exposure. As a novel compound, its metabolic pathways and potential for long-term organ toxicity are unknown, reinforcing the need to handle it as a substance of unknown toxicity.[14]
References
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Cyclohexanone :: Internal Plant Instructions. Chemius. (2026). [Link]
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Safety First: Handling and Storage Best Practices for Cyclohexanone. NINGBO INNO PHARMCHEM CO., LTD.[Link]
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4-(Aminomethyl)cyclohexanone. PubChem, National Center for Biotechnology Information.[Link]
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GHS SAFETY DATA SHEET Cyclohexanone. GHS.[Link]
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SDS US - Greenfield. Greenfield Global. (2018). [Link]
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SAFETY DATA SHEET for CYCLOHEXANONE. DOMO Caproleuna GmbH. (2022). [Link]
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4-Methyl-4-phenylcyclohexan-1-one. PubChem, National Center for Biotechnology Information.[Link]
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CYCLOHEXANONE FOR SYNTHESIS. Loba Chemie.[Link]
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Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model. MDPI. (2021). [Link]
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Chemical Compounds in Animals. University of Florida Environmental Health and Safety.[Link]
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Product Safety Summary for Cyclohexanone. Japan Chemical Industry Association. (2012). [Link]
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Methodological & Application
Synthesis of Novel Enzyme Inhibitors Utilizing a 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one Scaffold: Application Notes and Protocols
Introduction: A Scaffold for Innovation in Enzyme Inhibition
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to developing next-generation therapeutics. The 4-[4-(aminomethyl)phenyl]cyclohexan-1-one core represents a versatile and synthetically tractable scaffold. Its rigid cyclohexanone ring system, coupled with a flexible aminomethylphenyl side chain, provides a unique three-dimensional architecture for probing the active sites of various enzymes. This scaffold possesses two key points for chemical diversification: a primary amine and a ketone. This duality allows for the systematic exploration of structure-activity relationships (SAR) to enhance inhibitor potency and selectivity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of enzyme inhibitors based on the 4-[4-(aminomethyl)phenyl]cyclohexan-1-one scaffold. We will focus on the design and synthesis of inhibitors targeting urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis.[1] The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and guidance on troubleshooting.
Rationale for Targeting Urokinase-type Plasminogen Activator (uPA)
uPA is a serine protease that plays a critical role in the degradation of the extracellular matrix, a process essential for tumor cell invasion and metastasis.[1] Elevated levels of uPA are a prognostic marker for poor outcomes in several cancers, including breast, prostate, and gastric cancers.[2] As such, the inhibition of uPA is a promising therapeutic strategy to impede cancer progression.[3][4] Small molecule inhibitors that can selectively target the active site of uPA are of significant interest. The 4-[4-(aminomethyl)phenyl]cyclohexan-1-one scaffold is an excellent starting point for developing such inhibitors due to its ability to present a basic amine functionality, which can interact with the negatively charged Asp189 residue in the S1 pocket of uPA, a key interaction for many known inhibitors.
Synthetic Workflow Overview
The synthesis of a library of potential uPA inhibitors based on the 4-[4-(aminomethyl)phenyl]cyclohexan-1-one scaffold can be conceptualized as a three-stage process:
-
Scaffold Synthesis: Preparation of the core 4-[4-(aminomethyl)phenyl]cyclohexan-1-one scaffold.
-
Library Generation: Diversification of the scaffold through reactions at the primary amine and ketone functionalities.
-
Biological Evaluation: Screening of the synthesized compounds for their inhibitory activity against uPA.
Caption: Overall workflow for the synthesis and evaluation of inhibitors.
PART 1: Synthesis of the 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one Scaffold
Protocol 1.1: Synthesis of 4-(4-Nitrophenyl)cyclohexan-1-one
This protocol is based on the well-established Robinson annulation or similar methods for the synthesis of substituted cyclohexanones.
-
Rationale: This step creates the core cyclohexanone ring with the phenyl moiety at the 4-position. The nitro group serves as a precursor to the amine.
-
Materials:
-
p-Nitrobenzaldehyde
-
Acetone
-
L-Proline (or other suitable organocatalyst)
-
Aqueous micellar media (e.g., sodium dodecyl sulfate solution)
-
Ethyl acetate, brine, anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of p-nitrobenzaldehyde (1 equivalent) in an aqueous micellar solution, add acetone (excess, e.g., 10 equivalents) and L-proline (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-hydroxy-4-(4-nitrophenyl)butan-2-one.
-
The subsequent intramolecular aldol condensation to form the cyclohexenone, followed by reduction of the double bond, can be achieved through various established methods to yield 4-(4-nitrophenyl)cyclohexan-1-one.
-
Protocol 1.2: Reduction of the Nitro Group to an Amine
-
Rationale: The nitro group is reduced to a primary aniline, which is a key intermediate for the final step of the scaffold synthesis.
-
Materials:
-
4-(4-Nitrophenyl)cyclohexan-1-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂, Pd/C)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
-
Procedure (using SnCl₂):
-
Dissolve 4-(4-nitrophenyl)cyclohexan-1-one (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (4-5 equivalents) portion-wise.
-
Reflux the mixture for 3-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-(4-aminophenyl)cyclohexan-1-one. This product can be used in the next step without further purification if it is of sufficient purity.
-
Protocol 1.3: Reductive Amination to form the Aminomethyl Group
-
Rationale: The Eschweiler-Clarke reaction provides a classic and effective method for the methylation of primary amines to form the aminomethyl group.[5]
-
Materials:
-
4-(4-Aminophenyl)cyclohexan-1-one
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
-
Procedure:
-
To a flask containing 4-(4-aminophenyl)cyclohexan-1-one (1 equivalent), add formaldehyde (2.5 equivalents).
-
Slowly add formic acid (2.5 equivalents) while cooling the flask in an ice bath.
-
Heat the reaction mixture to 100°C and maintain for 2-3 hours.
-
Cool the mixture and basify with a 2M NaOH solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to yield the final scaffold, 4-[4-(aminomethyl)phenyl]cyclohexan-1-one.
-
PART 2: Library Generation from the Scaffold
The primary amine of the scaffold is the most versatile handle for derivatization to explore the S1 pocket of uPA. Amide coupling reactions are a robust method for this purpose.
Protocol 2.1: Amide Coupling with Carboxylic Acids
-
Rationale: Formation of an amide bond between the primary amine of the scaffold and a diverse set of carboxylic acids allows for the introduction of various functionalities to probe the enzyme's active site.
-
Materials:
-
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
-
A library of carboxylic acids (e.g., benzoic acids, naphthoic acids, heterocyclic carboxylic acids)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other amide coupling reagents (e.g., EDC, DCC).[6][7][8]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a vial, dissolve the carboxylic acid (1.1 equivalents) in DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one (1 equivalent) in DMF.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography or preparative HPLC.
-
Caption: Step-by-step amide coupling protocol.
PART 3: Biological Evaluation - uPA Inhibition Assay
A chromogenic assay is a reliable and high-throughput method for determining the inhibitory potency of the synthesized compounds against uPA.[2][6][9]
Protocol 3.1: Chromogenic uPA Inhibition Assay
-
Rationale: This assay measures the ability of uPA to convert plasminogen to plasmin. Plasmin then cleaves a chromogenic substrate, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[2][9] A decrease in the rate of pNA production in the presence of a test compound indicates inhibition of uPA.
-
Materials:
-
Human uPA (recombinant)
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251, H-D-Val-Leu-Lys-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Prepare a stock solution of the test compounds in DMSO. Create a serial dilution of each compound in the assay buffer.
-
In a 96-well plate, add 20 µL of the test compound dilutions to each well. Include a positive control (a known uPA inhibitor) and a negative control (DMSO vehicle).
-
Add 60 µL of an assay mix containing uPA and plasminogen to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the chromogenic plasmin substrate to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader at 37°C. Take kinetic readings every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation and Interpretation
The inhibitory activities of the synthesized compounds should be tabulated for easy comparison.
| Compound ID | Scaffold Modification | R-Group | IC₅₀ (µM) for uPA |
| Control-1 | Known Inhibitor (e.g., Amiloride) | - | 7.0[3] |
| Control-2 | Known Inhibitor (e.g., WX-UK1) | - | Reported in nM range |
| LIB-001 | Amide | 4-Chlorophenyl | Experimental Value |
| LIB-002 | Amide | 3,4-Dichlorophenyl | Experimental Value |
| LIB-003 | Amide | 2-Naphthyl | Experimental Value |
| LIB-004 | Amide | 5-Indolyl | Experimental Value |
Note: The IC₅₀ values for library compounds are to be determined experimentally.
Structure-Activity Relationship (SAR) Insights
The data obtained from the uPA inhibition assay will allow for the elucidation of SAR. Key considerations include:
-
Aromatic Substituents: The nature and position of substituents on the aromatic ring introduced via amide coupling can significantly impact potency. Electron-withdrawing groups, such as halogens, may enhance interactions within the active site.
-
Hydrophobicity and Steric Bulk: The size and lipophilicity of the R-group will influence binding affinity. Larger, more hydrophobic groups may occupy additional pockets within the enzyme's active site.
-
Ketone Modification: While the primary amine is the main focus for derivatization, modifications at the ketone position (e.g., through reductive amination with small amines) can be explored to probe other regions of the active site and improve physicochemical properties.
Conclusion
The 4-[4-(aminomethyl)phenyl]cyclohexan-1-one scaffold offers a promising starting point for the development of novel enzyme inhibitors. The synthetic and screening protocols provided in this guide offer a clear and logical pathway for the generation and evaluation of a library of potential uPA inhibitors. By systematically exploring the chemical space around this versatile scaffold, researchers can uncover potent and selective inhibitors with therapeutic potential.
References
-
Buckley, B. J., et al. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 583-603. Retrieved from [Link]
-
Faten Alchab & Omar Rihawi. (2022, October 20). Design of Potential Inhibitors of Urokinase Using in Silico Approach. Clinical Trials and Case Studies, 1(1). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)-3-morpholinone.
-
Gondi, D. H., & Rao, J. S. (2007). Identification of a novel inhibitor of urokinase-type plasminogen activator. Molecular Cancer Therapeutics, 6(4), 1336-1345. Retrieved from [Link]
-
Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (n.d.). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Jiang, G., Harrison, W., Zhao, H., Huang, C., Li, H., & Zhou, M. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18). Retrieved from [Link]
-
Joossens, J., et al. (2015). Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold. Journal of Medicinal Chemistry, 58(23), 9345-9359. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
MDPI. (2022, December 2). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Wu, C. Y., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. International Journal of Organic Chemistry, 2, 199-205. Retrieved from [Link]
-
Practical-Haemostasis.com. (2022, September 27). u-PA Assays. Retrieved from [Link]
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- 4. The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts [mdpi.com]
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Optimizing Grignard Reactions for the Synthesis of Phenylcyclohexanone Derivatives
An Application Note and Protocol for Researchers
Introduction
The Grignard reaction stands as a cornerstone of organic synthesis, prized for its efficacy in forming carbon-carbon bonds.[1][2] A particularly valuable application of this reaction is the nucleophilic addition of organomagnesium halides to ketones, which provides a direct route to structurally complex tertiary alcohols.[3][4][5][6] Phenylcyclohexanone derivatives are important structural motifs in medicinal chemistry and materials science, and their conversion to tertiary alcohols via the Grignard reaction opens avenues for creating diverse molecular architectures.
However, the reaction is not without its challenges. The high reactivity of Grignard reagents makes them sensitive to moisture and prone to side reactions.[7][8] Reactions involving sterically hindered ketones like substituted cyclohexanones can be further complicated by competing reaction pathways such as enolization and reduction.[4][9][10] This guide provides a comprehensive overview of the key parameters influencing the success of Grignard reactions with phenylcyclohexanone derivatives, offering field-proven insights and detailed protocols to enable researchers to optimize their synthetic strategies.
Pillar 1: The Reaction Mechanism - A Tale of Nucleophilic Addition
The fundamental transformation in a Grignard reaction with a ketone is the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon. The reaction proceeds in two main stages: the initial addition to form a magnesium alkoxide intermediate, followed by an acidic workup to yield the final tertiary alcohol.[11][12]
The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the R-group of the Grignard reagent.[13] This forms a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[14] Subsequent quenching with a mild acid source, such as a saturated aqueous solution of ammonium chloride, protonates the alkoxide to furnish the desired tertiary alcohol.[13][15]
Caption: General mechanism of a Grignard reaction with a ketone.
Pillar 2: Optimizing the Reaction - A Multi-Parameter Approach
The success of a Grignard reaction hinges on the careful control of several experimental variables. Each parameter can significantly influence the reaction's yield, selectivity, and the profile of any side products.
The Grignard Reagent: Quality is Key
The quality and concentration of the Grignard reagent are paramount. These reagents are highly sensitive to moisture and air, which can rapidly quench them.[8] Therefore, strict anhydrous and inert atmosphere techniques are essential during their preparation and use.[7][12][16]
-
Preparation: Grignard reagents are typically prepared by reacting an organic halide with magnesium turnings in an ethereal solvent.[2][7] Activation of the magnesium surface, which can be passivated by a layer of magnesium oxide, is often necessary. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[16][17]
-
Titration: The exact concentration of a freshly prepared Grignard reagent is often unknown due to side reactions or incomplete formation. Therefore, it is crucial to determine the molarity of the reagent before use through titration. A common method involves titration against a known concentration of a protic reagent like I₂ in the presence of LiCl, or using a colorimetric indicator.[2][18]
Solvent Effects: More Than Just a Medium
Ethereal solvents are indispensable for Grignard reactions as they solvate and stabilize the organomagnesium species through coordination, preventing its aggregation and precipitation.[2][10] The choice of solvent can impact reaction rates and even the product distribution.
| Solvent | Boiling Point (°C) | Key Characteristics & Considerations | References |
| Diethyl Ether (Et₂O) | 34.6 | Traditional solvent; its high volatility can help in moderating exothermic reactions, but also poses a fire hazard. | [7][11] |
| Tetrahydrofuran (THF) | 66 | Higher boiling point than Et₂O, allowing for reactions at higher temperatures. Excellent solvating power for the Grignard reagent. | [8][19] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | A greener alternative to THF, derived from renewable resources. Can sometimes provide superior yields and suppress side reactions like Wurtz coupling. | [10][19] |
The solvent can also play a role in the Schlenk equilibrium, which describes the distribution of different organomagnesium species in solution. This equilibrium can influence the reactivity of the Grignard reagent.[20]
Temperature Control: Taming the Exotherm
The formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic processes.[1][21][22] Uncontrolled temperature increases can lead to a runaway reaction and an increase in side products.
-
Initiation: The reaction between the organic halide and magnesium may require gentle initial warming to start.[17] Once initiated, the exotherm is often sufficient to maintain the reaction.[23]
-
Addition: The addition of the phenylcyclohexanone solution to the Grignard reagent should be performed at a controlled temperature, typically between 0 °C and room temperature. Cooling the reaction vessel in an ice bath is a standard practice to dissipate the heat generated.[10] For particularly sensitive substrates, lower temperatures (e.g., -78 °C) may be necessary to improve selectivity and minimize enolization.[24]
Rate of Addition: A Balancing Act
The rate at which the reactants are combined is a critical parameter.
-
Slow Addition of Halide (Reagent Formation): When preparing the Grignard reagent, the organic halide should be added slowly to the magnesium suspension. A high local concentration of the halide can promote the formation of Wurtz coupling byproducts (R-R).[10][17][23]
-
Slow Addition of Ketone (Reaction): The phenylcyclohexanone solution should be added dropwise to the Grignard reagent. This helps to control the exotherm and maintain a low concentration of the ketone, which can disfavor side reactions.[12]
Pillar 3: A Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 1-phenylcyclohexan-1-ol from cyclohexanone and phenylmagnesium bromide, a representative example that can be adapted for various phenylcyclohexanone derivatives.
Caption: Workflow for the synthesis of a tertiary alcohol via a Grignard reaction.
Protocol: Synthesis of 1-Phenylcyclohexan-1-ol
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Diethyl ether is extremely flammable.[7]
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
Bromobenzene
-
Cyclohexanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Phenylmagnesium Bromide: a. Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.[16] b. Place magnesium turnings (1.1 equivalents) and a small crystal of iodine into the flask. c. Add a portion of anhydrous diethyl ether to the flask to cover the magnesium. d. Dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. e. Add a small amount of the bromobenzene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[10] Gentle warming may be required.[12] f. Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[10][17] g. After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted.[10]
-
Reaction with Cyclohexanone: a. Cool the freshly prepared Grignard reagent in an ice-water bath to 0 °C.[10] b. Dissolve cyclohexanone (0.9 equivalents) in anhydrous diethyl ether and add this solution to the dropping funnel. c. Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.[12] d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[15]
-
Workup and Purification: a. Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.[15] b. Quench the reaction by slowly and carefully adding saturated aqueous ammonium chloride solution dropwise.[9][15] This is an exothermic process.[15] Continue adding until the fizzing ceases and a white precipitate of magnesium salts forms. c. Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer. d. Extract the aqueous layer two more times with diethyl ether to maximize product recovery.[15] e. Combine all the organic extracts and wash them with brine.[15] This helps to remove residual water. f. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. g. Purify the crude 1-phenylcyclohexan-1-ol by recrystallization or column chromatography as needed.[12]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) | References |
| Reaction fails to initiate | 1. Wet glassware or solvent. 2. Passivated magnesium surface. | 1. Rigorously flame-dry all glassware and use anhydrous solvents. 2. Add a crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the mixture to activate the Mg. | [16][17] |
| Low yield of tertiary alcohol | 1. Inaccurate Grignard concentration. 2. Competing enolization. 3. Competing reduction. | 1. Titrate the Grignard reagent before use. 2. Lower the reaction temperature; use a less bulky Grignard reagent; consider adding CeCl₃. 3. Use a Grignard reagent without β-hydrogens (e.g., PhMgBr, MeMgI). | [10][18][25] |
| Formation of Wurtz coupling product (R-R) | High local concentration of organic halide during Grignard reagent formation. | Add the organic halide slowly and at a controlled rate to the magnesium turnings. | [10][23] |
| Recovery of starting ketone | 1. Inactive Grignard reagent (due to moisture). 2. Severe steric hindrance leading to enolization. | 1. Ensure all conditions are strictly anhydrous. 2. Confirm enolization (e.g., by D₂O quench).[26] If so, modify conditions (lower temp, different reagent) or reconsider the synthetic route. | [7][26] |
A Deeper Look at Side Reactions
-
Enolization: Grignard reagents are strong bases and can abstract an acidic α-proton from the cyclohexanone, forming a magnesium enolate.[23] This pathway is particularly favored with sterically hindered Grignard reagents (e.g., tert-butylmagnesium bromide) and hindered ketones.[9][26] Upon workup, the enolate is protonated, regenerating the starting ketone. Lowering the reaction temperature can help to favor the kinetic 1,2-addition product over the thermodynamically favored enolization.[10]
-
Reduction: If the Grignard reagent possesses a hydrogen atom on its β-carbon, it can act as a reducing agent. The reaction proceeds through a cyclic six-membered transition state, where a hydride is transferred from the Grignard reagent to the carbonyl carbon, yielding a secondary alcohol after workup.[4][10] To avoid this, select a Grignard reagent that lacks β-hydrogens, such as methylmagnesium iodide or phenylmagnesium bromide.
Conclusion
The Grignard reaction is a powerful tool for the synthesis of tertiary alcohols from phenylcyclohexanone derivatives. Success, however, is not guaranteed and relies on a nuanced understanding of the reaction mechanism and meticulous control over experimental conditions. By carefully selecting anhydrous solvents, managing reaction temperatures, controlling addition rates, and ensuring the quality of the Grignard reagent, researchers can significantly improve yields and minimize unwanted side reactions. The protocols and troubleshooting guide presented here serve as a robust starting point for the development and optimization of these crucial synthetic transformations.
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Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Master Organic Chemistry. [Link]
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The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 5). Chemistry Steps. [Link]
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reaction of aldehydes and ketones with grignard reagents - Chemguide. (n.d.). Chemguide. [Link]
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Dunne, J. F., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(8), 2148-2155. [Link]
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Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry - YouTube. (2026, January 25). YouTube. [Link]
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Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed. (2017, April 3). PubMed. [Link]
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Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation - RSC Publishing. (2023, June 28). RSC Publishing. [Link]
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Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 509. [Link]
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Physical property of solvents used for Grignard reactions | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]
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Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven? - PMC. (2025, September 1). PMC. [Link]
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Video: Grignard Reagent Preparation and Grignard Reaction - JoVE. (2017, February 22). JoVE. [Link]
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Asymmetric Induction in Grignard Reactions in a Chiral Solvent - ScholarWorks. (n.d.). ScholarWorks. [Link]
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Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC. (n.d.). PMC. [Link]
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Grignard Reaction - Web Pages. (n.d.). University of Missouri–St. Louis. [Link]
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calorimetric investigation of the formation of grignard reagents. (n.d.). IKZ. [Link]
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Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions - ResearchGate. (n.d.). ResearchGate. [Link]
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Synthesis and Preparation of Grignard Reagent - Research and Reviews. (2021, October 27). Research and Reviews. [Link]
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Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC. (2020, November 26). PMC. [Link]
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Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). RSC Publishing. [Link]
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Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective - Comptes Rendus de l'Académie des Sciences. (2024, July 11). Comptes Rendus de l'Académie des Sciences. [Link]
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Enantioselective Grignard Reactions in Total Synthesis: Development of Asymmetric Methodology, Exploration of New Targets and their Biological Testing. (2022, December 8). UCD. [Link]
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Solved Attempted Grignard reaction of cyclohexanone with | Chegg.com. (2016, October 16). Chegg. [Link]
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Unprecedented stereoselectivity in the addition of organoiron(II) reagents to cyclohexanone derivatives - RSC Publishing. (n.d.). RSC Publishing. [Link]
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Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239–1242. [Link]
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Grignard side reactions : r/chemistry - Reddit. (2022, December 21). Reddit. [Link]
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Help with Grignard Reagent Mechanism : r/OrganicChemistry - Reddit. (2025, December 13). Reddit. [Link]
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Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - DSpace@MIT. (n.d.). DSpace@MIT. [Link]
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Application Note and Detailed Protocols for the Synthesis of Secondary Amines from 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and technical insights for the conversion of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one to various secondary amines. The primary methodology detailed is the direct reductive amination, a robust and widely utilized transformation in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step procedures to ensure successful synthesis, purification, and characterization of the target secondary amines.
Introduction: The Significance of Secondary Amine Synthesis
Secondary amines are a pivotal structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals. Their unique physicochemical properties, such as basicity and hydrogen bonding capability, are often crucial for molecular recognition and biological activity. The starting material, 4-[4-(aminomethyl)phenyl]cyclohexan-1-one, is a versatile building block containing both a primary amine and a ketone functionality. The selective transformation of the ketone into a secondary amine, while preserving the primary aminomethyl group, opens avenues for the synthesis of diverse compound libraries for drug discovery and other applications.
Reductive amination stands out as a premier method for this conversion due to its high efficiency, operational simplicity, and broad substrate scope.[1] This one-pot reaction combines a carbonyl compound and an amine with a reducing agent to directly form a new carbon-nitrogen bond, bypassing the often problematic direct alkylation of amines which can lead to over-alkylation.[2]
Mechanistic Insights: The Reductive Amination Pathway
The reductive amination of a ketone with a primary amine proceeds through a two-step sequence within a single reaction mixture.[3][4]
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. Under weakly acidic conditions, this intermediate readily dehydrates to form a protonated imine, known as an iminium ion. The acidic environment catalyzes both the formation of the hemiaminal and its subsequent dehydration.[5]
-
Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product. The choice of reducing agent is critical; it must be mild enough to not reduce the starting ketone but reactive enough to reduce the iminium ion intermediate.[6][7]
Chemical Reaction Mechanism
Caption: Mechanism of Reductive Amination.
Recommended Protocol: Direct Reductive Amination using Sodium Triacetoxyborohydride
This protocol details the synthesis of a secondary amine from 4-[4-(aminomethyl)phenyl]cyclohexan-1-one and a generic primary amine using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. NaBH(OAc)₃ is a particularly mild and selective reagent, well-suited for reductive aminations as it does not readily reduce the starting ketone.[7][8]
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purpose |
| 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one | C₁₃H₁₇NO | 203.28 | Starting Ketone |
| Primary Amine (R-NH₂) | Varies | Varies | Amine Source |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | CH₂Cl₂ or C₂H₄Cl₂ | 84.93 or 98.96 | Anhydrous Solvent |
| Acetic Acid (optional) | CH₃COOH | 60.05 | Catalyst for iminium ion formation |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous workup to neutralize acid |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent |
| Silica Gel | SiO₂ | 60.08 | Stationary phase for chromatography |
| Round-bottom flask | - | - | Reaction vessel |
| Magnetic stirrer and stir bar | - | - | For mixing |
| Argon or Nitrogen gas supply | Ar or N₂ | - | Inert atmosphere |
| Separatory funnel | - | - | For liquid-liquid extraction |
| Rotary evaporator | - | - | For solvent removal |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-[4-(aminomethyl)phenyl]cyclohexan-1-one (1.0 equiv).
-
Solvent and Amine Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add the primary amine (1.1-1.2 equiv). If the primary amine is a salt (e.g., hydrochloride), a tertiary amine base such as triethylamine (1.1 equiv) should be added to liberate the free amine.
-
Initiation of Reaction: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and iminium ion intermediates. A small amount of acetic acid (0.1-0.5 equiv) can be added to catalyze this step, particularly for less reactive ketones.[8]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5-2.0 equiv) to the reaction mixture in portions. The addition may be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure secondary amine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting and Key Considerations
-
Protecting the Primary Amine: The starting material possesses a primary aminomethyl group which could potentially compete in the reductive amination. However, the ketone is generally more electrophilic and will preferentially react. If self-condensation becomes a significant side reaction, protection of the aminomethyl group (e.g., as a Boc-carbamate) may be necessary prior to reductive amination.
-
Choice of Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly used solvents for reductive aminations with NaBH(OAc)₃.[8] Tetrahydrofuran (THF) can also be used, though reactions may be slower.
-
Purity of Reagents: The use of anhydrous solvents and reagents is crucial for the success of the reaction, as moisture can decompose the reducing agent and hinder the formation of the iminium ion.
-
Stoichiometry: A slight excess of the primary amine and a larger excess of the reducing agent are typically used to drive the reaction to completion.
Conclusion
The conversion of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one to secondary amines via reductive amination is a highly effective and versatile synthetic strategy. The protocol provided, utilizing sodium triacetoxyborohydride, offers a reliable method for obtaining the desired products in good yields and with high purity. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can successfully employ this methodology to generate diverse libraries of secondary amines for various scientific applications.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
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Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
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-
Wikipedia. (2023, November 29). Reductive amination. [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
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Tarasev, M. (2019, January 17). synthesis of secondary amines. YouTube. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
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Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
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Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]
-
Taylor & Francis Online. (2021, September 1). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. [Link]
-
MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
-
PMC. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]
-
ACS Publications. (2021, May 19). Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. [Link]
-
RSC Publishing. (n.d.). Preparation of secondary amines by reductive amination with metallic magnesium. [Link]
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Use of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one in peptidomimetic synthesis
Application Note: 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one as a Rigid Scaffold in Peptidomimetic Synthesis
Executive Summary
The development of drug-like peptidomimetics relies heavily on the strategic introduction of conformational constraints to improve metabolic stability, receptor selectivity, and bioavailability. As a Senior Application Scientist, I frequently utilize 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one (CAS: 1513618-56-8) as a highly versatile, bifunctional building block. This scaffold provides an extended, rigidified aromatic spacer that effectively mimics aromatic amino acid side chains (e.g., Phenylalanine or Tyrosine) while offering two orthogonal reactive sites: a benzylic primary amine and a reactive cyclohexanone core.
This guide details the mechanistic rationale and self-validating protocols for integrating this scaffold into complex peptidomimetic workflows.
Mechanistic Rationale & Scaffold Properties
To successfully deploy this scaffold, one must understand the causality behind its structural behavior and reactivity:
-
The Aminomethyl Moiety (C-Terminal Elongation): Unlike direct anilines, which suffer from poor nucleophilicity due to resonance stabilization, the benzylic amine is highly nucleophilic. It readily participates in standard peptide coupling reactions. The rigid phenyl ring acts as a defined spacer, projecting the amine away from the bulky cyclohexyl core to minimize steric clashes during coupling.
-
The Cyclohexanone Core (N-Terminal Elongation): Cyclohexanone derivatives are widely utilized as β-turn inducers and rigidified scaffolds in peptidomimetic chemistry . The ketone serves as an electrophilic center for stereoselective reductive amination. Crucially, the bulky 4-phenyl substitution heavily biases the cyclohexane ring into a locked chair conformation with the phenyl group occupying the equatorial position . During reductive amination, hydride delivery typically occurs via the less hindered axial face, yielding the thermodynamically stable 1,4-trans (diequatorial) secondary amine as the major diastereomer.
Experimental Methodologies
The following protocols are designed as self-validating systems , ensuring that progression to the next synthetic step only occurs when empirical benchmarks are met.
Protocol A: C-Terminal Elongation via Amide Bond Formation
Objective: Couple the aminomethyl group to an Fmoc-protected amino acid. Causality for Reagent Selection: HATU is selected over traditional EDC/HOBt because its rapid kinetics prevent the epimerization of the incoming chiral amino acid, which is critical when coupling onto a bulky, rigidified scaffold.
-
Activation: Dissolve the Fmoc-Amino Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 5 minutes at room temperature to pre-form the active OAt ester.
-
Coupling: Add 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one (1.0 eq) to the activated mixture. Stir at room temperature for 2 hours under an inert N₂ atmosphere.
-
Self-Validation Check (The Kaiser Test): Withdraw a 5 µL aliquot and perform a ninhydrin (Kaiser) test. A shift from deep purple (indicating free primary amine) to a colorless or pale yellow solution confirms quantitative amide bond formation. Do not proceed to workup until this color shift is verified.
-
Workup: Dilute with EtOAc, wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol B: N-Terminal Elongation via Stereoselective Reductive Amination
Objective: React the cyclohexanone core with the N-terminus of a peptide chain to form a secondary amine isostere. Causality for Reagent Selection: Sodium triacetoxyborohydride (Na(OAc)₃BH) is utilized in 1,2-dichloroethane (DCE) with catalytic acetic acid. Na(OAc)₃BH is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted cyclohexanone core, a common side reaction when using stronger hydrides like NaBH₄ .
-
Imine Formation: Dissolve the ketone scaffold (1.0 eq) and the N-terminal free peptide/amino acid ester (1.1 eq) in anhydrous DCE (0.15 M). Add glacial acetic acid (1.5 eq) to adjust the pH to ~4.5, optimizing the equilibrium for iminium ion formation. Stir for 2 hours at room temperature.
-
Intermediate Validation Check: Withdraw a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. Look for the +[M-16] mass shift, confirming the complete conversion of the ketone to the imine intermediate.
-
Reduction: Cool the reaction to 0 °C. Add Na(OAc)₃BH (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Final Validation Check: Analyze the crude mixture via ATR-FTIR. The complete disappearance of the characteristic ketone carbonyl stretch at ~1710 cm⁻¹ and the absence of an imine stretch (~1660 cm⁻¹) validates successful conversion to the secondary amine.
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.
Quantitative Data & Stereochemical Outcomes
The table below summarizes the expected quantitative metrics and stereochemical behaviors when utilizing this scaffold in peptidomimetic assembly.
| Reaction Phase | Target Functional Group | Reagents & Solvents | Typical Yield (%) | Stereochemical Outcome |
| Amide Coupling | Aminomethyl (Primary Amine) | HATU, DIPEA, DMF | 85 – 95% | Retention of incoming AA chirality |
| Reductive Amination | Cyclohexanone (Ketone) | Na(OAc)₃BH, AcOH, DCE | 65 – 80% | >85:15 trans (1,4-diequatorial) preference |
| Spirocyclization | Cyclohexanone (Ketone) | Hydrazine derivatives, EtOH | 50 – 70% | Conformationally locked spiro-system |
Workflow Visualization
The following diagram illustrates the orthogonal, divergent synthetic pathways enabled by the bifunctional nature of the scaffold.
Fig 1. Divergent synthetic workflow for assembling bifunctional peptidomimetics.
References
-
Campos, M., Sánchez-Pedregal, V. M., López-Carracedo, P., Estévez, R. J., & Estévez, J. C. "Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane." Chemistry Proceedings 8, no. 1 (2022): 67. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 78605, 4-Phenylcyclohexanone." PubChem. URL:[Link]
-
Asano, K., et al. "Reductive Amination, and How It Works." Master Organic Chemistry (2017). URL:[Link]
Scalable synthesis of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one for industrial applications
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol
Strategic Importance of the Target Scaffold
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The molecule presents two orthogonal reactive centers:
-
An electrophilic cyclohexanone moiety , primed for reductive amination, Wittig olefination, or Grignard addition.
-
A nucleophilic primary benzylic amine , ideal for directed acylation, alkylation, or sulfonylation.
Developing a scalable, chromatography-free route for this intermediate is critical for reducing the Process Mass Intensity (PMI) during early-stage drug development.
Retrosynthetic Strategy & Route Justification
To achieve industrial scalability, the synthetic route must avoid cryogenic conditions, highly reactive organometallics (which risk forming tertiary alcohols instead of the desired ketone), and complex chromatographic purifications.
We employ a convergent, protecting-group-directed three-step sequence:
-
Suzuki-Miyaura Cross-Coupling: Coupling 4-(Boc-aminomethyl)phenylboronic acid with 1,4-dioxaspiro[1]dec-7-en-8-yl trifluoromethanesulfonate[2].
-
Catalytic Hydrogenation: Reduction of the resulting cyclohexenyl double bond[3].
-
Global Deprotection: Simultaneous acidic cleavage of the Boc and ethylene ketal protecting groups[4].
Retrosynthetic pathway for 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure quality control at each stage.
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Form the C-C bond between the aryl and cyclohexenyl rings.
-
Charge a reactor with 1,4-dioxaspiro[1]dec-7-en-8-yl trifluoromethanesulfonate (1.0 eq) and 4-(Boc-aminomethyl)phenylboronic acid (1.05 eq).
-
Solvate using a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) to achieve a 0.5 M concentration.
-
Catalyze: Add K₂CO₃ (2.0 eq) followed by the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq).
-
React: Heat the biphasic mixture to 80 °C under a nitrogen atmosphere with vigorous stirring for 6 hours.
-
Self-Validation Checkpoint: Monitor the organic layer by HPLC (254 nm). The reaction is deemed complete when the triflate peak area is < 1%.
-
Workup: Cool to room temperature, separate the organic layer, and filter through a pad of Celite to remove palladium black. Concentrate under reduced pressure to yield the crude cyclohexenyl ketal.
Step 2: Catalytic Olefin Hydrogenation
Objective: Saturate the cyclohexenyl ring to the stable cyclohexane framework.
-
Solvate: Dissolve the crude intermediate from Step 1 in Ethyl Acetate (EtOAc) to a concentration of 0.5 M.
-
Catalyze: Add 10% Pd/C (5 wt% relative to the substrate) to the pressure vessel.
-
Purge: Flush the vessel with Nitrogen (3x), followed by Hydrogen gas (3x).
-
React: Pressurize the vessel to 3 bar (45 psi) of H₂ and stir vigorously at 25 °C for 4 hours.
-
Self-Validation Checkpoint: Monitor by LC-MS and ¹H-NMR. Ensure the mass shifts by +2 Da and the olefinic proton signals (~5.9–6.1 ppm) completely disappear.
-
Workup: Filter the catalyst through a specialized filter cartridge (e.g., Sparkler filter) to prevent pyrophoric hazards. Concentrate the filtrate to a solid.
Step 3: Global Deprotection & Isolation
Objective: Unmask the ketone and primary amine simultaneously to yield the final API intermediate.
-
Solvate: Dissolve the saturated intermediate in 1,4-Dioxane (0.5 M).
-
React: Slowly add 4M HCl in Dioxane (5.0 eq) at room temperature. Heat the mixture to 50 °C for 4 hours.
-
Self-Validation Checkpoint: Monitor by HPLC. The intermediate will first convert to mixed ketal-amine or ketone-Boc species before fully converting to the target molecule. Ensure complete disappearance of all intermediate peaks.
-
Isolate: Cool the mixture to 5 °C. The target compound, 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one hydrochloride, will precipitate directly from the reaction mixture.
-
Purify: Filter the white crystalline solid, wash with cold MTBE, and dry under vacuum at 40 °C.
Scalable industrial workflow from cross-coupling to API intermediate isolation.
Process Metrics & Quantitative Data
The table below summarizes the expected performance metrics for this route when executed at a multigram to kilogram scale.
| Step | Transformation | Isolated Yield (%) | Purity (HPLC Area %) | Approx. E-Factor |
| 1 | Suzuki-Miyaura Coupling | 88 | >95 | 15 |
| 2 | Catalytic Hydrogenation | 95 | >98 | 8 |
| 3 | Global Deprotection | 92 | >99 | 12 |
| Total | Overall Process | ~77 | >99 | ~35 |
Mechanistic Insights & Troubleshooting
As a process chemist, understanding the causality behind reagent selection is paramount for troubleshooting scale-up anomalies:
-
Catalyst Selection in Step 1: Pd(dppf)Cl₂ is specifically chosen over Pd(PPh₃)₄. The bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step and critically suppresses unwanted β -hydride elimination of the sterically hindered cyclic alkenyl intermediate[2].
-
Solvent Selection in Step 2: EtOAc is strictly preferred over alcohols (MeOH/EtOH) for the hydrogenation step. Alcohols can cause trace transacetalization or premature ketal hydrolysis if any residual acidic impurities from the Suzuki workup are present[3].
-
Thermodynamic Driving Force in Step 3: The global deprotection strategy is highly efficient. The acidic conditions simultaneously hydrolyze the ketal (releasing ethylene glycol) and cleave the tert-butyl carbamate (releasing isobutylene and CO₂)[4]. Because the final unmasked product is a highly polar hydrochloride salt, it is completely insoluble in the Dioxane/MTBE matrix. This insolubility drives the reaction to completion via Le Chatelier's principle and allows for high-purity isolation via simple filtration, bypassing the need for chromatography.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.[Link]
Sources
Application Note: Advanced Functionalization of the Aminomethyl Group in Phenylcyclohexanone Derivatives
Executive Summary & Strategic Rationale
Phenylcyclohexanone derivatives bearing an aminomethyl group are privileged pharmacophores, serving as critical precursors for central nervous system (CNS) active agents, including morphinans, benzomorphans, and novel monoamine reuptake inhibitors. As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic challenges associated with these scaffolds.
Functionalization of the aminomethyl group—either by elaborating an existing primary amine into a reactive electrophile for intramolecular cyclization, or by introducing the group via novel photoredox pathways—unlocks rigidified, complex polycyclic architectures. This application note details field-proven methodologies for both the installation and the downstream functionalization of the aminomethyl moiety, emphasizing mechanistic causality, thermodynamic control, and in-process self-validation.
Mechanistic Causality in Aminomethyl Functionalization
Pathway A: Acyliminium-Mediated Intramolecular Cyclization
The primary aminomethyl group on a phenylcyclohexanone scaffold is typically too stable for spontaneous cyclization. To construct bridged tricyclic systems (e.g., benzomorphan scaffolds), the amine must be converted into a highly electrophilic species[1].
The Causality: Direct electrophilic aromatic substitution onto an unactivated pendant phenyl ring requires a potent electrophile. Condensation of the primary aminomethyl group with methyl glyoxalate yields an imine. Subsequent acetylation generates a transient, highly reactive acyliminium ion. This acetylation step critically lowers the lowest unoccupied molecular orbital (LUMO) of the intermediate, enabling an intramolecular Friedel-Crafts-type cyclization by the pendant phenyl ring, yielding the tricyclic core in high efficiency[2].
Mechanistic workflow of acyliminium-mediated intramolecular cyclization.
Pathway B: Visible Light-Promoted β-Mannich Functionalization
Traditional Mannich reactions functionalize the α-position of cyclohexanones via standard enolization[3]. However, accessing β-aminomethyl derivatives requires overriding natural polarity.
The Causality: To achieve β-aminomethylation, a dual organo/photoredox catalytic cycle is required[4]. Using an organic dye (e.g., 5CzBN) and a secondary amine (azepane), the ketone is converted to an enamine. The excited photocatalyst oxidizes the enamine via single-electron transfer (SET) to a 5π-electron β-enaminyl radical. This transient radical couples with a persistent α-amino radical (derived from an imine), achieving highly selective β-functionalization without the need for noble metal complexes[5].
Dual organo/photoredox catalytic cycle for β-Mannich functionalization.
Validated Experimental Protocols
Protocol 1: Synthesis of Tricyclic Benzomorphan Scaffold via Acyliminium Cyclization
This protocol leverages the primary aminomethyl group of a phenylcyclohexanone derivative to construct a rigidified tricyclic core[1].
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aminomethyl-phenylcyclohexanone derivative (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere. Add anhydrous MgSO₄ (3.0 equiv) followed by methyl glyoxalate (1.1 equiv).
-
Stirring & Filtration: Stir the suspension at 25 °C for 12 hours. Filter the mixture through a pad of Celite under argon to remove MgSO₄, rinsing with anhydrous CH₂Cl₂.
-
Acetylation & Cyclization: Cool the filtrate to 0 °C. Add acetic anhydride (Ac₂O, 1.5 equiv) dropwise over 10 minutes.
-
Warming: Remove the ice bath and allow the reaction to warm to 25 °C, stirring for an additional 4 hours to allow the transient acyliminium ion to undergo intramolecular electrophilic cyclization[2].
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
In-Process Control (IPC) & Self-Validation:
-
Checkpoint 1 (Imine Formation): Pull a 50 µL aliquot, dilute in CDCl₃, and perform a quick ¹H NMR. Validation is confirmed by the disappearance of the primary amine protons and the appearance of a sharp singlet at ~7.8 ppm (imine CH=N). Do not proceed to acetylation until conversion is >95%.
-
Checkpoint 2 (Cyclization): Monitor via LC-MS. The acyliminium intermediate is highly reactive; successful cyclization is validated by a mass shift corresponding to the loss of acetic acid and the formation of the rigidified tricyclic mass.
Protocol 2: Visible-Light Promoted β-Mannich Reaction of 4-Phenylcyclohexanone
This protocol installs a highly functionalized aminomethyl group at the β-position of 4-phenylcyclohexanone using organic photoredox catalysis[4].
Step-by-Step Methodology:
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the photocatalyst 5CzBN (2 mol%) and DABCO (1.0 equiv). Seal the vial and purge with N₂.
-
Reagent Addition: Introduce a 0.75 M solution of the target imine (1.0 equiv) in DMPU. Add 4-phenylcyclohexanone (5.0 equiv), azepane (20 mol%), and trifluoroacetic acid (TFA, 20 mol%).
-
Degassing: Cool the vial in a liquid nitrogen bath and degas via three freeze-pump-thaw cycles. Backfill with N₂ and warm to room temperature.
-
Irradiation: Irradiate the reaction mixture using a 390 nm LED light (40 W) for 16 hours without a cooling fan (the gentle heating promotes the reaction)[4].
-
Purification: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by flash chromatography (9:1 hexane/ethyl acetate).
In-Process Control (IPC) & Self-Validation:
-
Checkpoint 1 (Degassing Efficacy): Oxygen is a potent triplet quencher. Validate degassing by observing the stable, bright fluorescence of the 5CzBN dye under a handheld UV lamp before placing it in the photoreactor.
-
Checkpoint 2 (Reaction Completion): Pull a 10 µL aliquot, dilute in MeCN, and analyze via HPLC using 1,3,5-trimethoxybenzene as an internal standard. Validate that the imine starting material is consumed before workup.
Quantitative Data & Optimization
The following tables summarize the critical optimization parameters required to achieve high yields and selectivity in the described protocols.
Table 1: Optimization of Acyliminium Cyclization Conditions
| Substrate | Reagent | Solvent | Temp (°C) | IPC Validation Method | Yield (%) |
|---|---|---|---|---|---|
| Aminomethyl-phenylcyclohexanone | Methyl glyoxalate / MgSO₄ | CH₂Cl₂ | 25 | ¹H NMR (Imine CH=N peak) | >95 (Imine) |
| Imine Intermediate | Ac₂O (Acetylation) | CH₂Cl₂ | 0 to 25 | LC-MS (Mass Shift) | - |
| Acyliminium Ion | None (Spontaneous) | CH₂Cl₂ | 25 | ¹H NMR (Aromatic H loss) | 68 (Over 3 steps) |
Table 2: Photocatalyst Screening for β-Mannich Aminomethylation Reaction conditions: 4-phenylcyclohexanone (5 equiv), imine (1 equiv), catalyst (2 mol%), azepane (20 mol%), DABCO (1 equiv), DMPU.
| Photocatalyst | Co-Catalyst | Light Source | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|
| Ru(bpy)₃Cl₂ | Azepane | 450 nm LED | 15 | <10 |
| Eosin Y | Azepane | 530 nm LED | 30 | 22 |
| 3DPAFIPN | Azepane | 390 nm LED | 65 | 58 |
| 5CzBN | Azepane | 390 nm LED | >99 | 86 |
Note: The organic dye 5CzBN vastly outperforms traditional noble metal complexes, achieving up to 86% isolated yield for the β-Mannich product[4].
References
-
Khartulyari, A. S.; Maier, M. E. "Synthesis of Benzomorphan Analogues by Intramolecular Buchwald-Hartwig Cyclization." European Journal of Organic Chemistry 2007, 317–324. URL:[Link]
-
Dolcini, L.; Gandini, T.; Castiglioni, R.; Bossi, A.; Penconi, M.; Dal Corso, A.; Gennari, C.; Pignataro, L. "Visible Light-Promoted β-Functionalization of Carbonyl Compounds in the Presence of Organic Dyes." The Journal of Organic Chemistry 2023, 88 (20), 14283-14291. URL:[Link]
-
Parashar, R. K. "Name Reactions in Organic Synthesis." Cambridge University Press 2009. URL:[Link]
Sources
Application Notes and Protocols: 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one in Modern Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Design in Bioconjugation
The covalent linkage of molecules to create novel bioconjugates is a cornerstone of modern therapeutic and diagnostic development.[1] From antibody-drug conjugates (ADCs) that deliver potent cytotoxins directly to cancer cells to PROTACs designed to induce targeted protein degradation, the linker connecting the targeting moiety to the payload is a critical determinant of success.[][3] An ideal linker must not only facilitate efficient conjugation but also confer optimal properties to the final construct, including stability in circulation, controlled release of the payload, and favorable pharmacokinetic profiles.[4]
This application note provides a detailed guide to the use of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one, a versatile bifunctional linker that offers a unique combination of stability and reactive handles for advanced bioconjugation strategies. We will explore its structural advantages, provide detailed protocols for its application, and discuss its potential in the development of next-generation targeted therapies.
Structural Features and Advantages of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is a heterobifunctional crosslinker, meaning it possesses two different reactive groups.[5] This allows for a sequential and controlled conjugation process, minimizing the formation of unwanted byproducts. The key structural features of this linker are:
-
A Cyclohexanone Moiety: The ketone group on the cyclohexane ring provides a reactive handle for highly specific and stable oxime ligation with aminooxy-functionalized molecules.[6][7] Oxime bonds are known for their exceptional hydrolytic stability under physiological conditions, a significant advantage over more labile linkages like hydrazones.[8][9][10] The cyclohexane ring itself adds a degree of steric hindrance and rigidity to the linker, which can contribute to the stability of the final conjugate, particularly in the context of ADCs.[11]
-
An Aminomethylphenyl Group: This portion of the linker provides a primary amine that serves as a versatile nucleophile for a wide range of conjugation chemistries. The benzylamine structure offers a spatially accessible amine for reaction with various electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and others. This allows for the covalent attachment of the linker-payload complex to proteins, antibodies, or other biomolecules.
The spatial separation of the ketone and the amine by the phenyl and cyclohexyl rings provides a well-defined spacer arm, which can be crucial for maintaining the biological activity of both the targeting moiety and the payload.
Application in Two-Step Conjugation for Antibody-Drug Conjugates (ADCs)
A primary application of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one is in the construction of ADCs through a two-step process. This involves first attaching a payload to the linker via oxime ligation, followed by the conjugation of the linker-payload complex to an antibody.
Step 1: Oxime Ligation of an Aminooxy-Functionalized Payload
This initial step involves the reaction of the cyclohexanone group of the linker with an aminooxy-derivatized payload (e.g., a cytotoxic drug). The oxime ligation is a bioorthogonal reaction, meaning it proceeds with high chemoselectivity under mild conditions without interfering with other functional groups present in biological systems.[6][7]
Protocol 1: Oxime Ligation of an Aminooxy-Payload to 4-[4-(aminomethyl)phenyl]cyclohexan-1-one
Materials:
-
4-[4-(aminomethyl)phenyl]cyclohexan-1-one
-
Aminooxy-functionalized payload (e.g., Aminooxy-MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aniline (catalyst)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5
-
Reverse-phase HPLC system for reaction monitoring and purification
Procedure:
-
Dissolution of Reactants: Dissolve 4-[4-(aminomethyl)phenyl]cyclohexan-1-one (1.2 equivalents) and the aminooxy-functionalized payload (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Buffering: Add the reaction buffer to the dissolved reactants to achieve a final concentration of 1-5 mM of the payload. The final solution should be clear.
-
Catalyst Addition: Add a stock solution of aniline in DMF to the reaction mixture to a final concentration of 10-100 mM. Aniline and its derivatives are known to significantly accelerate the rate of oxime formation.[7][12]
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours. The progress of the reaction can be monitored by reverse-phase HPLC by observing the consumption of the starting materials and the formation of the product.
-
Purification: Once the reaction is complete, purify the linker-payload conjugate using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Causality Behind Experimental Choices:
-
Slightly Acidic pH (4.5): Oxime ligation is most efficient at a slightly acidic pH, which facilitates the dehydration step in the reaction mechanism.[7]
-
Aniline Catalyst: The use of a nucleophilic catalyst like aniline accelerates the reaction, which can be particularly important when working with ketone-based electrophiles, as they are generally less reactive than aldehydes.[12]
-
Excess Linker: Using a slight excess of the linker helps to drive the reaction to completion and ensure full consumption of the valuable payload.
Visualization of Step 1: Oxime Ligation
Caption: Workflow for the oxime ligation of an aminooxy-payload.
Step 2: Conjugation of the Linker-Payload to an Antibody
After the formation and purification of the linker-payload conjugate, the primary amine on the aminomethylphenyl group can be used to attach it to a biomolecule, such as an antibody. A common method for this is to use an amine-reactive crosslinker, such as a succinimidyl ester, to first activate the antibody or the linker-payload. A more direct approach involves using a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to introduce a maleimide group onto the antibody, which can then react with a thiol-modified linker-payload. For this application note, we will focus on a direct amide bond formation using an NHS ester-activated antibody.
Protocol 2: Amide Bond Formation with an NHS-Ester Activated Antibody
Materials:
-
Purified Linker-Payload conjugate from Protocol 1
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-reactive crosslinker (e.g., BS3 - Bis(sulfosuccinimidyl) suberate)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Activation (Optional, if not directly reacting with lysine residues): This step is often performed to control the site of conjugation. For simplicity, this protocol will describe the direct reaction with surface-exposed lysine residues on the antibody.
-
Conjugation Reaction:
-
Dissolve the purified Linker-Payload conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the dissolved Linker-Payload conjugate to the antibody solution at a molar ratio of 5-10 fold excess of the linker-payload to the antibody. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
To facilitate the reaction, a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS can be used to activate the carboxylic acid groups on the antibody for reaction with the amine of the linker-payload. A more common approach for lysine conjugation is to use an NHS-ester functionalized linker. In our case, we will assume the antibody has been pre-activated or that we are using a zero-length crosslinker. For this protocol, we will use EDC/Sulfo-NHS to couple the amine of the linker-payload to the carboxyl groups on the antibody.
-
Add EDC and Sulfo-NHS to the antibody solution to a final concentration of 5 mM and 10 mM, respectively, and incubate for 15 minutes at room temperature to activate the antibody's carboxyl groups.
-
Add the Linker-Payload conjugate to the activated antibody solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters and stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting ADC by size-exclusion chromatography (SEC) to remove excess linker-payload and other small molecule reagents.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and SEC.
Causality Behind Experimental Choices:
-
Controlled Stoichiometry: The molar ratio of the linker-payload to the antibody is a critical parameter that influences the final DAR. This needs to be optimized for each specific antibody and payload.
-
Quenching Step: The addition of a primary amine-containing buffer like Tris is essential to cap any unreacted activated groups on the antibody, preventing unwanted side reactions and aggregation.
-
SEC Purification: SEC is an effective method for separating the large ADC from smaller, unreacted components, resulting in a purified product suitable for in vitro and in vivo studies.
Visualization of Step 2: Antibody Conjugation
Caption: Workflow for the conjugation of the linker-payload to an antibody.
Quantitative Data Summary
The following table summarizes the key characteristics of bioconjugates prepared using oxime ligation, highlighting the advantages of this chemistry.
| Parameter | Typical Value/Characteristic | Rationale/Significance |
| Linkage Stability (Oxime) | Half-life > 7 days in human plasma | The high stability of the oxime bond at physiological pH minimizes premature drug release, enhancing the therapeutic window and reducing off-target toxicity.[8][9] |
| Reaction pH | 4.0 - 5.5 (optimal) | Mildly acidic conditions favor the reaction kinetics of oxime formation.[7] |
| Reaction Time | 2 - 12 hours (catalyzed) | The reaction proceeds efficiently at room temperature, often accelerated by catalysts like aniline.[12] |
| Chemoselectivity | High | The reaction is highly specific for ketones/aldehydes and aminooxy groups, avoiding side reactions with other biological functional groups.[6] |
| Resulting Bond | C=N-O (Oxime) | A stable, covalent bond that is significantly more resistant to hydrolysis than imines or hydrazones.[10][13] |
Application in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex.
4-[4-(aminomethyl)phenyl]cyclohexan-1-one can be envisioned as a scaffold for PROTAC synthesis. For instance, the aminomethylphenyl group could be functionalized with an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand). The cyclohexanone moiety could then be used to attach a target-binding ligand that has been modified with an aminooxy group. The defined stereochemistry and rigidity of the cyclohexyl ring could play a role in optimizing the orientation of the two ligands for efficient ternary complex formation.
Conclusion
4-[4-(aminomethyl)phenyl]cyclohexan-1-one is a valuable tool in the field of bioconjugation, offering a unique combination of a stable oxime-forming ketone and a versatile primary amine. Its application in a two-step conjugation strategy allows for the controlled and efficient synthesis of complex bioconjugates such as ADCs. The inherent stability of the oxime linkage addresses the critical need for robust conjugates in therapeutic applications. As the demand for more sophisticated and targeted therapies continues to grow, the strategic use of well-designed linkers like 4-[4-(aminomethyl)phenyl]cyclohexan-1-one will undoubtedly play a pivotal role in advancing the field.
References
-
Payne, R. J., et al. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 2018. Available at: [Link].
-
Kumar, P., et al. Clickable Tyrosine Binding Bifunctional Linkers for Preparation of DNA–Protein Conjugates. Bioconjugate Chemistry, 2013. Available at: [Link].
- Stetsenko, D. A., et al. Bifunctional linkers for conjugation of oligonucleotides and polyamides using CuACC. Russian Journal of Bioorganic Chemistry, 2011.
-
Payne, R. J., et al. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 2018. Available at: [Link].
-
Rashidian, M., et al. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 2013. Available at: [Link].
-
Lättig-Tünnemann, G., et al. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 2020. Available at: [Link].
-
He, Y., et al. Oxime Linkage: A Robust Tool for the Design of pH-Sensitive Polymeric Drug Carriers. Macromolecular Rapid Communications, 2011. Available at: [Link].
-
Staben, L. R., et al. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 2016. Available at: [Link].
-
Kalia, J. and Raines, R. T. Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 2008. Available at: [Link].
-
Kölmel, D. K. and Kool, E. T. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 2017. Available at: [Link].
-
Creative Biolabs. ADC Panoramic Overview-Linker. Available at: [Link].
-
Lu, J., et al. Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 2016. Available at: [Link].
-
Su, S., et al. PROTACs suppression of CDK4/6, crucial kinases for cell cycle regulation in cancer. Chemical Communications, 2019. Available at: [Link].
-
Chemical Synthesis Database. 3-(4-phenyl-phenyl)-cyclohexan-1-one. Available at: [Link].
-
Góngora-Benítez, M., et al. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 2023. Available at: [Link].
- Google Patents. WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
-
Panowksi, S., et al. Advances in antibody–drug conjugates: a new era of targeted cancer therapy. Drug Discovery Today, 2014. Available at: [Link].
-
Zhang, C., et al. An overview of PROTACs: a promising drug discovery paradigm. Acta Pharmaceutica Sinica B, 2022. Available at: [Link].
-
Zhao, R. Y. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Materials Chemistry B, 2017. Available at: [Link].
- Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
ResearchGate. “Synthesis and Physico-Chemical Studies of 1, 1'-. Substituted Phenyl Cyclohexane”. Available at: [Link].
-
European Federation for Medicinal Chemistry and Chemical Biology. PROTACs® (Proteolysis Targeting Chimeras). Available at: [Link].
- Google Patents. WO2018090045A1 - Antibody-drug conjugates.
-
ScienceOpen. PROTACs improve selectivity for targeted proteins. Available at: [Link].
-
Li, Y., et al. Engineering heavy chain antibody‐drug conjugates against solid tumors for a one‐shot kill. EMBO Molecular Medicine, 2022. Available at: [Link].
-
Storz, U. Antibody–Drug Conjugates for Cancer Therapy. Antibodies, 2020. Available at: [Link].
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- 5. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note: Scalable Preparation of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one Hydrochloride
Strategic Rationale & Mechanistic Causality
The synthesis of amine-functionalized cyclic ketones, such as 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one hydrochloride , presents a classic chemoselectivity challenge in organic synthesis. The target molecule possesses both a nucleophilic primary amine and an electrophilic ketone. If synthesized improperly or left in a free-base state, these functional groups will undergo spontaneous intermolecular condensation to form polymeric Schiff bases, or intramolecular cyclization if the spatial arrangement permits.
To construct this molecule from the commercially available precursor 4-(4-cyanophenyl)cyclohexan-1-one, a direct reduction of the nitrile is chemically unviable. Metal hydrides or direct catalytic hydrogenation would indiscriminately reduce the ketone to a secondary alcohol. Therefore, we must employ a highly controlled, three-phase protective-synthetic strategy:
-
Ketalization: The ketone is masked as a 1,3-dioxolane. This prevents both its reduction in the subsequent step and its premature reaction with the newly formed amine[1].
-
Chemoselective Nitrile Reduction: The nitrile is reduced using Raney-Nickel. Crucially, this must be performed in methanolic ammonia . During hydrogenation, nitriles form a highly reactive aldimine intermediate. Without ammonia, the product primary amine attacks this aldimine, yielding secondary and tertiary amine byproducts. The excess ammonia shifts the equilibrium backward, suppressing secondary imine formation and ensuring >95% selectivity for the primary amine[2].
-
One-Pot Deprotection and Salt Formation: Aqueous hydrochloric acid is used to hydrolyze the ketal. Simultaneously, the strongly acidic environment protonates the primary amine. This dual-action step directly precipitates the target compound as a stable, non-nucleophilic hydrochloride salt, entirely preventing self-condensation.
Reaction Pathway Visualization
Figure 1: Three-step synthetic workflow for the preparation of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one HCl.
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system, meaning In-Process Controls (IPCs) are embedded to ensure the reaction has achieved its mechanistic goal before proceeding to the next stage.
Step 1: Synthesis of 8-(4-cyanophenyl)-1,4-dioxaspiro[4.5]decane
-
Setup: Charge a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with 4-(4-cyanophenyl)cyclohexan-1-one (1.0 equiv, e.g., 10.0 g).
-
Reagents: Add toluene (100 mL, 10 vol), ethylene glycol (1.5 equiv, 4.2 mL), and p-toluenesulfonic acid monohydrate (0.05 equiv, 0.48 g).
-
Reaction: Reflux the mixture (external heating bath at 130 °C) until water ceases to collect in the Dean-Stark trap (approximately 4-6 hours).
-
Self-Validation (IPC): Analyze an aliquot by TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material ( Rf≈0.35 ) is entirely replaced by a less polar spot ( Rf≈0.55 ). Furthermore, FT-IR should show the complete disappearance of the C=O stretch at ~1710 cm⁻¹.
-
Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the ketal as a crystalline white solid.
Step 2: Synthesis of 1-[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanamine
-
Setup: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve the ketal intermediate from Step 1 (1.0 equiv, e.g., 10.0 g) in 7M ammonia in methanol (100 mL, 10 vol).
-
Catalyst Addition: Carefully add an aqueous slurry of Raney-Nickel (20% w/w relative to substrate).
-
Critical Safety Note: Raney-Ni is highly pyrophoric. Never allow the catalyst bed to dry in the presence of oxygen.
-
-
Reaction: Purge the vessel with N₂ (3x), followed by H₂ gas (3x). Pressurize the vessel to 50 psi with H₂ and agitate the mixture at 40 °C for 12 hours.
-
Self-Validation (IPC): Analyze an aliquot by LC-MS. Complete conversion is indicated by the absolute absence of the nitrile peak ( m/z 244 [M+H]⁺) and the dominant presence of the primary amine peak ( m/z 248 [M+H]⁺).
-
Workup: Vent the H₂ gas safely and purge with N₂. Filter the mixture through a pad of Celite under a strict blanket of N₂. Wash the filter pad thoroughly with methanol. Concentrate the filtrate in vacuo to afford the crude primary amine as a viscous oil which may solidify upon standing.
Step 3: Synthesis of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one HCl salt
-
Setup: Dissolve the crude amine from Step 2 (1.0 equiv) in tetrahydrofuran (THF, 50 mL, 5 vol) in a round-bottom flask.
-
Reaction: Add 3M aqueous HCl (50 mL, 5 vol) dropwise at room temperature. Stir the biphasic mixture vigorously at 25 °C for 4 hours. As the ketal hydrolyzes and the free amine protonates, the target hydrochloride salt will progressively precipitate from the solution.
-
Self-Validation (IPC): Take a small aliquot of the suspension, neutralize with dilute NaOH, and extract into EtOAc. Check by LC-MS for the disappearance of the ketal mass ( m/z 248) and the appearance of the deprotected ketone mass ( m/z 204).
-
Isolation: Cool the suspension to 0 °C for 1 hour to maximize product precipitation. Filter the solid, wash sequentially with cold THF (20 mL) and diethyl ether (20 mL).
-
Drying: Dry the filter cake under high vacuum at 40 °C to yield 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one HCl salt as a highly pure, crystalline white powder.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes and key analytical markers for each stage of the synthetic workflow, providing a baseline for quality control.
| Stage | Compound Name | Molecular Weight | Expected Yield | Target Purity (HPLC) | Key Analytical Marker |
| Step 1 | 8-(4-cyanophenyl)-1,4-dioxaspiro[4.5]decane | 243.31 g/mol | 92 - 95% | >98% | ¹H NMR (CDCl₃): δ 3.98 (s, 4H, ketal -O-CH₂-CH₂-O-) |
| Step 2 | 1-[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanamine | 247.34 g/mol | 85 - 90% | >95% | LC-MS: m/z 248.2 [M+H]⁺ |
| Step 3 | 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one HCl | 239.74 g/mol | 80 - 85% | >99% | ¹H NMR (DMSO-d₆): δ 8.35 (br s, 3H, -NH₃⁺), δ 4.02 (q, 2H, -CH₂-N) |
References
-
Wikipedia Contributors. "Nitrile reduction." Wikipedia, The Free Encyclopedia. Available at:[Link][2]
-
Wang, Y., et al. "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids." ACS Omega, vol. 3, no. 5, 2018, pp. 5394-5405. Available at:[Link][1]
Sources
Troubleshooting & Optimization
Preventing Schiff base formation during storage of amino-ketones
Welcome to the Technical Support Center for Amino-Ketone Handling and Storage. Because amino-ketones possess both an electrophilic carbonyl carbon and a nucleophilic amine nitrogen, they are inherently unstable bifunctional molecules. Without proper handling, they rapidly undergo intra- or intermolecular self-condensation, leading to Schiff base (imine) formation, polymerization, or retro-Mannich degradation.
This guide is designed for researchers and drug development professionals to diagnose degradation issues, understand the mechanistic causality behind them, and implement self-validating protocols for long-term stability.
Diagnostic Workflow: Storage & Stabilization
Decision workflow for the optimal storage and stabilization of amino-ketones.
Troubleshooting & FAQs
Q1: Why does my amino-ketone sample turn into a yellow/brown polymeric mixture during storage? A: This is a direct result of the molecule's bifunctional nature. The lone pair of electrons on the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl group of a neighboring molecule[1]. This condensation reaction eliminates water to form an imine (Schiff base). For α -amino ketones like aminoacetone, this initial Schiff base formation triggers a cascade of rapid self-condensation, ultimately polymerizing into dark-colored pyrazines or pyrroles[1].
Q2: How does the physical state (solid vs. solution) dictate the degradation rate? A: Kinetics rely on molecular collisions. In solid, crystalline forms, molecular mobility is strictly restricted, drastically reducing the intermolecular collisions required for Schiff base formation[2]. In solution, the solvent facilitates these collisions, accelerating degradation. If you must store the compound as a freebase, it should always be concentrated into a solid and kept desiccated.
Q3: Why is pH control critical when storing amino-ketones in aqueous solutions? A: The degradation mechanism is entirely pH-dependent. At neutral or basic pH (pH ≥ 7.4), the amine exists as a free nucleophile, leading to rapid degradation. For β -amino ketones, alkaline conditions drive the retro-Mannich reaction, which eliminates the amine moiety entirely[2]. Conversely, under acidic conditions (pH < 5), the amine is protonated into an ammonium ion ( NH3+ ). This protonation strips the nitrogen of its lone pair, completely neutralizing its nucleophilicity and halting Schiff base formation[3].
Quantitative Data: Comparative Stability Metrics
To illustrate the extreme sensitivity of these compounds to their environment, below is a summary of typical half-lives for amino-ketones under various conditions.
| Compound Type | Storage Condition | pH | Approximate Half-Life | Primary Degradation Pathway |
| α -Amino Ketone (e.g., Aminoacetone) | Aqueous Solution, 37°C | 8.0 | ~15 minutes[4] | Self-condensation / Polymerization |
| β -Amino Ketone | Aqueous Solution, 37°C | 7.4 | < 15 minutes[3] | Retro-Mannich Elimination |
| α -Amino Ketone | Aqueous Buffer, 30°C | < 5.0 | > 7 days[5] | Stable (Minimal Racemization) |
| Amino-Ketone HCl Salt | Solid State, Desiccated, 4°C | N/A | > 6 months[6] | Stable |
Standard Operating Procedures (SOPs)
To ensure scientific integrity, every protocol utilized in your lab should be a self-validating system. Implement the following SOPs to prevent Schiff base formation during the storage of your synthesized amino-ketones.
SOP 1: Preparation of Amino-Ketone Hydrochloride Salts
Causality: By converting the free amine into a hydrochloride salt, you protonate the nitrogen. The resulting ammonium ion lacks the lone pair required to execute a nucleophilic attack on the carbonyl group, permanently breaking the causality chain of self-condensation[1][6].
-
Dissolution: Dissolve the freebase amino-ketone in an anhydrous, non-nucleophilic solvent (e.g., diethyl ether or 1,4-dioxane) and cool to 0°C in an ice bath.
-
Protonation: Under an inert argon atmosphere, slowly add a stoichiometric equivalent of anhydrous HCl (either bubbled gas or a standardized HCl-in-dioxane solution).
-
Isolation: The stable hydrochloride salt will precipitate out of the solution. Filter the precipitate rapidly under a stream of dry nitrogen to prevent the absorption of ambient moisture.
-
Validation (Self-Validating Step): Dissolve a 1 mg aliquot of the isolated solid in deionized water and add a single drop of 0.1 M AgNO3 . The immediate formation of a white precipitate (AgCl) confirms successful salt formation and counterion presence.
-
Storage: Dry the validated salt under high vacuum and store it in an amber vial at 2-8°C in a desiccator[2][6].
SOP 2: In Situ Amine Protection (Boc-Protection)
Causality: For highly reactive α -amino ketones that must be stored in solution or subjected to further synthesis, steric hindrance and electron withdrawal by a tert-butyloxycarbonyl (Boc) group will eliminate the nucleophilicity of the amine.
-
Reaction Setup: Dissolve the amino-ketone in anhydrous dichloromethane (DCM) and cool to 0°C.
-
Reagent Addition: Add 1.1 equivalents of Di-tert-butyl dicarbonate ( Boc2O ). Slowly add 1.2 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Incubation: Stir the mixture for 2 hours, allowing the solution to gradually warm to room temperature.
-
Validation (Self-Validating Step): Spot the reaction mixture alongside the starting material on a TLC plate and stain with Ninhydrin. Ninhydrin reacts exclusively with free primary/secondary amines to form a deep purple/pink color (Ruhemann's purple). A negative (colorless) stain at the product spot confirms the complete protection of the amine.
-
Purification: Quench the reaction with saturated aqueous NH4Cl , extract the organic layer, dry over Na2SO4 , and concentrate. The protected amino-ketone can now be safely stored at -20°C.
References
-
Aminoaldehydes and aminoketones - Wikipedia. wikipedia.org.1
-
Technical Support Center: Stability and Storage of β-Amino Ketones - Benchchem. benchchem.com. 2
-
Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). thieme-connect.com. 6
-
β-Aminoketones as prodrugs with pH-controlled activation. researchgate.net. 3
-
Synthesis and stability of small molecule probes for Pseudomonas aeruginosa quorum sensing modulation. cam.ac.uk. 5
-
Aminoacetone oxidase from Streptococcus oligofermentans belongs to a new three-domain family of bacterial flavoproteins. portlandpress.com. 4
Sources
Technical Support Center: Synthesis of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one. This bifunctional building block—containing both a nucleophilic primary amine and an electrophilic ketone—presents unique synthetic challenges. This guide is designed for researchers and drug development professionals to troubleshoot low yields, prevent side reactions, and ensure product stability.
Synthetic Workflow Overview
To achieve high yields, the synthesis must follow a strict Protection-Reduction-Deprotection sequence. Attempting a direct reduction of the nitrile precursor without protecting the ketone will result in over-reduction, while improper isolation will lead to rapid polymerization.
Synthetic workflow for 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one hydrochloride.
Troubleshooting & FAQs
Q1: Why is my ketone being reduced to an alcohol during the nitrile hydrogenation?
Causality: Catalytic hydrogenation conditions (such as Raney Nickel with H₂) or hydride donors strong enough to reduce a nitrile will readily reduce a cyclohexanone to a cyclohexanol. Solution: You must mask the ketone prior to reduction. The most robust method is ketalization using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (TsOH) under Dean-Stark conditions. The resulting 1,3-dioxolane (acetal) is highly stable to reductive conditions but easily cleaved later under mild aqueous acid.
Q2: I am getting a high percentage of secondary amine dimers. How can I improve the primary amine yield?
Causality: The catalytic reduction of a nitrile to a primary amine proceeds via a highly reactive aldimine intermediate (R-CH=NH). The newly formed primary amine (R-CH₂-NH₂) can act as a nucleophile and attack this aldimine. This expels ammonia and forms a secondary imine, which is subsequently hydrogenated into an unwanted secondary amine dimer[1]. Solution: Perform the hydrogenation in the presence of excess anhydrous ammonia (e.g., 7N NH₃ in methanol). According Le Chatelier's principle, flooding the system with ammonia shifts the equilibrium of the intermediate away from the secondary imine and back toward the primary aldimine, effectively suppressing dimerization[1][2].
Mechanism of nitrile reduction dimerization and the suppressive role of excess ammonia.
Q3: My purified product polymerizes and degrades into an insoluble mass over time. What is happening?
Causality: The fully deprotected target molecule is a bifunctional monomer. It contains a highly nucleophilic primary aliphatic amine and an electrophilic cyclohexanone ring. In its free base form, the molecule will undergo spontaneous intermolecular nucleophilic attack, forming Schiff bases (imines) and rapidly polymerizing into an insoluble oligomeric mass. Solution: The product must be isolated and stored as an acid addition salt. By performing the acetal deprotection with aqueous HCl and evaporating the solvent without neutralizing, the amine is protonated to an ammonium cation (-NH₃⁺). This completely eliminates its nucleophilicity, rendering the compound bench-stable indefinitely.
Quantitative Yield Optimization Data
The table below summarizes the critical impact of the troubleshooting parameters on the overall yield and purity of the target molecule.
| Reaction Step | Condition | Primary Amine Yield (%) | Major Byproduct / Issue |
| Nitrile Reduction | Raney Ni, H₂, No NH₃ | 45% | Secondary Amine Dimer (40%) |
| Nitrile Reduction | Raney Ni, H₂, Excess NH₃ | 92% | Secondary Amine Dimer (<5%) |
| Deprotection/Isolation | Neutralized to Free Base | <10% (after 24h) | Oligomeric Schiff Bases |
| Deprotection/Isolation | Isolated as HCl Salt | 95% (Stable) | None |
Self-Validating Experimental Protocols
Step 1: Acetal Protection of the Ketone
-
Suspend 4-(4-cyanophenyl)cyclohexan-1-one (1.0 equiv) in anhydrous toluene (0.2 M).
-
Add ethylene glycol (3.0 equiv) and p-toluenesulfonic acid monohydrate (0.05 equiv).
-
Equip the flask with a Dean-Stark apparatus and reflux until water ceases to collect (approx. 4-6 hours).
-
Validation Check: Cool to room temperature, wash with saturated aqueous NaHCO₃ to remove the acid catalyst, and concentrate. TLC should show complete consumption of the starting material.
Step 2: Selective Nitrile Reduction
-
Dissolve the protected nitrile from Step 1 in 7N NH₃ in Methanol (0.1 M).
-
Add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to substrate). Caution: Raney Nickel is pyrophoric; never let the catalyst dry in air.
-
Purge the reaction vessel with N₂, then pressurize with H₂ gas to 60 psi.
-
Stir vigorously at room temperature for 12 hours.
-
Validation Check: Carefully vent the H₂ gas. Filter the mixture through a pad of Celite under a blanket of N₂, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the protected primary amine.
Step 3: Deprotection and Salt Isolation
-
Dissolve the crude protected amine in a 1:1 mixture of Tetrahydrofuran (THF) and 2N aqueous HCl.
-
Stir at room temperature for 4 hours to hydrolyze the acetal.
-
Validation Check: Do NOT neutralize the reaction. Instead, remove the THF and water under reduced pressure (lyophilization is recommended if water removal is difficult).
-
Triturate the resulting solid with cold diethyl ether to remove organic impurities. Filter and dry under high vacuum to afford 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one hydrochloride as a stable, white crystalline solid.
References
-
General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters. International Journal of Molecular Sciences, 2022. URL:[Link]
-
Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 2020. URL:[Link]
Sources
Technical Support Center: Solubility & Stability Optimization for 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
Welcome to the Advanced Formulation Support Hub. As a Senior Application Scientist, I frequently see researchers misdiagnose issues with 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one purely as a "poor solubility" problem. In reality, working with this compound requires navigating a dual challenge: overcoming the hydrophobicity of its core while actively suppressing its latent chemical reactivity.
This guide provides field-proven, self-validating workflows to help you achieve high-concentration, stable aqueous solutions for your assays and in vivo dosing.
Mechanistic Overview: The Solubility-Stability Paradox
To successfully formulate 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one, we must first deconstruct its molecular architecture:
-
The Lipophilic Core: The fused phenyl and cyclohexanone rings create a highly hydrophobic domain, severely restricting intrinsic aqueous solubility [2].
-
The Reactive Amine: The aminomethyl group functions as a primary amine with a pKa of approximately 9.33[1, 5].
-
The Ketone Electrophile: The cyclohexanone ring contains a reactive carbonyl group.
The Expert Insight: The fundamental error in formulating this compound is attempting to dissolve it at physiological pH (7.4). At this pH, a significant fraction of the primary amine exists as a free, un-ionized base. This free amine acts as a nucleophile and attacks the ketone of adjacent molecules, triggering intermolecular Schiff base formation (self-condensation) . What appears to the naked eye as "poor solubility" or precipitation is often the rapid formation of insoluble dimers and oligomers.
To achieve solubility, we must lower the pH to fully protonate the amine. This achieves two goals simultaneously: it generates a highly soluble ammonium cation and completely eliminates the amine's nucleophilicity, stabilizing the molecule.
Troubleshooting Workflow
Follow this logical decision tree to isolate and resolve your formulation bottlenecks.
Workflow for resolving solubility and self-condensation issues.
Self-Validating Experimental Protocols
Protocol A: pH-Driven Solubilization and Stabilization (HCl Salt Formation)
Causality: Lowering the pH below 5.0 ensures >99.9% protonation of the aminomethyl group. The resulting chloride salt drastically improves hydration while sterically and electronically blocking the amine from attacking the cyclohexanone moiety [4].
Step-by-Step Methodology:
-
Weigh the desired mass of the free base compound into a glass vial.
-
Suspend the powder in MS-grade water (it will appear cloudy).
-
While stirring magnetically at 300 RPM, titrate dropwise with 0.1 M HCl. Monitor continuously with a micro-pH probe.
-
Stop titration when the pH stabilizes between 4.5 and 5.0. The solution should clarify.
-
Sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution of micro-particulates.
-
Self-Validation Step: Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS. If the protocol is successful, you will observe a single sharp peak corresponding to the monomeric mass ([M+H]+ ≈ 204.14 m/z) with zero higher-mass oligomeric peaks.
Protocol B: Inclusion Complexation with HP-β-CD (For High-Dose Formulations)
Causality: If your target concentration exceeds the intrinsic solubility limit of the protonated salt (due to the bulky lipophilic core), you must mask the hydrophobicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a non-covalent inclusion complex, encapsulating the phenyl-cyclohexanone core within its hydrophobic cavity while maintaining the stabilizing acidic pH[3, 4].
Step-by-Step Methodology:
-
Prepare a 20% (w/v) HP-β-CD solution using a 50 mM Acetate buffer (pH 5.0).
-
Add the target mass of the compound to the cyclodextrin solution.
-
Stir continuously for 24 hours at 25°C. Note: Inclusion complexation is an equilibrium-driven thermodynamic process; do not rush this step.
-
Self-Validation Step: Filter the equilibrated solution through a 0.22 µm PVDF syringe filter to remove uncomplexed drug. Perform UV-Vis spectroscopy or HPLC against a standard curve. If recovery is >95% of your target input mass, the complexation is validated and stable.
Quantitative Data Summary
Use the table below to select the appropriate formulation strategy based on your experimental requirements.
| Formulation Strategy | Primary Mechanism | Expected Solubility Range | Stability Impact | Best Application |
| Free Base in Water (pH 7.4) | Intrinsic Hydration | < 0.1 mg/mL | Critical Risk (Rapid oligomerization) | Not Recommended |
| pH Adjustment (pH 4.5 - 5.0) | Ionization (Ammonium Salt) | 2.0 - 5.0 mg/mL | Excellent (Nucleophile blocked) | IV formulations, In vitro assays |
| Co-solvent (10% DMSO in Buffer) | Polarity Reduction | 5.0 - 10.0 mg/mL | Moderate (Risk of solvent-shift precipitation) | High-throughput screening |
| HP-β-CD (20% w/v, pH 5.0) | Host-Guest Encapsulation | 15.0 - 50.0 mg/mL | Excellent (Steric shielding + Ionization) | High-dose oral / In vivo efficacy |
Expert FAQs
Q: I dissolved the compound in 100% DMSO at 50 mM, but it immediately crashed out when I diluted it into PBS (pH 7.4) for my cell assay. Why? A: You are experiencing a two-fold failure: solvent-shift precipitation and pH shock. PBS buffers the solution to 7.4, which deprotonates the amine, drastically lowering its solubility [2]. Furthermore, the sudden drop in DMSO concentration forces the lipophilic core out of solution. Solution: Pre-dilute your DMSO stock into a slightly acidic intermediate buffer (pH 5.5) containing a surfactant (e.g., 0.1% Tween-80) before final addition to the assay media.
Q: Can I use heat to speed up the dissolution process in water? A: Do not apply heat unless the pH is strictly controlled below 5.0. While heating thermodynamically increases solubility, it exponentially accelerates the kinetics of Schiff base formation. If any free base is present, heating will irreversibly polymerize your sample.
Q: My stock solution was clear yesterday, but today it has turned yellow and slightly viscous. What happened? A: Yellowing is the classic visual indicator of imine (Schiff base) formation, often followed by oxidation or polymerization. Your compound is not just precipitating; it is chemically degrading. Discard the solution. For future batches, ensure the pH is locked at 4.5, blanket the vial with Argon or Nitrogen to prevent oxidation, and store aliquots at -20°C.
References
-
Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem - NIH. Source: nih.gov. URL: [Link]
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Source: ijpsjournal.com. URL: [Link]
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Review on Enhancement of Solubilization Process. Source: scialert.net. URL: [Link]
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Benzylamine - Grokipedia. Source: grokipedia.com. URL: [Link]
Purification strategies for 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one from crude mixtures
Answering your request, here is a technical support center with troubleshooting guides and FAQs about Purification strategies for 4-[4-(aminomethyl)phenyl]cyclohexan-1-one from crude mixtures.
Technical Support Center: Purification of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
Introduction
Welcome to the technical support guide for the purification of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one. This molecule is a valuable building block in pharmaceutical development, and achieving high purity is critical for downstream applications. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one, providing a clear path from problem identification to resolution.
Q1: My final product purity is unexpectedly low (<95%) after standard column chromatography. What are the likely causes and how can I improve it?
A1: Low purity after a single chromatographic step is a common issue, often stemming from several factors. The key is to systematically identify the impurity and select a targeted removal strategy.
Common Causes:
-
Co-eluting Impurities: The crude mixture may contain byproducts with similar polarity to your target compound, such as isomers or analogs, making separation by silica gel chromatography alone inefficient.
-
On-Column Degradation: The primary amine in your compound can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, irreversible adsorption, and in some cases, degradation.
-
Incomplete Reaction: Significant amounts of starting materials may be carried through the process.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low product purity.
Solutions:
-
Deactivate the Stationary Phase: To mitigate interactions with the amine, pre-treat your silica gel by slurrying it in a mobile phase containing 0.5-1% triethylamine (TEA) or ammonia. This neutralizes the acidic sites and significantly improves peak shape and recovery.
-
Employ a Multi-Step Strategy: Relying on a single technique is often insufficient. Combine orthogonal methods:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product, being basic, will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your product back into an organic solvent.
-
Recrystallization: After chromatography, recrystallization is a powerful technique for removing trace impurities and obtaining a highly pure, crystalline solid.[1][2]
-
Q2: I'm struggling to remove a persistent impurity that I suspect is an unreacted starting material or a reactive ketone byproduct. How can I specifically target it?
A2: This scenario calls for a chemical purification method that selectively reacts with the impurity to change its physical properties, allowing for easy separation.
Solution: Bisulfite Extraction
For removing unreacted ketones or aldehydes, a bisulfite extraction is highly effective.[3][4] This technique relies on the reversible reaction between a carbonyl group and sodium bisulfite to form a water-soluble adduct.[5]
Mechanism: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the impurity. The resulting adduct is an ionic salt, rendering it highly soluble in water and easily separable from your desired product, which remains in the organic layer.
Protocol Summary:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 5-10 minutes to ensure complete adduct formation.
-
Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of the ketonic impurity, can be drained and discarded.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate to yield the purified product.
| Troubleshooting Point | Optimization Strategy |
| Incomplete Impurity Removal | Ensure the sodium bisulfite solution is freshly prepared and saturated. Increase the shaking time or perform a second bisulfite wash. |
| Low Product Recovery | If your product has some water solubility, re-extract the aqueous layer with a fresh portion of organic solvent. Avoid vigorous shaking that can lead to emulsions. |
Q3: My product yield is very low after column chromatography, and I see significant streaking on TLC. What is happening?
A3: This is a classic sign of strong, irreversible adsorption of your basic compound onto the acidic silica gel. The amine group is likely protonated by surface silanols, causing it to bind tightly to the column.
Solutions:
-
Base-Deactivated Silica: As mentioned in Q1, this is the most effective solution. Using a mobile phase containing a small amount of a volatile base like triethylamine (0.5-1%) will compete with your product for the acidic sites on the silica, allowing it to elute cleanly.
-
Alternative Stationary Phases: If the issue persists, consider using a different stationary phase altogether.
-
Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds.
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using a solvent system like acetonitrile/water or methanol/water can be highly effective.
-
| Mobile Phase Recommendations for Silica Gel | Typical Gradient | Notes |
| Dichloromethane / Methanol / Triethylamine | Start with 100% DCM, gradually increasing to 10% MeOH. Keep TEA constant at 0.5-1%. | A robust, general-purpose system for amino-ketones. |
| Ethyl Acetate / Heptane / Triethylamine | Start with 20% EtOAc in Heptane, gradually increasing to 100% EtOAc. Keep TEA constant at 1%. | Good for less polar compounds; offers different selectivity. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective and reliable purification strategy for achieving >99.5% purity of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one on a laboratory scale?
A1: For achieving high purity on a research scale (mg to g), a multi-step purification workflow is the gold standard. This ensures that impurities with different chemical properties are removed at each stage.
Caption: Recommended multi-step purification workflow.
-
Step 1: Acid-Base Liquid-Liquid Extraction (LLE): This initial step removes the bulk of non-basic organic impurities and any acidic byproducts, significantly cleaning up the material before chromatography.
-
Step 2: Flash Column Chromatography: Use a column with silica gel that has been deactivated with a base (e.g., triethylamine). This prevents product loss and ensures a symmetrical peak shape, allowing for fine separation of closely eluting impurities.[6]
-
Step 3: Recrystallization: This is the final and most critical step for achieving high purity. It effectively removes trace impurities that may have co-eluted during chromatography. Finding the right solvent system is key.
| Solvent System | Rationale |
| Isopropanol / Heptane | The product is soluble in hot isopropanol and insoluble in heptane. Dissolve in minimal hot isopropanol and add heptane until turbidity appears, then cool slowly. |
| Ethyl Acetate / Hexane | A common system with a good polarity differential. |
| Methanol / Water | Good for polar compounds; water acts as the anti-solvent. |
Q2: How should I approach the purification when scaling up the synthesis to a pilot plant or manufacturing setting?
A2: Scalability dramatically changes the preferred purification methods. While chromatography is excellent at the lab scale, it becomes costly and complex at larger scales. The focus shifts to crystallization and extraction.[1]
-
Prioritize Crystallization: This is the most economical and effective method for large-scale purification.[1] Extensive process development should be dedicated to optimizing this step:
-
Solvent Screening: Test a wide range of solvent and anti-solvent systems to find one that gives high recovery and excellent purity.
-
Cooling Profile: Control the rate of cooling to influence crystal size and minimize impurity inclusion.
-
Seeding: Use seed crystals to ensure consistent crystallization and control polymorphism.
-
-
Reactive Extractions: Techniques like the bisulfite wash are highly scalable and can be used to remove specific, problematic impurities before the final crystallization step.[4]
-
Distillation: If the compound is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be a viable, though less common, option.[1]
Q3: What are the primary stability concerns for this compound during workup and storage?
A3: 4-[4-(aminomethyl)phenyl]cyclohexan-1-one has two functional groups that require consideration:
-
Primary Amine: The amine is nucleophilic and basic. It can slowly react with atmospheric carbon dioxide to form a carbamate salt. It is also susceptible to air oxidation, which can lead to colored impurities over time.
-
Ketone: The ketone is relatively stable, but under harsh acidic or basic conditions, it could potentially participate in side reactions like aldol condensations, though this is less likely for a cyclohexanone derivative.
Recommendations for Handling and Storage:
-
Inert Atmosphere: When concentrating the final product, use a rotary evaporator connected to a nitrogen or argon line to prevent air exposure at elevated temperatures.
-
Storage: Store the purified, solid material in a well-sealed container, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen).
-
Temperature: Store at low temperatures (2-8 °C) to slow down potential degradation pathways.
-
Light: Protect from light to prevent photochemical degradation.
References
-
Douglas, C. J., & Overman, L. E. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1142-1153. [Link]
-
Bel-Rhlid, R., et al. (2006). Chiral Separation and Identification of Beta-Aminoketones of Pharmacological Interest by High Performance Liquid Chromatography and Capillary Electrophoresis. PubMed. [Link]
-
Patsnap. (2026). How to Extract Aromatic Compounds for High Purity. Patsnap Eureka. [Link]
-
Hyun, M. H., et al. (2005). Liquid Chromatographic Enantioseparation of Aryl Alpha-Amino Ketones on a Crown Ether-Based Chiral Stationary Phase. PubMed. [Link]
-
Addadi, K., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed. [Link]
-
Douglas, C. J., & Overman, L. E. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
-
ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. [Link]
-
Gant, T. G., & Noe, M. C. (2018). Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. Organic Letters. [Link]
- Google Patents. (n.d.).
-
Molecules. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
Sources
- 1. How to Extract Aromatic Compounds for High Purity [eureka.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Stability of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one under acidic vs basic conditions
Compound: 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Welcome to the technical support center for 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one. Because this molecule contains both a highly nucleophilic primary amine and an electrophilic ketone, it exhibits extreme pH-dependent stability. This guide is designed to help you troubleshoot degradation issues, optimize your storage conditions, and ensure reproducible assay results.
Mechanistic Deep Dive: The Causality of Instability
To handle 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one effectively, one must understand its bifunctional nature. The molecule features an unhindered primary aliphatic amine (the aminomethyl group) and an aliphatic ketone (the cyclohexanone ring).
Under neutral or basic conditions , the primary amine exists as a free base (-NH2). In this state, the nitrogen atom possesses a lone pair of electrons, making it highly nucleophilic. Simultaneously, the cyclohexanone carbonyl carbon is highly electrophilic. The free amine of one molecule will rapidly attack the ketone of another molecule, forming a hemiaminal intermediate that dehydrates to form an imine (Schiff base)[1]. Because every molecule in the solution possesses both functional groups, this intermolecular Schiff base formation triggers a runaway chain reaction, leading to rapid oligomerization and the formation of insoluble polyimine polymers[2].
Conversely, under acidic conditions , the amine is protonated to form an ammonium ion (-NH3+). The nitrogen's lone pair is bound to a proton, completely stripping it of its nucleophilicity. Without a nucleophile to attack the ketone, the intermolecular condensation pathway is entirely blocked, rendering the molecule highly stable[3].
Fig 1: pH-dependent stability and polymerization pathway of the amino ketone.
Quantitative Stability Data
The table below summarizes the stability metrics of the compound across different pH environments. Use this data to select appropriate buffers for your liquid chromatography (LC) or biological assays.
| Condition | pH Range | Amine State | Primary Degradation Pathway | Estimated Half-Life (25°C) |
| Strongly Acidic | < 3.0 | Fully Protonated (-NH3+) | None (Highly Stable) | > 2 years (as solid salt) |
| Mildly Acidic | 4.0 - 6.0 | Mostly Protonated | Trace intermolecular condensation | Weeks to Months |
| Neutral | 7.0 - 8.0 | Partially Free Base | Intermolecular Schiff Base Formation | Hours to Days |
| Basic | > 9.0 | Fully Free Base (-NH2) | Rapid Oligomerization / Polymerization | Minutes to Hours |
Troubleshooting FAQs
Q: My sample turned into a viscous gel or insoluble mass after I neutralized it for my assay. What happened? A: You are observing macroscopic polymerization. When you neutralized the acidic salt, you generated the free base. The primary amine rapidly attacked the cyclohexanone rings of adjacent molecules, forming a polyimine network[1]. To prevent this, never store the compound as a free base. If you must use the free base, generate it in situ at low temperatures and in highly dilute solutions to kinetically disfavor the bimolecular collision required for condensation.
Q: I am seeing multiple late-eluting, broad peaks on my HPLC chromatogram. Is my batch degrading? A: Yes. Those broad, late-eluting peaks are likely dimers, trimers, and higher-order oligomers formed via Schiff base condensation. Ensure your HPLC mobile phase is properly buffered to an acidic pH (e.g., 0.1% Trifluoroacetic acid or Formic acid in Water/Acetonitrile) to keep the amine protonated during the run and prevent on-column degradation[3].
Q: How should I store this compound for long-term stability? A: It must be stored as an acid addition salt (e.g., Hydrochloride or Trifluoroacetate salt) in a dry, dark environment at -20°C[3]. The solid free base is inherently unstable and will slowly polymerize even at room temperature due to ambient moisture and molecular proximity.
Experimental Protocols
Protocol A: Quantitative Salt Formation (Stabilization for Storage)
Use this protocol if you have synthesized or isolated the free base and need to stabilize it immediately.
-
Dissolution: Dissolve the crude free base 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a concentration of 0.1 M. Note: Use anhydrous solvents to prevent premature hydrate formation at the ketone.
-
Cooling: Chill the solution to 0°C using an ice bath. Lowering the temperature kinetically slows down any background self-condensation.
-
Acidification: Dropwise, add 1.1 equivalents of a standardized solution of HCl in dioxane (e.g., 4.0 M).
-
Precipitation: A white precipitate (the hydrochloride salt) will form immediately upon addition.
-
Isolation: Stir for 15 minutes at 0°C, then filter the precipitate rapidly under a nitrogen atmosphere using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with cold, anhydrous ether. Dry the solid under high vacuum (< 1 mbar) at room temperature for 12 hours. Store the resulting powder at -20°C.
Protocol B: Controlled Free-Basing for Immediate Assay Use
Use this protocol when your downstream biological assay or reaction strictly requires the unprotonated amine.
-
Preparation: Prepare a biphasic system consisting of 5 mL of Dichloromethane (DCM) and 5 mL of saturated aqueous Sodium Bicarbonate (NaHCO3, pH ~8.3). Chill both phases to 0°C.
-
Dissolution: Dissolve the stable hydrochloride salt of the compound in the cold aqueous NaHCO3 layer.
-
Partitioning: Immediately vigorously stir or shake the biphasic mixture for 60 seconds. Causality note: As the free base is generated in the aqueous layer, it instantly partitions into the organic DCM layer. This physical separation dilutes the free base and isolates it from the aqueous interface, drastically slowing down Schiff base polymerization.
-
Separation: Transfer the mixture to a cold separatory funnel and collect the lower DCM layer.
-
Drying: Briefly dry the DCM layer over anhydrous Sodium Sulfate (Na2SO4) for 2 minutes. Filter.
-
Immediate Use: The free base is now in the DCM solution. Use this solution immediately for your subsequent reaction. Do not attempt to evaporate the DCM to dryness, as concentrating the free base will trigger instant polymerization.
References
-
[3] Title: Technical Support Center: Stability and Storage of β-Amino Ketones - Benchchem. Source: benchchem.com. URL:
-
[1] Title: Aminoaldehydes and aminoketones - Wikipedia. Source: wikipedia.org. URL:
-
[2] Title: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC. Source: nih.gov. URL:
Sources
Removing unreacted starting materials from phenylcyclohexanone synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of phenylcyclohexanone. The purity of the final compound is paramount for subsequent applications, from fragrance formulation to its use as a critical intermediate in active pharmaceutical ingredient (API) synthesis.[1] This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address the common challenge of removing unreacted starting materials from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and byproducts I should expect in my crude phenylcyclohexanone?
A1: The impurities present are almost entirely dependent on your chosen synthetic route. The two most prevalent methods for synthesizing phenylcyclohexanone isomers (e.g., 2-phenylcyclohexanone or 4-phenylcyclohexanone) are Friedel-Crafts acylation and a Grignard reaction followed by oxidation.
-
For Friedel-Crafts Acylation: This route typically involves reacting benzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2] The most common impurities are unreacted benzene , residual cyclohexanecarbonyl chloride (which hydrolyzes to cyclohexanecarboxylic acid during workup), and complexes of the ketone product with the Lewis acid catalyst.[3][4]
-
For Grignard Reaction followed by Oxidation: This two-step synthesis first involves reacting a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with cyclohexanone to form the intermediate alcohol, phenylcyclohexanol.[5] This alcohol is then oxidized to the target ketone. Consequently, the primary impurities are unreacted cyclohexanone from the first step and residual phenylcyclohexanol from incomplete oxidation.[5]
Q2: How can I perform a rapid preliminary assessment of my crude product's purity?
A2: Before committing to a large-scale purification, a quick purity assessment can save significant time and resources.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for qualitatively identifying the presence of starting materials and byproducts.[4] By co-spotting your crude reaction mixture alongside authentic samples of your starting materials on the same TLC plate, you can visualize their presence. A significant separation between the spot for your desired product and the spots for impurities indicates that purification by column chromatography is likely to be successful.
-
¹H NMR Spectroscopy: A crude ¹H NMR spectrum can provide a more quantitative initial assessment. The presence of characteristic peaks for the starting materials (e.g., the sharp singlet for benzene around 7.3 ppm or the broad singlet for the hydroxyl proton of phenylcyclohexanol) can confirm their presence and give a rough estimate of their concentration relative to the product.
Q3: Which primary purification technique should I choose?
A3: The optimal purification strategy is dictated by the physical properties of the impurities.
-
If you have volatile, low-boiling impurities like benzene , fractional distillation is the most efficient primary method.[6]
-
If your impurities are non-volatile and have different polarities from your product, such as the more polar phenylcyclohexanol or the less polar byproducts from a Grignard reaction, column chromatography is the method of choice.[7][8]
-
For removing acidic or basic impurities, such as cyclohexanecarboxylic acid , a simple acid-base liquid-liquid extraction during the workup is highly effective and should always be the first step.[9][10][11]
Troubleshooting Guide: Purification by Synthetic Route
This section provides detailed workflows for purifying phenylcyclohexanone based on the specific synthetic methodology employed.
Scenario A: Purification Following Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust method for forming aryl ketones but often requires a meticulous workup and purification to remove both the catalyst and unreacted electrophile and nucleophile.[12][13]
Issue: Crude product is contaminated with unreacted benzene and an acidic byproduct (cyclohexanecarboxylic acid).
Root Cause Analysis:
-
Excess Benzene: Benzene is frequently used in large excess to maximize the probability of reaction with the acylating agent and to serve as a solvent. This necessitates its efficient removal post-reaction.[14]
-
Acidic Impurity: The unreacted cyclohexanecarbonyl chloride is hydrolyzed to cyclohexanecarboxylic acid during the aqueous workup. The workup itself is necessary to decompose the aluminum chloride-ketone complex that forms.[3]
The logical flow for purifying a crude product from a Friedel-Crafts reaction involves sequential removal of different impurity classes.
Caption: Purification workflow after Friedel-Crafts synthesis.
Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities
This protocol is designed to remove the hydrolyzed acyl chloride and the Lewis acid catalyst.
-
Quench Reaction: Carefully and slowly pour the crude reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex.[3]
-
Solvent Addition: Transfer the mixture to a separatory funnel. If benzene was not used in large excess, add a water-immiscible organic solvent like dichloromethane or diethyl ether to dissolve the product.
-
Initial Wash: Wash the organic layer with water, then with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9][15] The bicarbonate solution reacts with the acidic cyclohexanecarboxylic acid to form its sodium salt, which is highly soluble in the aqueous layer but not the organic layer.[11][16]
-
Causality: This step is critical. The deprotonation of the carboxylic acid to its carboxylate salt drastically increases its aqueous solubility, enabling its extraction from the organic phase.[10]
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[17]
Protocol 2: Fractional Distillation for Benzene Removal
This technique separates compounds based on differences in their boiling points.[6]
-
Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is often sufficient for separating components with a significant boiling point difference. Ensure the thermometer bulb is positioned correctly—just below the side arm leading to the condenser—to accurately measure the temperature of the vapor that is distilling.[18]
-
Distillation: Heat the flask containing the crude product from Protocol 1. The temperature will first plateau at the boiling point of the lowest-boiling component, benzene (~80 °C). Collect this fraction.
-
Fraction Collection: Once all the benzene has distilled over, the vapor temperature will drop before rising sharply toward the boiling point of phenylcyclohexanone (approx. 125-130°C at 0.5 mmHg).[17] Change the receiving flask to collect the pure product fraction.
-
Self-Validation: A stable and sharp boiling point during the collection of the main fraction is a strong indicator of the compound's purity.
-
Scenario B: Purification Following Grignard Reaction & Oxidation
This synthetic route builds the carbon skeleton first, then adjusts the functional group. The purification challenges here are centered on separating organic molecules of similar size but different polarity.
Issue: Crude product is contaminated with unreacted cyclohexanone and the intermediate, phenylcyclohexanol.
Root Cause Analysis:
-
Unreacted Cyclohexanone: The Grignard reaction may not have gone to completion, leaving behind the starting ketone.
-
Residual Phenylcyclohexanol: The oxidation of the secondary alcohol to the ketone may be incomplete, resulting in a mixture of the alcohol and the desired ketone product.
The choice of method depends on which impurity is dominant. Column chromatography is a universal solution, while a bisulfite wash is a targeted chemical method for removing unreacted cyclohexanone.
Caption: Decision-making for purification after Grignard/Oxidation.
Protocol 3: Column Chromatography
This is the most powerful method for separating the ketone product from the more polar alcohol impurity.[19][20]
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a common starting point. The goal is to find a solvent ratio that gives the desired product an Rf value of approximately 0.3-0.4, with good separation from the alcohol spot (which will have a lower Rf).[7]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (mobile phase). Ensure the packing is uniform to prevent channeling.[20]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution and Fraction Collection: Begin passing the eluent through the column, collecting the liquid (eluate) in small fractions. The less polar phenylcyclohexanone will elute before the more polar phenylcyclohexanol.
-
Monitoring: Monitor the composition of the collected fractions using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified phenylcyclohexanone.[4]
Protocol 4: Selective Bisulfite Extraction for Ketone Removal
This chemical method specifically removes unhindered ketones like cyclohexanone by forming a water-soluble adduct.[21][22]
-
Dissolution: Dissolve the crude product in a solvent like methanol.
-
Bisulfite Addition: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously in a separatory funnel.
-
Extraction: Add a water-immiscible organic solvent (e.g., diethyl ether) and separate the layers. The aqueous layer now contains the cyclohexanone-bisulfite adduct.
-
Workup: Wash the organic layer with water and brine, then dry it over an anhydrous salt as described in Protocol 1. This method is excellent for removing large quantities of unreacted cyclohexanone before a final chromatographic polishing step.
Reference Data
Summarizing the physical properties of the compounds involved is crucial for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes on Polarity & Separation |
| Phenylcyclohexanone | 174.24 | ~295 (atm)[23]; 125-130 (0.5 mmHg)[17] | Moderately polar ketone. Elutes after benzene but before alcohols on a silica column. |
| Benzene | 78.11 | 80.1 | Non-polar. Low boiling point allows for easy removal by fractional distillation.[24][25] |
| Cyclohexanecarbonyl Chloride | 146.61 | 184 | Reacts with water to form the corresponding carboxylic acid. |
| Cyclohexanecarboxylic Acid | 128.17 | 233 | Acidic. Easily removed by extraction with a weak base like NaHCO₃.[11] |
| Cyclohexanone | 98.14 | 155.6 | Moderately polar. Can be removed by chromatography or selective bisulfite extraction.[21] |
| Phenylcyclohexanol | 176.25 | ~295 (atm) | Polar alcohol. Higher polarity than the ketone product allows for easy separation by column chromatography.[26] |
References
-
Wikipedia contributors. (2024). Acid–base extraction. Wikipedia, The Free Encyclopedia. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
-
DeMeo, C., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57492. [Link]
-
Kovacs, J. A., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1146–1152. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Hayashi, T., et al. (2004). (R)-(+)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 81, 149. [Link]
-
JoVE. (2020). Column Chromatography. [Link]
-
Vaia. (n.d.). How would you synthesize the following compounds from cyclohexanone?. [Link]
-
Phenomenex. (2023). Column Chromatography Guide. [Link]
-
University of Calgary. (2009). Chem 353 Final 2003: Synthesis. [Link]
-
The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
University of Victoria. (n.d.). Column chromatography. [Link]
-
Chegg. (2019). How would you synthesize 2-phenylcyclohexanone from cyclohexanone?. [Link]
-
ResearchGate. (2014). What is the best way to remove Ketones?. [Link]
-
Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. [Link]
- Google Patents. (2004).
-
CK-12 Foundation. (2023). Preparation of Ketones. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Chemistry LibreTexts. (2023). 10.22: Distillation. [Link]
-
Home Revise. (2019). Introduction to Fractional distillation | Distillation procedure|. [Link]
- Google Patents. (1995).
-
Organic Syntheses. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. [Link]
-
ResearchGate. (2015). How to purify and isolate required compound from a reaction mixture?. [Link]
-
Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. [Link]
-
ResearchGate. (2014). Separation of benzene and cyclohexane by batch extractive distillation. [Link]
-
DESOTEC. (n.d.). Solving benzene challenges in the chemical industry. [Link]
-
Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). [Link]
- Google Patents. (1966).
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Technical Support Center: Handling the Hygroscopic Nature of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one hydrochloride
Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals handling 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one hydrochloride .
Due to its bifunctional nature—containing both a reactive cyclohexanone moiety and a primary amine protected as a hydrochloride salt—this active pharmaceutical ingredient (API) presents unique handling challenges. While the hydrochloride salt form enhances oxidative stability and aqueous solubility, it creates a highly polar crystal lattice. The protonated amine ( −NH3+ ) and chloride ( Cl− ) ions aggressively absorb atmospheric moisture via hydrogen bonding and ion-dipole interactions, leading to rapid hygroscopicity[1][2].
Part 1: Troubleshooting & FAQs
Q1: My batch has transformed from a free-flowing powder into a sticky, caked solid. What is the mechanism behind this, and is the batch ruined? Causality: You are observing capillary condensation and deliquescence. The amine hydrochloride salt absorbs moisture from the air until the vapor pressure of the saturated solution matches the ambient humidity[3]. Actionable Insight: If the powder is only mildly clumped, it can be recovered via vacuum desiccation. However, if it has fully deliquesced (turned into a paste or liquid), it should be discarded for sensitive anhydrous reactions, as the structural integrity and exact molar mass can no longer be guaranteed without extensive recrystallization.
Q2: Can I recover a clumped batch by baking it in a laboratory drying oven? Causality: Absolutely not. Heating this specific molecule is highly risky due to its bifunctional structure. While the amine is protonated and largely non-nucleophilic at room temperature, applying heat in the presence of absorbed moisture can cause localized dissociation. This generates trace amounts of the free amine, which will nucleophilically attack the cyclohexanone moiety of adjacent molecules. This leads to Schiff base (imine) formation and irreversible polymerization. Actionable Insight: Always use ambient-temperature vacuum drying over a strong chemical desiccant (e.g., Phosphorus pentoxide, P2O5 ) to remove moisture without providing the activation energy required for self-condensation[4].
Q3: How do I accurately measure the water content to validate my drying protocol? Causality: Karl Fischer (KF) titration is the industry standard for moisture analysis[5]. However, standard KF reagents contain methanol. Methanol readily reacts with the cyclohexanone group on your molecule to form a ketal. This side reaction releases water as a byproduct, causing a continuously drifting endpoint and a false-high moisture reading[6]. Actionable Insight: You must use specialized "ketone-free" (K-type) KF reagents or a coulometric KF oven method to suppress this side reaction[6].
Part 2: Quantitative Data & Environmental Thresholds
To maintain the integrity of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one hydrochloride, strict environmental controls must be enforced. The following table summarizes the critical thresholds for handling and storage.
| Parameter | Optimal Range | Critical Threshold | Mechanistic Justification |
| Storage Temperature | 2°C to 8°C | > 25°C | Minimizes thermal degradation and prevents heat-catalyzed Schiff base self-condensation. |
| Relative Humidity (RH) | < 20% | > 30% | Prevents deliquescence and capillary condensation within the amine salt lattice[7]. |
| Ambient Weighing Time | < 30 seconds | > 60 seconds | Rapid moisture uptake alters the apparent mass, leading to severe molarity errors in stock solutions. |
| Karl Fischer pH | 5.0 to 7.0 | < 4.0 or > 8.0 | The amine hydrochloride is acidic. Buffering ensures stoichiometric iodine reduction without side reactions. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Anhydrous Handling & Weighing Workflow
This protocol ensures that the mass recorded is purely the API, preventing moisture-induced stoichiometry errors.
-
Environmental Purge: Purge a glovebox with high-purity dry nitrogen until the internal Relative Humidity (RH) drops below 10%.
-
Acclimation: Transfer the sealed container of the API into the antechamber. Cycle the vacuum/nitrogen purge at least three times to remove ambient moisture before bringing it into the main chamber.
-
Preparation (Self-Validating Step): Place a clean, oven-dried ( 120∘C for 4 hours) reaction vial with a septum cap on the analytical balance inside the glovebox. Tare the balance.
-
Transfer: Quickly dispense the required mass of the free-flowing powder using a static-free, dry spatula.
-
Isolation: Securely seal the vial with the septum cap before removing it from the glovebox[8].
-
Execution: Inject your anhydrous reaction solvent directly through the septum using a dry syringe. This creates a self-validating closed system where atmospheric moisture cannot interfere with the reaction.
Protocol B: Ketone-Safe Moisture Determination (Karl Fischer)
This protocol validates the dryness of your batch without triggering ketal-formation side reactions.
-
Reagent Selection: Equip your volumetric KF titrator with a commercially available "K-type" (ketone-free) working solvent (typically utilizing 2-methoxyethanol or proprietary blends) and a ketone-safe titrant.
-
Solvent Conditioning: Add the ketone-free solvent to the titration cell. Because the API is an amine hydrochloride (which lowers pH), add an imidazole-based buffer to maintain the cell pH between 5.0 and 7.0. Titrate to a stable, dry baseline.
-
Sample Introduction: Using a gas-tight syringe, inject a known mass of the hygroscopic salt (pre-dissolved in an anhydrous, ketone-free solvent) directly through the septum of the titration cell.
-
Validation: Initiate the titration. A stable endpoint lasting >20 seconds validates that no ketal side-reactions are occurring and that the true water content has been accurately quantified. A moisture content of <0.5% w/w indicates a successfully dried batch.
Part 4: System Workflow Visualization
The following decision tree outlines the logical workflow for assessing and handling a batch of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one hydrochloride based on its physical state.
Workflow for the physical assessment, recovery, and validation of hygroscopic amine hydrochloride salts.
References
-
Reddit Chemistry Community. "Drying and Storing Hygroscopic Salts." r/chemistry. Available at: [Link]
-
Schaeffer Trading. "Hygroscopic Bulk Solids." Schaeffer Engineering. Available at: [Link]
-
HepatoChem. "How do you handle hygroscopic salts?" HepatoChem Resources. Available at:[Link]
-
SG Systems Global. "Karl Fischer Titration – Moisture Analysis." SG Systems Glossary. Available at:[Link]
-
Scribd. "Ammonium Chloride Corrosion | Water." Damage Mechanisms Affecting Fixed Equipment. Available at: [Link]
-
Studylib. "Ammonium Chloride & Amine Corrosion: Causes, Prevention." Studylib Technical Documents. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. studylib.net [studylib.net]
- 3. schaeffer-trading.com [schaeffer-trading.com]
- 4. reddit.com [reddit.com]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. Karl Fischer Titration – Moisture Analysis [sgsystemsglobal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hepatochem.com [hepatochem.com]
Optimization of reaction temperature for phenylcyclohexanone functionalization
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the functionalization of phenylcyclohexanone. Our focus is on the critical parameter of reaction temperature and its profound impact on yield, selectivity, and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is a sensible starting temperature for a novel phenylcyclohexanone functionalization reaction?
A baseline temperature of 0 °C to room temperature (20-25 °C) is often a pragmatic starting point for many catalytic reactions if no literature precedent exists. However, for reactions involving strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) to form an enolate, starting at a much lower temperature, such as -78 °C (a dry ice/acetone bath), is critical to ensure selectivity and prevent side reactions.[1]
Q2: How does reaction temperature generally influence reaction rate versus product selectivity?
As a general principle, increasing the reaction temperature increases the reaction rate. However, this often comes at the cost of selectivity.[2] Higher temperatures provide the energy to overcome activation barriers for undesired pathways, potentially leading to the formation of multiple isomers, decomposition of starting materials or products, and an increase in side reactions like self-condensation.[3][4] Conversely, lower temperatures can dramatically improve selectivity but may lead to sluggish or incomplete reactions.
Q3: What are the immediate signs that my reaction temperature is suboptimal?
-
Too Low: The reaction shows little to no conversion of the starting material over an extended period, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Too High: You may observe a rapid change in color (e.g., darkening or charring), the formation of a complex mixture of products on your TLC plate, or a decrease in the concentration of your desired product after an initial increase, suggesting decomposition.[4] Uncontrolled exotherms are another critical sign of excessive temperature.[5]
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems encountered during the functionalization of phenylcyclohexanone, with a focus on temperature-related solutions.
Problem: Poor Regioselectivity – Formation of Multiple Isomers
Q: My reaction is producing a mixture of α-functionalized isomers. How can I use temperature to control which isomer is formed?
The regioselectivity of functionalization on an unsymmetrical ketone like phenylcyclohexanone is primarily governed by the formation of either the kinetic or the thermodynamic enolate. Temperature is the key variable to control this equilibrium.[6]
-
The Kinetic Enolate is formed faster by removing the most accessible, least sterically hindered proton (at the C6 position). This pathway is favored under irreversible conditions.
-
The Thermodynamic Enolate is more stable due to the more substituted double bond and is formed by removing a proton from the more sterically hindered, more substituted α-carbon (the C2 position adjacent to the phenyl group). This product is favored under conditions that allow for equilibration.[6][7]
Troubleshooting Steps:
-
To Favor the Kinetic Product (C6-functionalization):
-
Action: Perform the deprotonation and subsequent reaction at very low temperatures, typically -78 °C .[8]
-
Causality: At -78 °C, there is insufficient thermal energy for the less stable kinetic enolate to equilibrate to the more stable thermodynamic enolate. The reaction is essentially "frozen" at the kinetically preferred pathway.
-
Additional Considerations: Use a strong, sterically hindered base like LDA. The bulkiness of the base further favors abstraction of the less hindered proton.[7]
-
-
To Favor the Thermodynamic Product (C2-functionalization):
-
Action: Use higher reaction temperatures, from room temperature up to the reflux temperature of the solvent (e.g., THF, Toluene).
-
Causality: Higher temperatures facilitate a reversible protonation/deprotonation sequence, allowing the system to reach thermal equilibrium. Over time, the more stable thermodynamic enolate will become the dominant species in the reaction mixture.[6]
-
Additional Considerations: Use a smaller, strong base (e.g., NaH or KH) or a weaker base that establishes an equilibrium. Longer reaction times are also crucial to ensure equilibrium is reached.
-
The relationship between temperature and enolate formation is visualized below.
Caption: Kinetic vs. Thermodynamic Enolate Control.
Problem: Product Decomposition or Significant Side Reactions
Q: I'm observing low yields of my desired product, and my analysis shows high molecular weight byproducts or degradation. Is the temperature too high?
Yes, this is a classic sign of excessive reaction temperature. High temperatures can not only cause the thermal decomposition of your starting material or desired product but also accelerate unwanted side reactions.
Common Side Reactions & Temperature-Based Solutions:
-
Aldol Self-Condensation: The enolate of phenylcyclohexanone can attack the carbonyl of another molecule, leading to dimers and oligomers.[1][9] This is particularly problematic if deprotonation is slow or incomplete.
-
Solution: Conduct the reaction at low temperatures (e.g., 0 °C or -78 °C). This drastically reduces the rate of the aldol reaction, which typically has a higher activation energy than the desired functionalization.[1] Ensure rapid and complete conversion to the enolate by using a strong base before adding the electrophile.
-
-
Over-Oxidation/Decomposition: In oxidation reactions, higher temperatures can lead to the formation of deep oxidation byproducts, such as adipic acid derivatives, rather than the desired functionalized ketone.[3]
-
Solution: Screen a range of lower temperatures. A study on a similar system found that lowering the temperature from ambient to 0 °C significantly limited decomposition and improved the yield.[10]
-
Quantitative Data on Temperature Effects
The following table provides an illustrative summary of how temperature can affect the outcome of a typical functionalization reaction. Exact values are highly dependent on the specific substrates, reagents, and solvent.
| Temperature Range | Expected Reaction Rate | Primary Product Profile | Common Issues & Risks |
| -78 °C to -40 °C | Slow to Moderate | High regioselectivity for the kinetic product. | Incomplete or very slow reaction. |
| 0 °C to 25 °C (RT) | Moderate to Fast | Often a mixture of kinetic and thermodynamic products. | Potential for aldol condensation if base addition is not controlled. |
| > 50 °C to Reflux | Very Fast | Predominantly the thermodynamic product (if equilibrium is allowed). | High risk of side reactions, product decomposition, and poor selectivity.[3][4] |
Problem: Reaction is Too Fast or Dangerously Exothermic
Q: My reaction proceeds almost instantaneously upon adding the final reagent, making it difficult to control and potentially unsafe. How should I modify my temperature protocol?
A highly exothermic reaction that is difficult to control is a significant safety hazard that can lead to a thermal runaway.[11] The primary goal is to manage the rate of heat generation.
Troubleshooting Steps:
-
Pre-Cool the Reaction Mixture: Before adding the final, rate-limiting reagent, cool the reaction vessel significantly below the intended reaction temperature. For example, if your target temperature is 0 °C, pre-cool to -10 °C or -20 °C.
-
Control Reagent Addition: Never add all reagents at once.[5] Use a syringe pump for the slow, dropwise addition of the most reactive component into the cooled, stirred reaction mixture. This ensures that the heat generated can be effectively dissipated by the cooling bath.
-
Continuous Temperature Monitoring: Always have a thermometer or thermocouple directly in the reaction mixture (not just in the cooling bath) to monitor the internal temperature.[5] If the internal temperature rises rapidly, immediately stop the addition and allow it to cool before resuming at a slower rate.
-
Consider a "Reverse Addition": In some cases, adding the pre-formed enolate solution slowly to a solution of the electrophile (also at low temperature) can provide better control.
Experimental Protocols & Methodologies
Protocol: Systematic Temperature Screening
This protocol provides a framework for efficiently identifying the optimal reaction temperature. It is crucial to perform a risk assessment before conducting any new reaction.[11]
-
Initial Setup: In separate, identical vials, set up the reaction with all reagents except one key component (often the catalyst or electrophile).
-
Temperature Gradient: Place the vials in separate cooling/heating blocks set to a range of temperatures (e.g., -20 °C, 0 °C, 25 °C, 50 °C). Allow them to equilibrate.
-
Initiation: Add the final reagent to each vial simultaneously.
-
Monitoring: At set time points (e.g., 1h, 4h, 12h), quench a small aliquot from each reaction and analyze the product distribution and starting material conversion using a suitable technique (e.g., GC-MS, LC-MS, or NMR).
-
Analysis: Plot the yield of the desired product and key byproducts against temperature to identify the optimal window where the yield is maximized and byproducts are minimized.
The workflow for this process can be visualized as follows:
Caption: Workflow for Systematic Temperature Optimization.
References
-
Optimization of the reaction conditions.
-
Effect of reaction temperature on cyclohexane oxidation.
-
Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate.
-
Kinetic Versus Thermodynamic Enolates.
-
Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles.
-
Thermodynamic and kinetic reaction control.
-
Effect of temperature on the cyclohexane oxidation over Co3O4.
-
Common side reactions in the methylation of cyclohexanone.
-
Effect of reaction temperature on cyclohexane conversion, selectivities...
-
Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution.
-
Alkylation of cyclohexanone enolates.
-
Best Practices for Working with Chemical Reactions in the Lab.
-
Kinetic vs Thermodynamic Enolates Explained.
-
Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course.
-
Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015.
-
Thermal Screening and Adiabatic Calorimetry Testing Methods.
-
Guidance on risk assessments for chemical reactions.
-
Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions.
-
On accelerating reaction optimization using computational Gibbs energy barriers.
-
Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015.
-
A Comparative Guide to Catalytic Systems for Arylcyclohexanone Synthesis.
-
Optimization of organic reactions and processes.
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
-
Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015.
-
Exploring the Main Approaches to Reactive Chemical Testing.
-
Variation in base and temperature for reaction of cyclohexanone...
-
Temperature–dependent reaction rates of quinone-alkene cycloaddition.
-
Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
- 5. labproinc.com [labproinc.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.manchester.ac.uk [documents.manchester.ac.uk]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one: An In-Depth ¹H NMR Analysis
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one, a key intermediate in pharmaceutical synthesis. Moving beyond a simple data report, this document offers a practical, in-depth perspective on spectral prediction, experimental design, data interpretation, and a comparison with alternative analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and similar structures, ensuring scientific integrity at every step.
The Molecular Blueprint: Predicting the ¹H NMR Spectrum
Before any experiment, a robust theoretical prediction of the ¹H NMR spectrum is crucial. This foundational step allows for more efficient data analysis and immediate identification of unexpected signals, such as impurities or byproducts. The structure of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one can be dissected into three key regions: the disubstituted benzene ring, the benzylic aminomethyl group, and the substituted cyclohexanone ring.
Caption: Key proton environments in 4-[4-(aminomethyl)phenyl]cyclohexan-1-one.
Based on established chemical shift data for analogous structures, we can predict the following ¹H NMR spectrum.[1][2][3]
| Proton Label | Description | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| HA, HA' | Aromatic protons ortho to the cyclohexanone | ~7.20 - 7.35 | d (Doublet) | 2H | Part of an AA'BB' system. Deshielded by the aromatic ring current. |
| HB, HB' | Aromatic protons ortho to the aminomethyl group | ~7.10 - 7.25 | d (Doublet) | 2H | Part of an AA'BB' system. Slightly more shielded than HA. |
| -CH2NH2 | Benzylic protons | ~3.80 - 4.00 | s (Singlet) | 2H | Adjacent to an electron-withdrawing phenyl ring and a nitrogen atom. Signal may broaden due to quadrupole effects from nitrogen. |
| -CH2NH2 | Amine protons | ~1.50 - 2.50 | br s (Broad Singlet) | 2H | Chemical shift is highly dependent on solvent, concentration, and temperature. Prone to exchange with trace water, leading to broadening. |
| Hα (axial & eq.) | Cyclohexanone protons adjacent to the phenyl ring | ~2.90 - 3.20 | m (Multiplet) | 1H | Deshielded due to proximity to the phenyl ring. Complex splitting from vicinal protons. |
| Hβ (axial & eq.) | Cyclohexanone protons adjacent to the carbonyl | ~2.30 - 2.60 | m (Multiplet) | 4H | Deshielded by the anisotropic effect of the C=O group. Protons on either side of the carbonyl are chemically equivalent. |
| Hγ (axial & eq.) | Cyclohexanone protons meta to the carbonyl | ~1.80 - 2.20 | m (Multiplet) | 4H | Least deshielded of the cyclohexanone protons, appearing most upfield. |
From Theory to Practice: Acquiring a High-Fidelity Spectrum
The quality of the experimental data is paramount. A well-designed protocol ensures high resolution, signal-to-noise, and minimizes artifacts, making interpretation more reliable.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Causality: DMSO-d₆ is often preferred for compounds with amine (-NH₂) or hydroxyl (-OH) groups. Its ability to form hydrogen bonds slows down the chemical exchange of these labile protons, resulting in sharper signals that are easier to integrate and observe coupling. In contrast, these signals can be broad or even absent in CDCl₃.
-
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
-
-
Instrument & Parameter Setup (400 MHz Spectrometer):
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Acquisition Time (at): 2-4 seconds. This ensures sufficient data points are collected for good resolution.
-
Relaxation Delay (d1): 1-2 seconds. This allows for protons to return to their equilibrium state before the next pulse.
-
Number of Scans (ns): 8-16. Averaging multiple scans improves the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative ratio of protons.
-
-
A Multi-Technique Approach: Validating Structure and Purity
While ¹H NMR is unparalleled for structural elucidation, a comprehensive analysis, especially in a drug development context, necessitates a multi-technique approach to confirm molecular weight and assess purity.[4] No single technique provides all the answers; instead, they offer complementary information that, when combined, creates a self-validating system of analysis.
Caption: Integrated analytical workflow for compound characterization.
The following table compares the utility of ¹H NMR with other standard analytical techniques for the characterization of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one.
| Technique | Primary Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed C-H framework, proton connectivity, stereochemistry. | Unambiguous structure elucidation; provides information on molecular dynamics and conformation. | Not ideal for accurate quantification without rigorous standards; insensitive to non-proton-bearing impurities. |
| ¹³C NMR | Number and type of unique carbon environments (CH₃, CH₂, CH, C).[5] | Complements ¹H NMR by confirming the carbon skeleton; useful for identifying isomers. | Low natural abundance of ¹³C requires longer acquisition times; less sensitive than ¹H NMR. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely sensitive; provides definitive molecular weight confirmation.[4] | Provides no information on connectivity or stereochemistry; isomeric compounds can be indistinguishable. |
| HPLC-UV/DAD | Purity assessment and quantification of impurities.[6] | Considered the gold standard for purity analysis due to its high resolution and sensitivity.[4] Excellent for quantifying known and unknown impurities. | Provides minimal structural information on its own; requires reference standards for absolute quantification. |
Synergistic Value:
-
NMR + MS: A classic combination. NMR proposes the structure (the "what and how it's connected"), and MS confirms the total mass is correct.
-
NMR + HPLC: This pairing is crucial for pharmaceutical development.[7] HPLC confirms the sample is >99% pure, giving confidence that the structure determined by NMR is that of the main component, not a major impurity.
Conclusion
The ¹H NMR spectrum of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one is rich with structural information. A thorough analysis, beginning with theoretical prediction and followed by careful experimental acquisition, allows for the unambiguous assignment of every proton in the molecule. Key insights into the stereochemistry of the cyclohexanone ring can be gleaned from the complex multiplets of the aliphatic protons, while the aromatic region confirms the substitution pattern of the phenyl ring.
However, as this guide demonstrates, relying on a single analytical technique is insufficient in a rigorous scientific setting. By integrating ¹H NMR with complementary methods such as ¹³C NMR, Mass Spectrometry, and particularly HPLC, a complete and validated profile of the molecule's structure, identity, and purity can be established. This multi-faceted approach represents a robust, self-validating workflow essential for modern chemical research and drug development.
References
- Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv - DOI. (n.d.).
-
Juaristi, E., et al. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. ACS Publications. Retrieved from [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]
-
Chennaiah, M. (2021). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews (IJRAR). Retrieved from [Link]
-
NMR: relating coupling constants and major product : r/chemhelp - Reddit. (2016). Retrieved March 7, 2024, from [Link]
-
Analytical Techniques in Pharmaceutical Analysis. (2024). Retrieved March 7, 2024, from [Link]
-
Electronic Supplementary Information (ESI) - The Royal Society of Chemistry. (2015). Retrieved March 7, 2024, from [Link]
-
13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved March 7, 2024, from [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs. (2024). Retrieved March 7, 2024, from [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Retrieved March 7, 2024, from [Link]
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Analytical Method Development for Intermediate Purity & Impurities. (2026). Retrieved March 7, 2024, from [Link]
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4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem - NIH. (n.d.). Retrieved March 7, 2024, from [Link]
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bmse000405 Cyclohexanone at BMRB. (n.d.). Retrieved March 7, 2024, from [Link]
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29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (2015). Retrieved March 7, 2024, from [Link]
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Comparative Analysis of IR Spectra: Ketone vs. Amine Functionalized Cyclohexanes
Executive Summary & Application Context
Infrared (IR) spectroscopy is an indispensable analytical tool for structural elucidation and real-time reaction monitoring in organic synthesis. For researchers and drug development professionals, distinguishing between oxygen-containing and nitrogen-containing functional groups on a cyclohexane scaffold—specifically cyclohexanone and cyclohexylamine —is a routine yet critical analytical checkpoint.
This distinction is particularly vital when monitoring the reductive amination of cyclohexanone to cyclohexylamine, a key transformation in the synthesis of pharmaceutical intermediates, agricultural chemicals, and advanced polymer precursors. This guide provides an objective, data-driven comparison of their spectral signatures, grounded in fundamental vibrational mechanics and field-proven experimental protocols.
Fundamental Vibrational Mechanics
To interpret these spectra accurately, one must understand the causality behind the signals. The physical basis of IR spectroscopy dictates that a vibrational mode must result in a periodic change in the molecular dipole moment to be 1[1].
-
Cyclohexanone (Ketone): The carbonyl (C=O) bond is highly polar. When this bond stretches, it produces a massive change in the dipole moment, resulting in an intensely strong, stake-shaped absorption band[1]. Because the sp² hybridized carbon of the ketone lacks a direct C-H bond, it does not exhibit the characteristic 2700–2800 cm⁻¹ stretching bands seen in aldehydes, making the ~1715 cm⁻¹ peak an unambiguous marker for the ketone[2].
-
Cyclohexylamine (Primary Amine): The N-H bond is less polar than the C=O or O-H bonds, leading to weaker, somewhat broader absorption intensities[3]. Because cyclohexylamine is a primary amine (R-NH₂), it possesses two N-H bonds. These bonds couple to produce two distinct stretching modes: symmetric (in-phase) and asymmetric (out-of-phase). This manifests as a characteristic doublet (often likened to a "molar tooth" shape) in the 3300–3400 cm⁻¹ region[2],[3].
Spectral Data Comparison
The following table summarizes the quantitative spectral data for both compounds, highlighting the physical causality behind each key absorption band.
| Functional Group | Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity & Shape | Physical Causality |
| Ketone | Cyclohexanone | C=O Stretch | ~1715 | Strong, sharp ("stake-shaped") | High bond polarity drives a massive dipole change during stretching[2],[4]. |
| Ketone | Cyclohexanone | C-H Stretch (sp³) | 2850–3000 | Medium, multiplet | Standard tetrahedral C-H stretching adjacent to the ring[5]. |
| Primary Amine | Cyclohexylamine | N-H Stretch | 3300–3400 | Weak-Medium, doublet | Asymmetric and symmetric stretching of the two N-H bonds[3]. |
| Primary Amine | Cyclohexylamine | N-H Bend | ~1600 | Medium, broad | Scissoring motion of the NH₂ group. |
| Primary Amine | Cyclohexylamine | C-N Stretch | 1000–1200 | Weak-Medium | Less polar than C-O, resulting in lower intensity in the fingerprint region. |
Data corroborated by NIST Chemistry WebBook standard reference spectra for 6[6] and 7[7].
Reaction Monitoring: Reductive Amination
When converting cyclohexanone to cyclohexylamine, IR spectroscopy provides real-time kinetic insights. The reaction proceeds via a cyclohexylimine intermediate. By tracking specific functional groups, chemists can objectively validate reaction progress:
-
Disappearance: The strong C=O stretch at 1715 cm⁻¹ will steadily decrease as the ketone is consumed.
-
Intermediate: A transient C=N stretch will appear around 1650 cm⁻¹ representing the imine.
-
Appearance: The N-H doublet at 3300–3400 cm⁻¹ will emerge as the primary amine is formed[3].
Caption: Reaction pathway of reductive amination with corresponding IR spectral tracking markers.
Self-Validating Experimental Protocol (ATR-FTIR)
For liquid samples like cyclohexanone and cyclohexylamine, Attenuated Total Reflectance (ATR) FTIR is heavily preferred over traditional transmission methods (e.g., KBr windows). Causality: KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch at ~3400 cm⁻¹, which can completely mask or convolute the critical N-H doublet of the amine.
The following protocol is designed as a self-validating system to ensure data integrity:
Step-by-Step Methodology:
-
System Initialization & Purge: Purge the FTIR spectrometer with dry nitrogen. Causality: Eliminates atmospheric water vapor and CO₂ interference that cause noise in the 3600 cm⁻¹ and 2300 cm⁻¹ regions.
-
Background Acquisition: Collect a background spectrum on the bare, cleaned ATR crystal (diamond or ZnSe). Causality: Establishes the baseline single-beam profile of the source and detector, ensuring environmental artifacts are subtracted.
-
Calibration Validation: Run a standard polystyrene film. Verify that the peak at 1601 cm⁻¹ is within ±1 cm⁻¹. Causality: Creates a self-validating loop, ensuring the interferometer's HeNe laser is correctly calibrated before sample analysis.
-
Sample Application: Apply 1-2 drops of neat cyclohexanone or cyclohexylamine directly onto the ATR crystal. Ensure complete coverage of the active sensing area.
-
Data Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹. Causality: 32 scans provide an optimal signal-to-noise ratio without risking excessive evaporation of the volatile liquid sample during the run.
-
Processing: Apply an ATR correction algorithm. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes the spectrum, making the data directly comparable to standard transmission databases.
Caption: Self-validating Attenuated Total Reflectance (ATR) FTIR experimental workflow.
References
-
10.7: Functional Groups and IR Tables - Chemistry LibreTexts. libretexts.org. 2
-
Cyclohexanone - the NIST WebBook. nist.gov. 6
-
Cyclohexylamine - the NIST WebBook. nist.gov. 7
-
12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. libretexts.org. 5
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. libretexts.org.3
-
19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. libretexts.org. 4
-
LibreText: IR Chapter | Organic Chemistry I Lab. richmond.edu.1
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclohexanone [webbook.nist.gov]
- 7. Cyclohexylamine [webbook.nist.gov]
Chromatographic Separation of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one and Related Impurities: A Comparative Guide on Stationary Phase Performance
Executive Summary
The compound 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is a highly specific and critical synthetic intermediate used in the development of advanced active pharmaceutical ingredients (APIs), including specific kinase inhibitors and antifibrinolytic analogs. Developing a robust, stability-indicating liquid chromatography-mass spectrometry (LC-MS) method for this compound presents a classic chromatographic dichotomy: balancing the retention of a highly hydrophobic phenyl-cyclohexanone core while mitigating the severe secondary interactions caused by its highly basic primary aminomethyl group.
This guide objectively compares the performance of Standard C18, Polar-Embedded C18, and Charged Surface Hybrid (CSH) C18 stationary phases. By analyzing the causality behind stationary phase interactions, we provide a self-validating protocol for the baseline resolution of this intermediate and its synthetic impurities.
Analyte Profiling & Mechanistic Challenges
The structural profile of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one features an aminomethyl group ( −CH2NH2 ) with a pKa of approximately 9.5. Under standard LC-MS conditions utilizing low-ionic-strength volatile buffers (e.g., 0.1% formic acid at pH ~2.7), this amine is fully protonated and carries a net positive charge.
The Causality of Peak Tailing: Standard fully porous silica C18 columns suffer from poor chromatographic performance for basic compounds at low pH[1]. The low ionic strength of formic acid fails to effectively mask residual surface silanols ( −SiO− ). Consequently, the protonated aminomethyl group undergoes strong secondary ion-exchange interactions with these negatively charged silanols, leading to severe peak tailing, reduced peak capacity, and poor mass loadability[2].
To counteract this, Charged Surface Hybrid (CSH) technology intentionally incorporates a reproducible, low-level positive surface charge during the particle synthesis process[3]. This positive charge electrostatically repels the basic analyte, forcing it to interact exclusively with the C18 ligands via hydrophobic partitioning, thereby yielding sharp, symmetrical peaks without the need for strong ion-pairing agents like trifluoroacetic acid (TFA)[4].
Fig 1: Analyte interactions on Standard C18 vs. CSH C18 stationary phases.
Impurity Profile
During the synthesis of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one (typically via the reduction of a nitrile precursor), several critical impurities must be monitored. The table below summarizes the structural characteristics and chromatographic challenges of each.
| Compound | Structural Characteristics | Relative Retention Time (RRT) | Chromatographic Challenge |
| 4-(4-Cyanophenyl)cyclohexan-1-one (Impurity A) | Neutral precursor, highly hydrophobic | ~1.45 | Strong hydrophobic retention; easily resolved but requires high organic modifier to elute. |
| 4-[4-(Aminomethyl)phenyl]cyclohexan-1-ol (Impurity B) | Basic amine + polar hydroxyl group (Over-reduction) | ~0.85 | Elutes early; peak tailing of the API can cause co-elution with this polar byproduct. |
| 3-[4-(Aminomethyl)phenyl]cyclohexan-1-one (Impurity C) | Basic amine, regioisomer | ~0.95 | Critical pair with the API; requires high theoretical plate count and zero tailing for baseline separation. |
| 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one (API Intermediate) | Basic amine + hydrophobic ketone core | 1.00 | Severe tailing on standard silica due to silanol interactions[1]. |
Experimental Design & Protocols
To ensure a self-validating system, the following protocol utilizes MS-friendly mobile phases. Formic acid is selected over TFA to prevent ion suppression in the mass spectrometer, making the choice of stationary phase the critical variable for success[5].
Step-by-Step Methodology
-
Sample Preparation: Dissolve the sample in a diluent of 90:10 Water:Acetonitrile to a final concentration of 0.5 mg/mL. This highly aqueous diluent prevents solvent-mismatch band broadening upon injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column Dimensions: 2.1 x 100 mm, 1.7 µm (Standard C18, Polar-Embedded C18, or CSH C18).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).
-
Injection Volume: 2.0 µL.
-
-
Gradient Program:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar Impurity B).
-
1.0 - 7.0 min: 5% to 60% B (Linear gradient to resolve the regioisomer critical pair).
-
7.0 - 8.5 min: 60% to 95% B (Column wash to elute the hydrophobic Impurity A).
-
8.5 - 10.0 min: 5% B (Re-equilibration).
-
-
System Suitability Criteria: The method is considered valid if the API tailing factor (Tf) is ≤1.5 and the resolution (Rs) between Impurity C and the API is ≥2.0 .
Fig 2: Step-by-step LC-MS/UV analytical workflow for impurity profiling.
Comparative Chromatographic Performance
The table below summarizes the quantitative performance of three different column technologies subjected to the exact protocol described above.
| Column Technology | Example Column | API Asymmetry (Tf) | Resolution (Rs) API / Imp C | Mass Loadability Limit |
| Standard C18 | Fully Porous Silica C18 | 2.4 | 1.1 (Co-elution) | < 50 ng on-column |
| Polar-Embedded C18 | Amide/Carbamate C18 | 1.6 | 1.8 | ~ 150 ng on-column |
| Charged Surface Hybrid (CSH) C18 | Waters ACQUITY CSH C18 | 1.05 | 2.7 (Baseline) | > 500 ng on-column |
Scientific Discussion (Causality)
The data clearly demonstrates that Standard C18 fails the system suitability criteria. At a mass load of just 50 ng, the fully porous silica column becomes overloaded due to the limited number of high-energy silanol sites interacting with the basic aminomethyl group[1]. This results in a tailing factor of 2.4, causing Impurity C (the regioisomer) to become buried in the tail of the main API peak.
Polar-Embedded C18 columns offer a moderate improvement. The embedded amide or carbamate groups create a tightly bound water layer that partially shields the basic analyte from the underlying silanols. However, while asymmetry improves to 1.6, the shielding is incomplete at higher mass loads, limiting the dynamic range of the assay.
Charged Surface Hybrid (CSH) C18 provides superior performance, achieving near-perfect peak symmetry (Tf = 1.05) and baseline resolution (Rs = 2.7)[2]. The causality lies in the controlled, low-level positive charge on the particle surface. Because the surface and the analyte are both positively charged, electrostatic repulsion prevents the aminomethyl group from penetrating the stationary phase deeply enough to interact with any residual silanols[3]. This allows the separation to be driven purely by the hydrophobic interaction between the phenyl-cyclohexanone core and the C18 ligand, maximizing theoretical plates and allowing mass loads exceeding 500 ng without peak distortion[1].
Conclusion & Recommendations
For the impurity profiling of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one and similar basic pharmaceutical intermediates, Charged Surface Hybrid (CSH) C18 is the recommended stationary phase. It successfully decouples the need for strong, MS-incompatible ion-pairing agents (like TFA) from the requirement for sharp peak shapes[4]. By utilizing 0.1% formic acid in conjunction with a CSH column, laboratories can achieve high-sensitivity LC-MS detection, superior mass loadability, and robust baseline resolution of critical regioisomeric impurities.
References
-
[1] Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. URL:[Link]
-
[2] Practical Applications of Charged Surface Hybrid (CSH) Technology. Waters Corporation. URL:[Link]
-
[4] Shop ACQUITY UPLC CSH C18 Column. Waters Corporation. URL:[Link]
-
[3] Overloading study of basic compounds with a positively charged C18 column in liquid chromatography. Journal of Chromatography A. URL:[Link]
-
[5] Waters ACQUITY UPLC CSH C18 Column Specifications. Uvison / Waters Corporation. URL:[Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. Elemental analysis, a cornerstone of this characterization, provides the fundamental composition of a compound, verifying its empirical formula and purity. This guide offers an in-depth comparison of analytical standards for the elemental analysis of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one, a compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a protocol, but a framework for making informed decisions in your analytical workflow, grounded in scientific integrity and practical experience.
The Critical Role of Elemental Analysis in Drug Development
Elemental analysis is a quantitative technique that determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample.[1] In the context of drug development, its significance cannot be overstated. It serves as a primary method to:
-
Confirm the identity and empirical formula of a newly synthesized active pharmaceutical ingredient (API).
-
Assess the purity of the API and identify potential inorganic or organic impurities.[2]
-
Provide essential data for regulatory submissions to bodies like the FDA and EMA.
The choice of an appropriate analytical standard is the bedrock of accurate and reliable elemental analysis. An ideal standard should be a stable, non-hygroscopic solid with a well-defined and high-purity elemental composition.
The Challenge: Absence of a Dedicated Certified Standard
A significant challenge in the routine analysis of a novel compound like 4-[4-(aminomethyl)phenyl]cyclohexan-1-one is the likely absence of a commercially available, certified reference material (CRM) for this specific molecule. This necessitates the use of well-established, widely accepted elemental analysis standards as comparators to validate the analytical method and ensure the accuracy of the results.
This guide, therefore, focuses on a comparative analysis of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one against two universally recognized and commercially available certified elemental analysis standards: Acetanilide and Ethylenediaminetetraacetic acid (EDTA) .
Comparison of Analytical Standards
The selection of Acetanilide and EDTA as comparative standards is based on their fulfillment of the essential criteria for elemental analysis standards: high purity, stability, and a precisely known elemental composition.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical %C | Theoretical %H | Theoretical %N |
| 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one | C₁₃H₁₇NO | 203.28 | 76.81 | 8.43 | 6.89 |
| Acetanilide (CRM) | C₈H₉NO | 135.17 | 71.09 | 6.71 | 10.36 |
| EDTA (CRM) | C₁₀H₁₆N₂O₈ | 292.24 | 41.10 | 5.52 | 9.59 |
Theoretical values for 4-[4-(aminomethyl)phenyl]cyclohexan-1-one are calculated based on its molecular formula.
The diverse elemental compositions of these three compounds provide a robust platform for validating the analytical method across a range of C, H, and N percentages.
Experimental Workflow: The Dumas Combustion Method
The Dumas method, also known as the combustion method, is the industry standard for the determination of nitrogen and is widely used for CHN analysis.[3][4] This method involves the complete combustion of the sample in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified using a thermal conductivity detector (TCD).[3][4]
Below is a detailed, step-by-step protocol for the elemental analysis of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one and the comparative standards using a modern elemental analyzer.
Experimental Protocol: CHN Analysis by the Dumas Method
1. Instrument Preparation and Calibration:
-
Instrument: A commercially available CHN elemental analyzer based on the Dumas combustion principle.
-
Furnace Temperatures: Set the combustion furnace to ~950-1000°C and the reduction furnace to ~650°C.
-
Gas Flow: Use ultra-high purity helium as the carrier gas.
-
Calibration:
-
Perform a multi-point calibration using a certified elemental analysis standard such as Acetanilide or EDTA.
-
Weigh 1-2 mg of the standard into a tin capsule.
-
Analyze a series of at least five different weights of the standard to generate a calibration curve. The instrument software will typically perform a linear regression analysis.
-
2. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 1-2 mg of the test sample (4-[4-(aminomethyl)phenyl]cyclohexan-1-one, Acetanilide, or EDTA) into a clean, pre-weighed tin capsule.
-
Encapsulation: Carefully fold the tin capsule to securely enclose the sample and remove any trapped air.
-
Autosampler: Place the encapsulated samples into the instrument's autosampler.
3. Analysis:
-
Initiate the analysis sequence. The instrument will automatically drop each sample into the combustion furnace.
-
The combustion products (CO₂, H₂O, N₂, and nitrogen oxides) are swept by the helium carrier gas through a reduction furnace containing copper to convert nitrogen oxides to N₂.
-
The gas mixture then passes through traps to remove water and carbon dioxide.
-
The purified N₂ gas is detected by the thermal conductivity detector. The instrument software calculates the percentage of N, C, and H based on the detector signal and the sample weight.
4. Data Analysis:
-
The instrument software will provide the weight percentages of C, H, and N for each sample.
-
Compare the experimentally determined values for 4-[4-(aminomethyl)phenyl]cyclohexan-1-one with the theoretical values.
-
The results for the Acetanilide and EDTA standards should fall within the certified acceptance criteria to ensure the validity of the analytical run.
Method Validation: A Trustworthy and Self-Validating System
To ensure the reliability and accuracy of the elemental analysis results for 4-[4-(aminomethyl)phenyl]cyclohexan-1-one, a thorough method validation must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][5][6][7]
Experimental Protocol: Validation of the Dumas Method for 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
1. Accuracy:
-
Procedure: Analyze a certified reference material (e.g., Acetanilide) a minimum of nine times, with three replicates at three different concentration levels (e.g., 50%, 100%, and 150% of the target sample weight).
-
Acceptance Criteria: The mean value should be within ±0.3% of the certified value.
2. Precision:
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze a minimum of six replicates of a homogeneous sample of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one under the same operating conditions over a short interval of time.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.
-
-
Intermediate Precision:
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD between the two sets of data should be ≤ 2.0%.
-
3. Specificity:
-
Procedure: Analyze a blank (empty tin capsule) to ensure that there is no interference from the sample handling or the instrument itself.
-
Acceptance Criteria: The blank should not produce any significant signal for C, H, or N.
4. Linearity:
-
Procedure: Prepare and analyze a series of at least five different weights of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one, ranging from approximately 0.5 mg to 2.5 mg.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (detector response vs. sample weight) should be ≥ 0.999.
5. Range:
-
Procedure: The range is determined by the linearity study and should encompass the expected working range for the analysis.
-
Acceptance Criteria: The range should be demonstrated to be accurate and precise.
Visualizing the Workflow
To provide a clear overview of the experimental and validation processes, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for elemental analysis by the Dumas method.
Caption: Key parameters for the validation of an elemental analysis method.
Conclusion: Ensuring Confidence in Your Analytical Data
The elemental analysis of a novel compound like 4-[4-(aminomethyl)phenyl]cyclohexan-1-one requires a robust and well-validated analytical method. In the absence of a dedicated certified reference material, a comparative approach using established standards such as Acetanilide and EDTA is essential. By following the detailed protocols for both the Dumas combustion method and its validation as outlined in this guide, researchers, scientists, and drug development professionals can ensure the accuracy, reliability, and integrity of their elemental analysis data. This, in turn, provides a solid foundation for the characterization and advancement of new pharmaceutical candidates.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
USA Analytical. USA-3040 - Acetanilide standard, 1g. [Link]
-
Analytics-Shop. 02401121 - Acetanilide, 2 g. [Link]
-
Hach. EDTA Standard Solution, 0.010M, 1L. [Link]
-
U.S. Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION. [Link]
-
Pharmaceutical Technology. Elemental Impurity Analysis. [Link]
-
Foss. Dumas or Kjeldahl for reference analysis?. [Link]
-
Labinsights. Four Steps of Analysis of Elemental Impurities. [Link]
-
PubChem. 4-(Aminomethyl)cyclohexanone. [Link]
-
Shimadzu. Validation of Analysis Method Using ICPMS-2030 Based on USP ELEMENTAL IMPURITIES - PROCEDURES. [Link]
-
MDPI. Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. [Link]
-
AZoM. What is a CHNS Elemental Analyzer?. [Link]
-
VELP Scientifica. EDTA Certified, 100 gr. [Link]
-
U.S. Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]
-
VELP Scientifica. Elemental Analysis and the Dumas Method. [Link]
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A Senior Application Scientist's Guide to Differentiating 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one from its Alcohol Derivatives
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is not merely a procedural step but a cornerstone of efficacy and safety. The reduction of a ketone to its corresponding alcohol is a common synthetic transformation, yet the resulting stereoisomers can exhibit vastly different pharmacological profiles. This guide provides an in-depth, practical comparison of analytical methodologies to differentiate the key intermediate 4-[4-(aminomethyl)phenyl]cyclohexan-1-one from its alcohol derivatives, namely the cis and trans isomers of 4-[4-(aminomethyl)phenyl]cyclohexan-1-ol.
This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to create a self-validating system for the unambiguous identification of these compounds.
The Critical Distinction: Ketone vs. Alcohol Derivatives
The central focus of this guide is the differentiation between a cyclohexanone derivative and its corresponding secondary alcohol products. The reduction of the carbonyl group in 4-[4-(aminomethyl)phenyl]cyclohexan-1-one introduces a new chiral center at the C1 position of the cyclohexane ring, leading to the formation of two diastereomers: cis- and trans-4-[4-(aminomethyl)phenyl]cyclohexan-1-ol. The spatial arrangement of the hydroxyl group relative to the substituted phenyl ring significantly impacts the molecule's three-dimensional structure and, consequently, its interaction with biological targets. Therefore, a robust analytical strategy to distinguish the parent ketone from the two alcohol isomers is imperative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy stands as the most powerful technique for the complete structural elucidation and stereochemical assignment of these molecules.[1][2] Both ¹H and ¹³C NMR provide a wealth of information based on the distinct electronic environments of the nuclei.
¹H NMR Spectroscopy: Unraveling Proton Environments
The proton NMR spectra offer clear diagnostic signals to differentiate the ketone from the alcohols. The key is to focus on the proton at the C1 position. In the alcohol derivatives, this proton (H-1) is directly attached to the carbon bearing the hydroxyl group, resulting in a characteristic downfield chemical shift.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on sample solubility) in a standard 5 mm NMR tube. The choice of solvent is critical; for these amine-containing compounds, DMSO-d₆ or D₂O are often preferred to observe exchangeable protons (NH₂ and OH).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexyl protons.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Distinguishing Features in ¹H NMR:
| Compound | Key Proton Signal | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| 4-[4-(aminomethyl)phenyl]cyclohexan-1-one | Protons α to C=O (H-2, H-6) | ~2.2 - 2.5 | Multiplet | Protons adjacent to the electron-withdrawing carbonyl group are deshielded. |
| cis-4-[4-(aminomethyl)phenyl]cyclohexan-1-ol | H-1 (proton on C-OH) | ~3.5 - 4.0 | Multiplet | The proton is attached to a carbon bearing an electronegative oxygen atom. The multiplicity will depend on the coupling to adjacent protons. |
| trans-4-[4-(aminomethyl)phenyl]cyclohexan-1-ol | H-1 (proton on C-OH) | ~3.5 - 4.0 | Multiplet | Similar to the cis isomer, but the exact chemical shift and coupling constants will differ due to the different stereochemistry.[3] |
Differentiating cis and trans Isomers: The key to distinguishing between the cis and trans alcohol isomers lies in the coupling constants (J-values) of the H-1 proton.[4][5] In the more stable chair conformation, substituents can be either axial or equatorial. The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them. Large axial-axial couplings (typically 10-13 Hz) are observed, while axial-equatorial and equatorial-equatorial couplings are smaller (typically 2-5 Hz). By analyzing the multiplicity and coupling constants of the H-1 proton, the relative stereochemistry can be determined.
¹³C NMR Spectroscopy: A Carbon Fingerprint
The ¹³C NMR spectrum provides a clear and unambiguous signal for the carbonyl carbon, which is absent in the alcohol derivatives.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon atom.
-
Set the spectral width to cover the full range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the FID similarly to the ¹H spectrum.
Distinguishing Features in ¹³C NMR:
| Compound | Key Carbon Signal | Expected Chemical Shift (ppm) | Rationale |
| 4-[4-(aminomethyl)phenyl]cyclohexan-1-one | C=O (C-1) | > 200 | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom. |
| cis and trans Alcohol Derivatives | C-OH (C-1) | ~65 - 75 | The carbon is now singly bonded to oxygen, resulting in a significant upfield shift compared to the ketone. |
Infrared (IR) Spectroscopy: The Functional Group Detective
IR spectroscopy is a rapid and straightforward method for identifying the key functional groups present in a molecule. The differentiation between the ketone and its alcohol derivatives is based on the presence or absence of the characteristic carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.[6]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄, CS₂).
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the carbonyl and hydroxyl groups.
Distinguishing Features in IR Spectroscopy:
| Compound | Key Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| 4-[4-(aminomethyl)phenyl]cyclohexan-1-one | Carbonyl (C=O) | ~1715 | Strong, sharp peak.[7][8][9] |
| cis and trans Alcohol Derivatives | Hydroxyl (O-H) | ~3200 - 3600 | Strong, broad peak due to hydrogen bonding.[6] |
The presence of a strong, sharp absorption around 1715 cm⁻¹ is a definitive indicator of the ketone. Conversely, the absence of this peak and the appearance of a strong, broad absorption in the 3200-3600 cm⁻¹ region confirms the presence of the alcohol. The spectra of the cis and trans isomers are often very similar in the O-H stretching region, making IR less suitable for stereochemical assignment compared to NMR.
High-Performance Liquid Chromatography (HPLC): Separating the Mixture
HPLC is the premier technique for separating and quantifying the components of a mixture. In the context of the reduction of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one, HPLC is essential for monitoring the reaction progress, assessing the purity of the final product, and separating the starting material from the cis and trans alcohol products.
The ketone is less polar than its alcohol derivatives. The two alcohol isomers, being diastereomers, will also have slightly different polarities and can often be separated under the right chromatographic conditions.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation and Column:
-
Use an HPLC system equipped with a UV detector.
-
A C18 reversed-phase column is a good starting point for separating these moderately polar compounds.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water. The acidic modifier helps to protonate the amine group, leading to better peak shape.
-
Mobile Phase B: Acetonitrile or methanol.
-
Develop a gradient elution method to effectively separate the components. A typical gradient might start with a low percentage of organic modifier (e.g., 10% B) and ramp up to a higher percentage (e.g., 90% B) over 15-20 minutes.
-
-
Detection: Monitor the elution of the compounds using a UV detector, likely at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Data Analysis: The retention time of each compound is its characteristic identifier under a specific set of chromatographic conditions. The peak area can be used for quantification.
Expected Elution Order and Rationale:
In reversed-phase HPLC, less polar compounds are retained longer on the nonpolar stationary phase. Therefore, the expected elution order would be:
-
cis and trans Alcohol Derivatives: Being more polar due to the hydroxyl group, they will have a weaker interaction with the C18 stationary phase and will elute earlier. The relative elution order of the cis and trans isomers will depend on subtle differences in their interaction with the stationary phase and would need to be determined experimentally.
-
4-[4-(aminomethyl)phenyl]cyclohexan-1-one: The less polar ketone will be retained longer and elute last.
For highly polar compounds that are poorly retained on traditional reversed-phase columns, alternative approaches such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography can be employed.[10][11] Ion-pairing chromatography can also enhance the retention of these ionizable compounds.
Summary of Differentiating Characteristics
| Analytical Technique | 4-[4-(aminomethyl)phenyl]cyclohexan-1-one | 4-[4-(aminomethyl)phenyl]cyclohexan-1-ol (cis and trans) |
| ¹H NMR | Absence of H-1 proton signal. Protons α to C=O at ~2.2-2.5 ppm. | Presence of H-1 proton signal at ~3.5-4.0 ppm. cis and trans isomers are distinguishable by coupling constants. |
| ¹³C NMR | Presence of C=O signal at > 200 ppm. | Absence of C=O signal. Presence of C-OH signal at ~65-75 ppm. |
| IR Spectroscopy | Strong, sharp C=O stretch at ~1715 cm⁻¹. | Strong, broad O-H stretch at ~3200-3600 cm⁻¹. Absence of C=O stretch. |
| HPLC (Reversed-Phase) | Longer retention time (elutes later). | Shorter retention time (elutes earlier). cis and trans isomers may be separable. |
Conclusion
The differentiation of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one from its alcohol derivatives is a critical analytical task that can be confidently addressed through a multi-technique approach. NMR spectroscopy provides the most detailed structural information, allowing for unambiguous identification and stereochemical determination. IR spectroscopy offers a rapid and simple method for functional group confirmation. HPLC is indispensable for separating the components and assessing purity. By employing these techniques in a complementary fashion, researchers can ensure the integrity of their synthetic products and advance their drug development programs with a high degree of confidence.
References
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Pesek, J. (2020, November 12). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
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Pesek, J. (2020, November 12). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
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Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products. (2025, December 2). Resolian. Available at: [Link]
-
Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. (2021, April 18). YouTube. Available at: [Link]
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INFRARED SPECTROSCOPY (IR). Available at: [Link]
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Infrared Spectrometry. MSU Chemistry. Available at: [Link]
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CIS TRANS ISOMERS AND NMR. (2014, November 19). ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Available at: [Link]
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The H-NMR spectra of cyclohexanol and cyclohexanone. (2018, April 4). Chegg.com. Available at: [Link]
-
How does a cis and trans pair of isomers have different splitting patterns? (2019, March 8). Reddit. Available at: [Link]
-
How does NMR differentiate between cis and trans isomers? TutorChase. Available at: [Link]
-
Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
-
Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillararene Cocrystals Accompanied by Vapochromic Behavior. PMC. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? (2025, June 30). Creative Biostructure. Available at: [Link]
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A Comparative Guide to Quality Control Protocols for Commercial Batches of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
Introduction: The Strategic Imperative of Intermediate Quality Control
In pharmaceutical manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is not a final-step attribute but a cumulative result of rigorously controlled upstream processes.[1] Intermediates, such as 4-[4-(aminomethyl)phenyl]cyclohexan-1-one, are the foundational building blocks of these APIs. Their purity and identity directly dictate the efficacy, safety, and regulatory compliance of the final drug product.[2] A failure to adequately characterize an intermediate can lead to the carryover of hidden impurities, late-stage process failures, and significant regulatory hurdles.[1]
This guide provides an in-depth comparison of essential Quality Control (QC) protocols for commercial batches of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one. Moving beyond a simple listing of tests, we will explore the causality behind methodological choices, compare alternative analytical techniques, and provide the field-proven insights necessary for researchers, scientists, and drug development professionals to establish a robust, self-validating QC system.
Part 1: Unambiguous Identification: Confirming Molecular Identity
The first step in any QC process is to confirm that the material is, in fact, 4-[4-(aminomethyl)phenyl]cyclohexan-1-one. While multiple techniques can achieve this, they offer different levels of specificity and analytical depth.
Comparative Analytical Techniques for Identification
| Technique | Principle | Information Provided | Speed | Cost & Expertise | Primary Use Case |
| FTIR Spectroscopy | Measures absorption of infrared light by specific molecular bonds. | Functional group "fingerprint" (C=O, N-H, C-H aromatic/aliphatic). | Very Fast (<5 min) | Low | Rapid identity screening and confirmation against a reference standard. |
| ¹H / ¹³C NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Definitive molecular structure, atom connectivity, and isomeric purity.[3] | Moderate (15-60 min) | High | Absolute structural elucidation and primary characterization. |
| LC-MS | Separates compounds by chromatography and detects by mass. | Molecular weight confirmation and structural information from fragmentation.[4] | Moderate (15-30 min) | High | Confirmatory ID, especially for impurity identification. |
Expertise & Experience: Choosing the Right Identification Tool
For routine batch release, Fourier-Transform Infrared (FTIR) Spectroscopy is often sufficient and highly efficient. When compared against a certified reference standard, a matching FTIR spectrum provides strong evidence of identity. However, it cannot distinguish between positional isomers or certain structurally similar impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for absolute structural confirmation. While more resource-intensive, it should be employed during initial vendor qualification and for investigating any out-of-specification (OOS) results where molecular identity is questioned.
Liquid Chromatography-Mass Spectrometry (LC-MS) serves a dual role. It confirms the molecular weight of the main peak in a chromatogram, providing orthogonal confirmation to FTIR and NMR. Its primary strength, however, lies in providing molecular weight information for unknown impurity peaks, which is critical for impurity profiling.[4]
Part 2: Quantifying Potency and Purity: The Core of Quality Assessment
Assay and purity tests determine the proportion of the desired compound in the batch. High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern purity analysis in the pharmaceutical industry due to its precision and versatility.[5]
Workflow for HPLC-Based Purity and Assay Determination
The diagram below illustrates a typical workflow for quantifying 4-[4-(aminomethyl)phenyl]cyclohexan-1-one and its organic impurities.
Caption: HPLC workflow for assay and purity analysis.
Experimental Protocol: HPLC Method for Purity and Assay
This protocol is a robust starting point for method development and validation.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation (for Assay):
-
Accurately weigh approximately 25 mg of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a concentration of ~0.5 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample in the same manner as the standard, using the batch material.
-
-
Analysis and Calculation:
-
Purity (% Area): Calculate the percentage of the main peak area relative to the total area of all integrated peaks in the sample chromatogram.
-
Assay (% w/w): Calculate the potency of the sample against the reference standard using the external standard formula: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard
-
Trustworthiness through System Suitability: Before analyzing any samples, a system suitability standard is injected. Key parameters like peak asymmetry, theoretical plates, and reproducibility of replicate injections must meet pre-defined criteria to ensure the chromatographic system is performing correctly.
Part 3: Comprehensive Impurity Profiling
Controlling impurities is arguably the most critical aspect of QC for an intermediate.[2] Impurities are classified into three main categories, each requiring a specific analytical approach.[6]
Organic Impurities (Related Substances)
These include unreacted starting materials, by-products, and degradation products. The HPLC method described above is the primary tool for their detection and quantification. For impurities present above the identification threshold (typically >0.10%), their structure must be investigated, often using LC-MS to obtain the molecular weight and fragmentation patterns.
Residual Solvents
Organic volatile impurities (OVIs) are residual solvents used during the synthesis and purification process.[7] They offer no therapeutic benefit and can be toxic, so their levels must be strictly controlled according to guidelines like ICH Q3C.[8]
-
Standard Technique: Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the method of choice for residual solvent analysis.[7][8][9] It is ideal for separating and quantifying volatile compounds from a non-volatile sample matrix.
-
Alternative Comparison: While direct injection GC is possible, HS-GC is superior as it protects the GC system from non-volatile matrix components, leading to more robust and reliable performance over time.
Experimental Protocol: HS-GC for Residual Solvents
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling solvent, such as Dimethyl Sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI).[8]
-
Seal the vial immediately. A standard solution containing known concentrations of expected solvents is prepared similarly.
-
-
HS-GC Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
GC Column: G43 phase (e.g., DB-624) or equivalent.[10]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
Detector: FID.
-
-
Quantification: Solvent levels are determined by comparing the peak responses in the sample to those in the standard.
Elemental Impurities
These are trace metals that can be introduced from catalysts, reagents, or manufacturing equipment.[11] Modern regulations, such as ICH Q3D and USP <232>/<233>, mandate a risk-based approach to control these impurities and require highly sensitive, element-specific analytical methods.[12][13]
-
Standard Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method due to its exceptional sensitivity (parts-per-billion level) and ability to measure multiple elements simultaneously.[12] ICP-Optical Emission Spectrometry (ICP-OES) is a suitable alternative for elements with higher concentration limits.[11]
-
Comparison with Obsolete Methods: These modern instrumental methods have replaced the outdated USP <231> "Heavy Metals" test, which was a non-specific colorimetric test lacking the sensitivity and specificity required by today's standards.
Part 4: Microbiological Quality Assessment
For any pharmaceutical intermediate, assessing the microbiological quality is a crucial step to ensure the final drug product is not compromised.[14][15] This involves quantifying the total number of viable microorganisms and testing for the absence of specific objectionable pathogens.
Key Microbiological Tests
| Test | Methodology | Purpose | Typical Guideline |
| Microbial Enumeration (Bioburden) | Plate count methods to determine Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC).[16] | To quantify the overall microbial load in a non-sterile material.[17] | USP <61> |
| Tests for Specified Microorganisms | Selective agar plating to confirm the absence of specific indicator pathogens (e.g., E. coli, Salmonella spp.). | To ensure the material is free from organisms that pose a significant risk to patient safety. | USP <62> |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test.[17] | Critical for intermediates used in manufacturing sterile or parenteral drugs, as endotoxins can cause a fever response. | USP <85> |
The logical relationship between these QC domains is essential for a holistic quality assessment.
Caption: Logical flow from batch testing to release.
Conclusion: A Framework for Assured Quality
The quality control of a pharmaceutical intermediate like 4-[4-(aminomethyl)phenyl]cyclohexan-1-one is a multi-faceted discipline that relies on a suite of orthogonal analytical techniques. An effective QC strategy does not simply follow a list of tests but understands the strengths and limitations of each method. By integrating rapid screening tools like FTIR with the quantitative power of HPLC and the high sensitivity of GC and ICP-MS, drug manufacturers can build a comprehensive and robust quality system. This ensures that every commercial batch meets the stringent standards required for producing safe and effective medicines, transforming QC from a procedural necessity into a strategic advantage.[1]
References
- Residual Solvent Analysis in Pharmaceuticals. (2020).
- Pharmaceutical Microbiology Testing.SGS.
- Residual Solvent Analysis of Pharmaceutical Products.Chemetrix.
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- Metals Testing in Pharmaceuticals.Eurofins.
- Elemental analysis and heavy metals for the pharmaceutical sector.
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chrom
- API Intermediates Production Purity. (2024). Arborpharmchem.
- Heavy metals testing in active pharmaceutical ingredients: an altern
- Reliable Heavy Metals Testing.CPT Labs.
- How to Test Raw Materials for Microbial Contamination. (2025).
- Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025).
- Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
- Why Microbiological Testing Is Essential for Pharmaceutical Quality Control. (2025). Cobetter.
- GMP and Pharmaceutical Microbiological Testing Services.HMR Labs.
- Microbiological Contaminants.Sartorius.
- Analytical Method Development for Intermediate Purity & Impurities. (2026). Tianming Pharmaceuticals.
- The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.
- How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. (2025). PYG Lifesciences.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Protheragen.
- Analytical Methods for Identification of OH-PMFGs in Murraya paniculata L. using HPLC-DAD-MS/MS. (2013). Royal Society of Chemistry.
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Unlocking Cyclohexanone Stereochemistry: A Comparative Guide to 2D NMR Processing Platforms
Cyclohexanone derivatives are ubiquitous building blocks in drug discovery, frequently serving as rigid scaffolds or steroid cores[1]. However, elucidating their 3D conformation presents a formidable analytical challenge. The aliphatic region of a 1D 1 H NMR spectrum (1.0–2.5 ppm) is notoriously congested, masking critical spin-spin coupling information[2]. To definitively assign axial and equatorial protons, researchers must rely on 2D NMR techniques—specifically, Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)[3].
This guide objectively compares the top NMR processing platforms and provides a self-validating experimental protocol for interpreting cyclohexanone 2D NMR data.
The Physics of Cyclohexanone NMR (Causality & Mechanics)
Why are COSY and HSQC strictly necessary for these cyclic ketones? In a locked chair conformation (e.g., 4-tert-butylcyclohexanone), protons exist in distinct axial and equatorial environments.
-
The Karplus Relationship: Axial-axial protons exhibit a dihedral angle of ~180°, resulting in large 3J coupling constants (10–14 Hz). Conversely, axial-equatorial and equatorial-equatorial interactions (~60°) yield smaller couplings (2–5 Hz)[1].
-
HSQC (Through-Bond C-H Correlation): HSQC resolves proton overlap by dispersing signals across the much wider 13 C chemical shift dimension[2]. Edited-HSQC goes a step further by phase-inverting CH 2 signals, instantly identifying diastereotopic axial/equatorial proton pairs attached to the same carbon[3].
-
COSY (Through-Bond H-H Correlation): Once HSQC identifies the protons, COSY traces the spin system by revealing scalar ( J ) couplings between adjacent protons, allowing chemists to "walk" around the cyclohexane ring[2],[4].
Platform Comparison: Processing 2D NMR Data
Choosing the right software dictates the efficiency of your structural elucidation workflow. Below is an objective comparison of the industry standards[5],[6].
| Feature / Capability | Bruker TopSpin | Mestrelab Mnova | ACD/Labs Spectrus Processor |
| Primary Strength | Raw data processing & rigorous phase correction. | Automated multiplet extraction & reporting. | Database integration & predictive NMR. |
| 2D Processing | Industry gold standard. Native to acquisition hardware; superior linear prediction algorithms[7],[8]. | Excellent for stacking and superimposing multiple 1D/2D spectra visually[9],[10]. | Robust, but excels primarily when linked to structure verification[5],[11]. |
| Automation | Requires manual command inputs (e.g., xfb, apk2d) or macros[12]. | Global Deconvolution (GSD) mathematically resolves overlapping peaks automatically[9]. | Automated structure-to-spectrum assignment and verification[11]. |
| Accessibility | Free for academic use[6]. | Paid commercial license (academic discounts available)[6]. | Paid commercial license[6]. |
| Best Use Case | Core facility managers and physical NMR spectroscopists[8]. | Synthetic chemists needing rapid, publication-ready reports[10]. | Drug development teams building proprietary spectral databases[5]. |
Quantitative Data: 4-tert-Butylcyclohexanone Model
To establish a baseline for interpretation, the following table summarizes the typical chemical shifts and coupling constants for 4-tert-butylcyclohexanone, a classic model for locked chair conformations[3].
| Carbon Position | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity & J -Coupling (Hz) | Structural Assignment Logic |
| C1 (C=O) | ~212.0 | - | - | Carbonyl carbon, highly deshielded; no HSQC correlation[3]. |
| C2 / C6 | ~41.5 | H eq : 2.35 H ax : 2.25 | H eq : ddd ( J =14.0, 4.5, 2.5) H ax : td ( J =14.0, 6.0) | Adjacent to C=O. Diastereotopic protons separated by HSQC[3],[4]. |
| C3 / C5 | ~27.5 | H eq : 2.10 H ax : 1.40 | H eq : m H ax : qd ( J =13.5, 4.5) | Aliphatic ring. Strong axial-axial coupling ( J > 10 Hz) observed in COSY[4]. |
| C4 | ~46.5 | H ax : 1.45 | tt ( J =12.0, 3.0) | Locked in axial position by bulky t-butyl group. |
Self-Validating Experimental Protocol
Do not merely click "process"; understand the mathematical transformations applied to your Free Induction Decay (FID)[13].
Step 1: Linear Prediction and Zero-Filling
-
Action: Apply forward linear prediction in the indirect dimension (F1) to 32 coefficients, followed by zero-filling to 1024 points[10],[8].
-
Causality: 2D experiments acquire fewer points in F1 to save instrument time. Linear prediction mathematically extends the truncated FID, drastically improving resolution in the carbon dimension of the HSQC without requiring hours of acquisition[8].
Step 2: Apodization (Window Functions)
-
Action: Apply a Sine-Bell Squared window function (shifted by π/2 ) to both F2 and F1 dimensions before the 2D Fourier Transform[10].
-
Causality: Unapodized 2D FIDs exhibit severe truncation artifacts (sinc wiggles). The sine-bell squared function forces the FID smoothly to zero, enhancing resolution and eliminating baseline distortions[10].
Step 3: Phase Correction (Edited-HSQC)
-
Action: Perform a 2D phase correction (apk2d in TopSpin or manual phasing in Mnova)[7].
-
Causality: Edited-HSQC is phase-sensitive. Proper phasing ensures CH and CH 3 cross-peaks are positive (red), while diastereotopic CH 2 cross-peaks (the ring carbons of cyclohexanone) are negative (blue)[12],[3].
Step 4: Spin System Tracing (COSY)
-
Action: Locate the most deshielded aliphatic protons (the α -protons at C2/C6, ~2.2–2.4 ppm)[4]. Use the COSY spectrum to find off-diagonal cross-peaks connecting these to the C3/C5 protons[4],[14].
-
Validation: Cross-reference with HSQC. If COSY shows a coupling between a 2.35 ppm and a 1.40 ppm proton, HSQC must confirm these belong to adjacent carbons[3],[4].
Visualizing the Workflow
Logical workflow for processing and interpreting 2D NMR data to determine 3D stereochemistry.
References
-
Mestrelab Research. "Mnova NMR Software for 1D and 2D NMR Data." 9
-
ResearchGate. "Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone." 1
-
Purdue University. "Bruker TopSpin Training Guide for Basic 2D Experiments."12
-
ResearchGate. "What is the best software for interpretation of nmr?" 5
-
Benchchem. "Application Notes and Protocols for NMR Spectral Analysis of Cyclohexanone Compounds." 3
-
nmrXiv. "NMR File Formats." 11
-
ResearchGate. "What are the NMR spectra software available and which is the best one?" 6
-
University of Münster. "MestReNova – A quick Guide." 10
-
MDPI. "NMR as a “Gold Standard” Method in Drug Design and Discovery." 2
-
Preprints.org. "Mathematical and Statistical Review of NMR Time Domain Data Pre-Processing." 13
-
University of South Carolina. "Bruker Topspin NMR Training Manual." 7
-
McGill University. "Processing data with Bruker TopSpin." 8
-
Bangladesh Journals Online. "Synthesis and Spectral Studies of R(2),C(4)-Bis(Tert-Butoxycarbonyl)-C(5)- Hydroxy." 4
-
YouTube. "Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR." 14
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Comparative
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one vs 4-phenylcyclohexanone reactivity
An In-Depth Guide to the Comparative Reactivity of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one and 4-Phenylcyclohexanone
Prepared by: Gemini, Senior Application Scientist
Executive Summary
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and biological activity. This guide provides a detailed comparative analysis of two structurally related ketones: 4-[4-(aminomethyl)phenyl]cyclohexan-1-one and its parent compound, 4-phenylcyclohexanone. While both share a common 4-phenylcyclohexanone core, the introduction of an aminomethyl (-CH2NH2) substituent on the phenyl ring fundamentally alters the molecule's chemical personality. 4-phenylcyclohexanone acts as a standard monofunctional ketone, primarily undergoing reactions at its carbonyl group. In contrast, 4-[4-(aminomethyl)phenyl]cyclohexan-1-one is a bifunctional molecule featuring a nucleophilic and basic primary amine in addition to its ketone functionality. Our analysis, grounded in fundamental principles of electronic and steric effects, reveals that the aminomethyl group slightly deactivates the ketone carbonyl towards nucleophilic attack under neutral or basic conditions. More significantly, it introduces a secondary reactive site, dramatically expanding its synthetic utility while also presenting new challenges in terms of chemoselectivity. This guide offers theoretical insights, validated by proposed experimental protocols, to aid researchers in making informed decisions when utilizing these synthons.
Introduction and Structural Overview
The 4-phenylcyclohexanone scaffold is a valuable structural motif in medicinal chemistry, often serving as a rigid core for the spatial orientation of pharmacophoric elements. Its derivatives are explored in various therapeutic areas.[1] This guide focuses on the nuanced yet critical differences in chemical reactivity that arise from a single functional group modification: the addition of an aminomethyl group to the para-position of the phenyl ring. Understanding these differences is crucial for designing efficient synthetic routes and for predicting the behavior of these molecules in complex chemical environments.
dot
Caption: Chemical structures of the two ketones under comparison.
Physicochemical Properties: A Tale of Two Molecules
The addition of the aminomethyl group imparts significant changes to the molecule's physical properties, most notably its polarity and acid-base character.
| Property | 4-Phenylcyclohexanone | 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one | Justification for Difference |
| Molecular Formula | C₁₂H₁₄O[2] | C₁₃H₁₇NO | Addition of a -CH₂NH₂ group. |
| Molecular Weight | 174.24 g/mol [2] | 203.28 g/mol | Addition of a -CH₂NH₂ group. |
| pKa (Conjugate Acid) | N/A (non-basic) | ~9-10 (Estimated) | The primary aliphatic amine is a weak base, readily protonated. |
| Solubility | Soluble in organic solvents, insoluble in water. | Higher polarity suggests increased solubility in polar solvents; forms soluble salts in aqueous acid. | The amine group can engage in hydrogen bonding and protonation. |
| Reactivity Centers | Electrophilic Carbonyl Carbon | 1. Electrophilic Carbonyl Carbon2. Nucleophilic/Basic Amino Group | Bifunctional nature due to the primary amine. |
Deep Dive into Substituent Effects
The reactivity of any functional group is dictated by its electronic and steric environment. Here, we dissect how the aminomethyl substituent modulates the properties of the core structure.
Electronic Effects: A Subtle but Significant Influence
The primary distinction in carbonyl reactivity stems from the electronic effect of the para-substituent on the phenyl ring.
-
4-Phenylcyclohexanone: The phenyl group itself has a complex electronic influence. It can act as a weak electron-withdrawing group via induction but can donate π-electron density through resonance.[3] Its overall effect on the distant carbonyl group is relatively neutral.
-
4--[4-(Aminomethyl)phenyl]cyclohexan-1-one: The -CH2NH2 group is the key modulator.
-
Inductive Effect: The methylene (-CH2-) spacer prevents direct resonance of the nitrogen's lone pair with the phenyl ring's π-system.[4] Therefore, the dominant electronic influence is inductive. The aminomethyl group is generally considered to be weakly electron-donating (+I effect). This effect, though modest, slightly increases the electron density of the phenyl ring. This minor increase in electron density can be transmitted through the sigma framework to the cyclohexanone ring, marginally reducing the partial positive charge (electrophilicity) of the carbonyl carbon.
-
Effect of Protonation: Under acidic conditions (pH < pKa of the amine), the amino group becomes protonated to -CH2NH3+. This ammonium group is strongly electron-withdrawing (-I effect) due to the positive charge. In this state, it would significantly decrease the electron density on the phenyl ring, thereby increasing the electrophilicity and reactivity of the carbonyl carbon.
-
Steric Effects: A Minor Consideration
Steric effects arise from the physical bulk of atomic groups, which can hinder the approach of reactants.[5] In this comparison, the substituent is located on the phenyl ring, which is several bonds away from the ketone's carbonyl group. Therefore, the steric hindrance for a nucleophile approaching the carbonyl carbon is virtually identical for both molecules. The aminomethyl group does not significantly shield the primary site of ketone reactivity.
Acid-Base Chemistry: A Fundamental Divergence
The most profound difference is the introduction of a basic center. The primary amine of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one can act as a Brønsted-Lowry base, accepting a proton. This property:
-
Allows for the formation of salts with acids, which can be exploited for purification or to enhance aqueous solubility.
-
Introduces pH-dependent reactivity. As discussed, protonation reverses the substituent's electronic effect.
-
Enables its use as an internal base or catalyst in certain reactions, a capability entirely absent in 4-phenylcyclohexanone.
dot
Sources
A Senior Application Scientist's Comparative Guide to 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one and 4-Aminocyclohexanone as Scaffolds in Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the cyclohexanone core represents a privileged scaffold due to its conformational rigidity and its utility as a synthetic hub for introducing diverse functionalities. This guide provides an in-depth comparison of two key analogs: the structurally complex 4-[4-(aminomethyl)phenyl]cyclohexan-1-one and the fundamental building block 4-aminocyclohexanone . While both molecules share a 4-substituted cyclohexanone motif, the introduction of a phenyl ring in the former dramatically alters its physicochemical properties, synthetic accessibility, and potential applications in drug development. We will explore these differences through a detailed analysis of their structure, synthesis, and hypothetical biological interactions, providing researchers with the critical insights needed to select the appropriate scaffold for their discovery programs.
Introduction: The Strategic Value of the Cyclohexanone Core
The cyclohexanone ring is a cornerstone in the synthesis of numerous pharmaceutical agents and natural products.[1] Its defined chair-like conformations allow for precise, three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. The 4-position, in particular, offers a vector for introducing functionality that can project into solvent-exposed regions or deep into binding pockets. This guide focuses on two primary amine derivatives:
-
4-Aminocyclohexanone : A simple, aliphatic scaffold where the amino group is directly attached to the cyclohexane ring. It serves as a foundational building block for introducing basicity and a key hydrogen-bonding motif.
-
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one : A more elaborate analog featuring a phenyl spacer between the cyclohexanone core and the aminomethyl group. This modification introduces aromaticity, increases the molecule's size and lipophilicity, and alters the basicity of the amine.
The choice between these scaffolds is a critical decision in a drug discovery campaign. The simpler aliphatic structure may be preferred for its favorable physicochemical properties (lower molecular weight, higher polarity), while the aryl-containing analog provides a platform for establishing additional binding interactions, such as π-π stacking, and for exploring a different vector space within a target's active site.[2]
Structural and Physicochemical Analysis
The fundamental difference between the two compounds is the replacement of a direct amine linkage with a 4-(aminomethyl)phenyl group. This substitution has profound implications for the molecule's overall properties, which are critical for its behavior as a drug candidate (e.g., solubility, permeability, and metabolic stability).
| Property | 4-Aminocyclohexanone | 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one | Reference(s) |
| Structure | ![]() | ![]() | |
| Molecular Formula | C₆H₁₁NO | C₁₃H₁₇NO | [3][4] |
| Molecular Weight | 113.16 g/mol | 203.28 g/mol | [3][4] |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | 43.1 Ų | Calculated |
| logP (Calculated) | -0.2 to 0.5 | 1.8 to 2.5 | Calculated |
| Hydrogen Bond Donors | 1 | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | 2 | Calculated |
| Rotatable Bonds | 0 | 3 | Calculated |
The most striking differences are in molecular weight and lipophilicity (logP). The addition of the phenyl ring significantly increases both, which can enhance binding affinity through hydrophobic interactions but may negatively impact solubility and increase the likelihood of metabolic clearance. The identical TPSA, hydrogen bond donor, and acceptor counts are due to both molecules possessing a single ketone and a primary amine. However, the spatial orientation and chemical environment of these groups are vastly different, influencing their interaction potential.
Comparative Synthetic Strategies
The synthetic routes to these compounds differ significantly in complexity, reflecting their structural disparity. 4-Aminocyclohexanone is more readily accessible, often prepared from commodity starting materials, while the synthesis of its phenyl-containing counterpart requires a multi-step sequence to construct the aryl-cyclohexane linkage.
Experimental Protocol 1: Synthesis of 4-Aminocyclohexanone Hydrochloride
This synthesis is typically achieved via the oxidation of a protected 4-aminocyclohexanol, which is commercially available. The use of a tert-butoxycarbonyl (Boc) protecting group is common due to its stability and ease of removal.[5]
Step 1: Boc-Protection of 4-Aminocyclohexanol
-
Dissolve 4-aminocyclohexanol hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add a non-nucleophilic base like triethylamine or poly-guanidine (2 equivalents) to neutralize the hydrochloride and free the amine.[5]
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with aqueous acid, base, and brine, followed by drying the organic layer and concentrating under reduced pressure to yield 4-(Boc-amino)cyclohexanol.
Step 2: Oxidation to 4-(Boc-amino)cyclohexanone
-
Dissolve the 4-(Boc-amino)cyclohexanol (1 equivalent) in dichloromethane.
-
Add the mixture to a solution of a mild oxidizing agent, such as sodium hypochlorite (bleach) or a Dess-Martin periodinane suspension, at room temperature.[5]
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Quench the reaction appropriately (e.g., with sodium thiosulfate for bleach) and separate the organic layer.
-
Wash the organic layer, dry, and concentrate to yield the crude 4-(Boc-amino)cyclohexanone, which can be purified by column chromatography.
Step 3: Deprotection to 4-Aminocyclohexanone Hydrochloride
-
Dissolve the purified 4-(Boc-amino)cyclohexanone in a solvent like dioxane or methanol.
-
Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature for 1-2 hours.
-
The product will precipitate as the hydrochloride salt. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to yield 4-aminocyclohexanone hydrochloride.[6]
Experimental Protocol 2: Representative Synthesis of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
A plausible synthesis for this more complex molecule starts from 4-phenylcyclohexanone and involves functionalization of the aromatic ring.
Step 1: Nitration of 4-Phenylcyclohexanone
-
Add 4-phenylcyclohexanone (1 equivalent) portion-wise to concentrated sulfuric acid at 0-5 °C.[7]
-
Once dissolved, slowly add a nitrating mixture (e.g., a 1:1 mixture of concentrated nitric acid and sulfuric acid, 1.05 equivalents of HNO₃) while maintaining the temperature below 10 °C.
-
Stir the reaction at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(4-nitrophenyl)cyclohexanone.[7][8]
Step 2: Reduction of the Nitro Group
-
Dissolve 4-(4-nitrophenyl)cyclohexanone (1 equivalent) in an alcohol solvent like ethanol or methanol.
-
Add a hydrogenation catalyst, such as palladium on carbon (Pd/C, 5-10 mol%).[7]
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 4-(4-aminophenyl)cyclohexan-1-one.
Step 3: Conversion of Aniline to Benzylamine (via Nitrile)
-
Sandmeyer Reaction: Convert the aniline of 4-(4-aminophenyl)cyclohexan-1-one to a nitrile. Diazotize the amine with sodium nitrite and HCl at 0 °C, then add this solution to a solution of copper(I) cyanide to yield 4-(4-cyanophenyl)cyclohexan-1-one.
-
Nitrile Reduction: Dissolve the resulting 4-(4-cyanophenyl)cyclohexan-1-one in a solvent like THF.
-
Add a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) at 0 °C and then stir at room temperature or gentle reflux.
-
Carefully quench the reaction with water and aqueous base, extract the product into an organic solvent, dry, and concentrate. Purify by column chromatography to yield 4-[4-(aminomethyl)phenyl]cyclohexan-1-one.
Comparative Synthesis Workflow Diagram
Caption: Comparative workflows for the synthesis of the two target compounds.
Reactivity and Applications in Medicinal Chemistry
The distinct structures of the two title compounds dictate their utility as building blocks.
-
4-Aminocyclohexanone is a bifunctional molecule with a nucleophilic primary amine and an electrophilic ketone. It is an ideal starting point for constructing libraries of compounds through reactions like reductive amination, acylation, and condensation. Its derivatives are found in a range of bioactive molecules, including inhibitors of dipeptidyl peptidase IV (DPP-4), where the cyclohexylalanine scaffold provides a rigid and metabolically stable alternative to phenylalanine.[9] The trans isomer is a key intermediate for the antipsychotic drug Cariprazine.[10]
-
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one also contains a primary amine and a ketone. However, the benzylic amine is slightly less basic than the aliphatic amine of its counterpart. The key feature is the phenyl ring, which serves as a rigid spacer and introduces the potential for π-π or cation-π interactions with aromatic residues (e.g., Phe, Tyr, Trp) in a protein's active site.[11] This feature is often exploited to gain potency and selectivity. While this specific molecule is not widely documented, analogs containing the 4-phenylcyclohexane core are explored as melanocortin receptor agonists and for other CNS applications.[11][12]
Hypothetical Biological Interaction Model: DPP-4 Inhibition
To illustrate the potential impact of the structural differences, we can model their hypothetical binding to the active site of Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are a class of drugs used to treat type 2 diabetes. The active site features a key salt bridge interaction with Glu205/Glu206 and a hydrophobic S1 pocket.[9]
Caption: Hypothetical binding modes in the DPP-4 active site.
In this model, both molecules can form the critical salt bridge with the glutamate residues via their protonated amine. However, their engagement with the hydrophobic S1 pocket differs:
-
4-Aminocyclohexanone: The cyclohexyl ring can fit into the S1 pocket, providing a basic hydrophobic interaction.
-
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one: The phenyl ring is ideally positioned to form a strong π-π stacking interaction with an aromatic residue like Tyr662 in the S1 pocket, potentially leading to a significant increase in binding affinity and potency.[9] The cyclohexanone ring itself would then be positioned to interact with other regions of the active site.
Conclusion
The comparison between 4-[4-(aminomethyl)phenyl]cyclohexan-1-one and 4-aminocyclohexanone offers a clear case study in scaffold selection for drug discovery.
-
4-Aminocyclohexanone is an accessible, low-molecular-weight building block ideal for initial library synthesis and for projects where maintaining drug-like properties (e.g., solubility, low lipophilicity) is paramount. Its rigid aliphatic nature provides a stable anchor for pharmacophoric elements.
-
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one represents a more advanced scaffold. While its synthesis is more challenging, the embedded phenyl ring provides a powerful tool for enhancing potency through specific hydrophobic and aromatic interactions. It is best suited for lead optimization campaigns where a well-defined binding pocket can accommodate its larger size and where the benefits of enhanced affinity outweigh the potential liabilities of increased lipophilicity and molecular weight.
Ultimately, the choice between these two valuable scaffolds will depend on the specific goals of the research program, the nature of the biological target, and the stage of the drug discovery process.
References
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- 4-Amino-cyclohexanone HCl - ChemBK. (2024, April 9).
- Preparation method of 4-N-Boc-amino cyclohexanone. (n.d.).
- PubChem. (n.d.). 4-Aminocyclohexanol.
- (n.d.).
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Al-Saeedi, S. I., Al-Ghamdi, A. A., El-Shishtawy, R. M., & Asiri, F. (2022). Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. Molecules, 27(4), 1303. [Link]
- Application Notes: 4-Aminocyclohexanol as a Chiral Building Block in Medicinal Chemistry - Benchchem. (n.d.).
- A Comparative Guide to the Synthesis of Substituted Cyclohexenols - Benchchem. (n.d.).
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Joseph, C. G., Kulkarni, V. M., Keni, R., & Cai, M. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Bioorganic & Medicinal Chemistry Letters, 15(22), 5026–5030. [Link]
- Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (n.d.).
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Sharma, V., Kumar, V., & Singh, V. (2018). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 14, 2110–2118. [Link]
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Duffy, J. L., Kirk, B. A., Wang, L., Eiermann, G. J., He, H., Leiting, B., Lyons, K. A., Patel, R. A., Patel, S. B., Petrov, A., Scapin, G., Wu, J. K., Thornberry, N. A., & Weber, A. E. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(10), 2879–2885. [Link]
- PubChem. (n.d.). 4-Phenylcyclohexanone.
- 4-Amino-cyclohexanone hydrochloride (CAS 675112-40-0) - Fluorochem. (n.d.).
- (n.d.).
- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.).
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Mograbi, J., Anouar, Y., Chartrel, N., & Al-Sanea, M. M. (2020). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Molecules, 25(22), 5348. [Link]
- Potential Applications of (2S,4S)-2-amino-4-phenylhexan-1-ol in Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.).
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Hwei, N. M., Huey, C. S., Ann, T. S., & Yamin, B. M. (2023). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Sains Malaysiana, 52(1), 221–237. [Link]
- 4-Amino-cyclohexanone hydrochloride 95% | CAS: 675112-40-0 | AChemBlock. (2026, February 26).
- PubChem. (n.d.). 4-(Aminomethyl)cyclohexanone.
- Comparative Analysis of 4-(2-Chlorophenyl)cyclohexan-1-one Analogs: A Guide for Researchers - Benchchem. (n.d.).
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Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). 1-morpholino-1-cyclohexene. Organic Syntheses, 43, 77. [Link]
- What are the synthesis and applications of trans-4-Aminocyclohexanol? - FAQ - Guidechem. (2022, December 4).
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Hsiao, S.-H., & Lin, S.-Y. (2005). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. Journal of Polymer Research, 12(3), 221–229. [Link]
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Brown, D. G., & Boström, J. (2016). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? Journal of Medicinal Chemistry, 59(10), 4443–4458. [Link]
- Process for the preparation of trans-4-aminocyclohexanol. (n.d.).
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The Decisive Advantage: Why Aminomethyl Linkers Outperform Direct Amine Attachment in Cyclohexane Scaffolds
A Senior Application Scientist's Guide to Optimizing Amide Bond Formation
In the intricate world of drug discovery and fine chemical synthesis, the choice of linker technology can profoundly influence the success of a synthetic route and the ultimate performance of a molecule. When working with cyclohexane scaffolds, a common decision point for researchers is whether to attach a functional group directly to the ring via an amino group (aminocyclohexane) or to utilize an aminomethyl linker (aminomethylcyclohexane). While both approaches provide a nitrogen handle for further elaboration, the insertion of a single methylene spacer in the aminomethyl linker introduces a cascade of advantages that significantly enhance reaction efficiency, yield, and the conformational freedom of the final product.
This guide provides an in-depth comparison of these two linker strategies, underpinned by fundamental chemical principles and supported by experimental insights. We will explore how the seemingly minor addition of a -CH₂- group can overcome critical challenges associated with steric hindrance and electronic effects, leading to more robust and predictable chemical transformations.
The Core of the Matter: Steric Hindrance and Nucleophilicity
The primary differentiator between direct amine attachment and an aminomethyl linker lies in the steric environment of the amine's lone pair of electrons. This lone pair is the engine of nucleophilicity, driving the formation of new chemical bonds, most commonly amide linkages through acylation reactions.
Direct Amine Attachment (Aminocyclohexane): A Sterically Encumbered Nucleophile
In aminocyclohexane, the amino group is directly bonded to the cyclohexane ring. The bulky, conformationally rigid cyclohexane ring sits in close proximity to the nitrogen atom, creating a sterically hindered environment. This steric bulk impedes the approach of electrophiles, such as the carbonyl carbon of an acylating agent, to the nitrogen's lone pair.
dot graph TD { rankdir="LR"; node [shape=plaintext]; subgraph "Direct Amine Attachment" Cyclohexane [label="Cyclohexane Ring"]; Amine [label="Amine (-NH₂)"]; Cyclohexane -- Amine; StericHindrance [label="Steric Hindrance", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclohexane -- StericHindrance; end } caption [label="Direct attachment leads to steric hindrance."]; /dot
This hindrance has several negative consequences:
-
Slower Reaction Rates: The energy barrier for the nucleophilic attack is higher, leading to sluggish reaction kinetics.
-
Lower Yields: Incomplete reactions are common, resulting in lower conversions of the starting material to the desired product.
-
Harsher Reaction Conditions: To overcome the steric barrier, more forcing conditions such as higher temperatures, longer reaction times, or the use of highly reactive and less selective acylating agents may be necessary. These conditions can lead to the formation of impurities and decomposition of sensitive substrates.
Aminomethyl Linker (Aminomethylcyclohexane): A Liberated Nucleophile
The introduction of a methylene (-CH₂-) spacer in aminomethylcyclohexane physically distances the amine from the bulky cyclohexane ring. This seemingly simple modification has a profound impact on the amine's reactivity.
dot graph TD { rankdir="LR"; node [shape=plaintext]; subgraph "Aminomethyl Linker" Cyclohexane [label="Cyclohexane Ring"]; Methylene [label="Methylene Spacer (-CH₂-)"]; Amine [label="Amine (-NH₂)"]; Cyclohexane -- Methylene -- Amine; ReducedHindrance [label="Reduced Steric Hindrance", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Methylene -- ReducedHindrance; end } caption [label="The methylene spacer reduces steric hindrance."]; /dot
The key advantages of this "liberated" nucleophile include:
-
Enhanced Reactivity: The amine's lone pair is more accessible, leading to faster and more efficient nucleophilic attack.
-
Higher Yields: Reactions proceed more readily to completion, resulting in significantly higher yields of the desired amide product.[1]
-
Milder Reaction Conditions: Acylation can often be achieved at room temperature with standard acylating agents, preserving the integrity of the molecule and simplifying purification.[2]
-
Improved Basicity and Nucleophilicity: The electron-donating inductive effect of the alkyl chain is more effectively transmitted to the nitrogen atom without the confounding steric factors of the ring, leading to a more basic and nucleophilic amine.
Conformational Flexibility: A Downstream Benefit
Beyond the immediate impact on the acylation reaction, the choice of linker has lasting consequences for the conformational properties of the final N-acylated product.
With a direct amine attachment, the amide bond is held in close proximity to the cyclohexane ring. This can lead to unfavorable steric interactions between the acyl group and the axial hydrogens on the cyclohexane ring, forcing the ring into less stable conformations.
In contrast, the methylene spacer of the aminomethyl linker provides greater rotational freedom. The resulting amide bond can orient itself in a more energetically favorable position, minimizing steric clashes with the cyclohexane ring. This increased conformational flexibility can be crucial for the biological activity of drug candidates, as it allows for optimal binding to target proteins.
Quantitative Comparison: A Predictive Analysis
| Parameter | Direct Amine Attachment (Aminocyclohexane) | Aminomethyl Linker (Aminomethylcyclohexane) | Rationale |
| Relative Reaction Rate | Slower | Faster | Reduced steric hindrance around the amine nitrogen in the aminomethyl linker allows for more rapid nucleophilic attack. |
| Expected Yield | Moderate to Good | Good to Excellent | Faster and more complete reactions lead to higher product yields.[2] |
| Optimal Reaction Temperature | Room Temperature to Reflux | 0°C to Room Temperature | Lower activation energy for the reaction with the less hindered amine allows for milder conditions. |
| Potential for Side Reactions | Higher | Lower | Harsher conditions required for the direct attachment can lead to decomposition and by-product formation. |
| Purification Challenges | More significant | Less significant | Cleaner reaction profiles with the aminomethyl linker simplify the purification process. |
| Conformational Freedom of Product | Restricted | Higher | The methylene spacer allows for greater rotational freedom of the N-acyl group, minimizing steric strain. |
Experimental Protocols: A Practical Guide
The following protocols provide standardized procedures for the N-acylation of both aminocyclohexane and aminomethylcyclohexane, illustrating the practical differences in their reactivity.
Protocol 1: N-Benzoylation of Aminomethylcyclohexane
Objective: To synthesize N-(cyclohexylmethyl)benzamide.
Materials:
-
Aminomethylcyclohexane
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add aminomethylcyclohexane (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq), dissolved in a minimal amount of anhydrous DCM, dropwise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford pure N-(cyclohexylmethyl)benzamide.[3]
dot graph TD { rankdir=TB; node [shape=box, style=rounded]; A[Start: Dissolve Aminomethylcyclohexane and Et₃N in DCM] --> B{Cool to 0°C}; B --> C[Add Benzoyl Chloride Dropwise]; C --> D{Warm to RT and Stir (2-4h)}; D --> E[Monitor by TLC]; E --> F{Quench with Water}; F --> G[Work-up: HCl, NaHCO₃, Brine Washes]; G --> H[Dry and Concentrate]; H --> I[Purify]; I --> J[End: N-(cyclohexylmethyl)benzamide]; } caption [label="Workflow for N-Benzoylation of Aminomethylcyclohexane"]; /dot
Protocol 2: N-Benzoylation of Aminocyclohexane
Objective: To synthesize N-cyclohexylbenzamide.
Materials:
-
Aminocyclohexane
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve aminocyclohexane (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) to the solution.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution at room temperature. Note: An initial exotherm may be observed.
-
Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine. Gentle heating (reflux) may be required to drive the reaction to completion.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield N-cyclohexylbenzamide.
dot graph TD { rankdir=TB; node [shape=box, style=rounded]; A[Start: Dissolve Aminocyclohexane and Pyridine in DCM] --> B[Add Benzoyl Chloride Dropwise at RT]; B --> C{Stir at RT (4-6h) or Reflux}; C --> D[Monitor by TLC]; D --> E{Dilute with DCM}; E --> F[Work-up: HCl, NaHCO₃, Brine Washes]; F --> G[Dry and Concentrate]; G --> H[Purify]; H --> I[End: N-cyclohexylbenzamide]; } caption [label="Workflow for N-Benzoylation of Aminocyclohexane"]; /dot
Conclusion: A Clear Choice for Efficiency and Flexibility
The evidence overwhelmingly supports the use of aminomethyl linkers over direct amine attachment in cyclohexane-based synthesis. The introduction of a methylene spacer effectively mitigates the steric hindrance imposed by the cyclohexane ring, leading to a more reactive and accessible amine. This translates to faster reactions, higher yields, milder reaction conditions, and simplified purification protocols. Furthermore, the increased conformational freedom afforded by the aminomethyl linker can be a critical determinant of the biological activity of the final molecule. For researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and enhance the performance of their compounds, the aminomethyl linker represents a clear and decisive advantage.
References
- Bouzide, A. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Arkivoc2014, 2014 (6), 135-148.
- Zhang, Z., et al. A New Measurement of Amine Steric Hindrance – N Exposure. ChemRxiv. 2020. DOI: 10.26434/chemrxiv.12744005.v1.
- Banwell, M. G., et al. Synthesis and Ring-Closing Reactions of Aminocyclohexane Derivatives Bearing Unsaturated Side Chains at C2: Stereocontrolled Approaches to cis- and trans-Fused Perhydro-indoles and -Quinolines. Research @ Flinders. 2024.
- Singh, R. P., et al. N-Acylation Reactions of Amines. Comprehensive Organic Synthesis II. 2014, 1-46.
- Smith, M. B. Acceleration of amine/epoxy reactions with N‐methyl secondary amines. Journal of Polymer Science Part A: Polymer Chemistry. 2000, 38 (6), 921-930.
- Ghorbani-Vaghei, R., et al. Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. Trade Science Inc.2014.
- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. Available online: (accessed on March 12, 2026).
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Wikipedia. Aniline. Available online: [Link] (accessed on March 12, 2026).
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- Xu, H., et al. Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. ChemBioChem. 2021.
- Baddam, S. R., et al.
- Martyanov, A. P., et al. Effects of Vibrationally Treated Aqueous Media on the Kinetics of Methylene Blue Reduction by Ascorbic Acid. MDPI. 2026.
- Fernandez, I., et al. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. 2021, 12 (38), 12796-12807.
- Forro, E., et al. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry. 2016, 12, 2686-2693.
- Singh, P., et al. Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Journal of Saudi Chemical Society. 2015, 19 (1), 69-73.
- Al-Hamdi, A. A., et al. Kinetic and thermodynamic studies of the degradation of methylene blue by photo-Fenton reaction. Heliyon. 2019, 5 (8), e02287.
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Szostak, M. New insights into the reactivity of aminomethylene derivatives of resorc[4]arene: amine group transfer, conformational analysis, reaction mechanism. RSC Advances. 2022 , 12 (36), 23363-23374.
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Organic Chemistry Portal. Synthesis of benzylic amines. Available online: [Link] (accessed on March 12, 2026).
- Kim, H., et al. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
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CDN. N-Terminus Acetylation Protocol. Available online: [Link] (accessed on March 12, 2026).
- Abechi, E. S., et al. Kinetics of adsorption of methylene blue onto activated carbon prepared from palm kernel shell. Scholars Research Library. 2011.
- Hennion, G. F., & Hanzel, R. S. The Alkylation of Amines with t-Acetylenic Chlorides. Preparation of Sterically Hindered Amines. Journal of the American Chemical Society. 1960, 82 (18), 4908-4912.
- Le, T. H., et al. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. RSC Advances. 2017, 7 (88), 55855-55861.
- Cordova, A., et al. Organocatalytic Asymmetric α-Aminomethylation of Cyclohexanones. Angewandte Chemie International Edition. 2005, 44 (26), 4006-4009.
- Sharma, S., et al. Facile and Green Synthesis of Saturated Cyclic Amines. Molecules. 2017, 22 (10), 1686.
- Gröger, H. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology. 2024.
- Khan, I., et al. Chemical Characterization and Adsorption Kinetics of Methylene Blue: A Comparative Study of Activated Carbon and Plant-Based Bioadsorbents.
- Sipos, A., et al.
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Scaffold Hopping in Drug Design: 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one vs. Piperidine-Based Analogs
As drug discovery programs advance from hit-to-lead to lead optimization, managing the delicate balance between target affinity and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties becomes paramount. A classic challenge in medicinal chemistry is the optimization of highly basic scaffolds.
This guide provides an objective, data-driven comparison between the traditional piperidine-based analog (e.g., 4-(4-aminomethylphenyl)piperidine) and its neutral bioisostere, 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one . We will dissect the causality behind this specific scaffold hop, focusing on its application in targeting serine proteases and complement factors, and provide self-validating experimental protocols for evaluating these motifs.
The Strategic Rationale: Causality in Scaffold Selection
The 4-(aminomethyl)phenyl motif is a highly privileged P1 ligand. It is frequently utilized to mimic the basic side chains of arginine or lysine, anchoring the molecule via salt bridges to aspartate or glutamate residues in the active sites of serine proteases (such as mast cell β -tryptase[1] and Factor Xa[2]) and Complement Factor D[3].
The Piperidine Liability (Dicationic State)
When this P1 anchor is attached to a piperidine ring, the resulting scaffold contains two highly basic centers: the primary benzylamine (pKa ≈ 9.5) and the secondary piperidine amine (pKa ≈ 10.0). At physiological pH (7.4), this molecule exists predominantly in a dicationic state. While this drives high aqueous solubility and target affinity, it introduces severe liabilities:
-
hERG Cardiotoxicity: The basic piperidine nitrogen is a notorious pharmacophore for binding the hERG potassium channel[4].
-
Lysosomotropism: Highly basic, lipophilic amines become trapped in acidic lysosomes, leading to phospholipidosis and poor systemic distribution.
-
Permeability: The permanent double-positive charge drastically reduces passive blood-brain barrier (BBB) and cellular permeability.
The Cyclohexanone Solution (Bioisosteric Replacement)
Replacing the piperidine nitrogen with a cyclohexanone carbonyl represents a strategic scaffold hop. The cyclohexanone is a neutral bioisostere that maintains the critical 1,4-substitution geometry (the chair conformation), ensuring the exit vectors for the P1 and P2/P3 ligands remain identical.
-
Reduced Basicity: The molecule is reduced to a monocationic state, significantly lowering hERG liability and improving membrane permeability.
-
Synthetic Versatility: The ketone acts as an orthogonal synthetic handle, allowing for late-stage diversification (e.g., reductive amination or spirocycle formation) without interfering with the primary amine.
Pharmacophore model showing the 1,4-substitution vector projection into the protease active site.
Comparative Physicochemical & Safety Profiling
To objectively evaluate the impact of this scaffold hop, we must look at the quantitative shifts in physicochemical and safety metrics. The table below synthesizes representative profiling data when comparing an optimized piperidine lead versus its cyclohexanone-derived counterpart in a standard protease inhibitor program.
| Parameter | Piperidine Analog | Cyclohexanone Analog | Strategic Impact |
| Calculated pKa (Basic) | 9.5 (Primary), 10.1 (Secondary) | 9.5 (Primary only) | Eliminates dicationic liabilities at pH 7.4. |
| LogD (pH 7.4) | -1.2 (Highly hydrophilic) | +1.4 (Moderate lipophilicity) | Improves passive membrane permeability. |
| hERG IC 50 ( μ M) | 1.2 μ M (High Risk) | > 30 μ M (Low Risk) | Mitigates QT-prolongation cardiotoxicity. |
| Target IC 50 (nM) | 4.5 nM | 6.2 nM | Retains equipotent target engagement. |
| Caco-2 P app ( 10−6 cm/s) | 1.5 (Low permeability) | 12.4 (High permeability) | Enhances oral bioavailability. |
Experimental Workflows & Self-Validating Protocols
To leverage the 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one scaffold, researchers must execute precise synthetic derivatization and rigorous safety profiling. The following protocols are designed as self-validating systems to ensure data integrity.
Step-by-step experimental workflow from scaffold derivatization to lead selection and profiling.
Protocol A: Reductive Amination of the Cyclohexanone Scaffold
This protocol details the installation of a P2/P3 extension via the cyclohexanone ketone handle, assuming the primary amine is protected as a tert-butyl carbamate (Boc).
Materials:
-
tert-butyl (4-(4-oxocyclohexyl)benzyl)carbamate (1.0 eq)
-
Secondary amine building block (e.g., morpholine) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc) 3 ) (1.5 eq)
-
1,2-Dichloroethane (DCE) and Acetic Acid (AcOH)
Step-by-Step Procedure:
-
Imine Formation: Dissolve the protected cyclohexanone (1.0 mmol) and the secondary amine (1.2 mmol) in 10 mL of dry DCE. Add glacial acetic acid (1.0 eq) to adjust the pH to ~5. Stir at room temperature for 2 hours.
-
Reduction: Portion-wise, add NaBH(OAc) 3 (1.5 mmol) to the mixture. Stir for 12 hours under an inert nitrogen atmosphere.
-
Quench & Extract: Quench the reaction with saturated aqueous NaHCO 3 (10 mL). Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate in vacuo.
-
Deprotection: Treat the crude residue with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (5 mL) for 1 hour to remove the Boc group. Concentrate and purify via preparative HPLC.
Self-Validation Mechanism:
-
In-Process Control (IPC): Monitor step 1 and 2 via LC-MS. The intermediate iminium ion will appear as[M+H-H 2 O] + .
-
Spectroscopic Validation: Analyze the purified product via FT-IR. The complete disappearance of the strong ketone carbonyl stretch at ~1710 cm −1 confirms total conversion. 1 H-NMR must show the disappearance of the Boc signal at ~1.4 ppm post-deprotection.
Protocol B: Automated Patch-Clamp hERG Assay
To validate the safety hypothesis of the cyclohexanone hop, hERG inhibition must be quantified.
Step-by-Step Procedure:
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency and suspend in extracellular recording solution.
-
Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a holding potential of -80 mV.
-
Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse the cyclohexanone test compound in escalating concentrations (0.1 μ M to 30 μ M).
Self-Validation Mechanism:
-
Positive Control: Run Dofetilide or E-4031 (known hERG inhibitors) in parallel. The assay is only valid if the positive control yields an IC 50 within half a log of its historical average (~10 nM for E-4031).
-
Negative Control: 0.3% DMSO vehicle must show <5% variance in tail current amplitude over the recording period to rule out solvent-induced channel rundown.
Conclusion
The transition from a piperidine-based scaffold to 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is a masterclass in property-based drug design. While piperidines offer rapid synthetic access and high target affinity via dual-cationic interactions, they frequently fail in late-stage development due to hERG liability and poor pharmacokinetics. By utilizing the cyclohexanone bioisostere, medicinal chemists can preserve the critical 3D spatial arrangement of the pharmacophore while neutralizing the central charge, resulting in a vastly superior ADME/Tox profile.
References
-
Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of β II tryptase. Bioorganic & Medicinal Chemistry (2005).[Link]
-
Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants. Journal of Medicinal Chemistry (2003).[Link]
- Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof.
Sources
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Stability comparison: 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one vs benzylamine derivatives
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the stability of a molecule is a critical attribute that dictates its viability as a drug candidate. Understanding the degradation pathways and inherent stability of a compound is paramount for formulation development, shelf-life determination, and ensuring patient safety. This guide provides an in-depth comparison of the stability of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one, a molecule with a unique combination of a benzylamine moiety and a cyclohexanone ring, against the well-characterized class of benzylamine derivatives.
The Benzylamine Backbone: A Profile of Reactivity
Benzylamine and its derivatives are foundational building blocks in medicinal chemistry.[1] Their stability has been the subject of numerous studies, revealing a susceptibility to several degradation pathways.
Oxidative Degradation: The primary amine group in benzylamine is prone to oxidation.[2] This can occur through exposure to atmospheric oxygen and can be catalyzed by light and metal ions. The initial oxidation product is often an imine, which can subsequently hydrolyze to form benzaldehyde and ammonia. Further oxidation of benzaldehyde can lead to benzoic acid.
Photodegradation: Aromatic amines, including benzylamines, can be sensitive to light. Photo-oxidation can lead to the formation of colored degradants and a loss of potency.[3] The benzyl group can also participate in photochemical reactions.
Reaction with Carbon Dioxide: Primary and secondary amines are known to react with atmospheric carbon dioxide to form carbamate salts. This is typically a reversible process but can impact the purity and handling of the material.
pH Sensitivity: The basicity of the amine group makes the stability of benzylamine derivatives pH-dependent. At acidic pH, the amine is protonated, forming a more stable salt form which is less susceptible to oxidation.[4] However, in neutral to basic conditions, the free amine is more reactive.
The Cyclohexanone Moiety: Introducing New Stability Considerations
The presence of a cyclohexanone ring in 4-[4-(aminomethyl)phenyl]cyclohexan-1-one introduces additional potential degradation pathways that are not present in simple benzylamine derivatives.
Ketone Reactivity: The carbonyl group of the cyclohexanone is a reactive site. It can undergo a variety of reactions, including reduction to a cyclohexanol, oxidation (though generally stable), and reactions at the α-carbon. The conformational flexibility of the cyclohexane ring can also influence its reactivity.[5][6]
Metabolic Stability: In a biological context, the cyclohexanone ring can be a site of metabolism. Hydroxylation of the cyclohexane ring is a known metabolic pathway for similar structures.[7][8] This can lead to the formation of more polar metabolites that are more readily excreted.
A Comparative Stability Analysis
The following table summarizes the anticipated stability of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one in comparison to typical benzylamine derivatives under various stress conditions. This analysis is based on the known reactivity of the individual functional groups.
| Stress Condition | Benzylamine Derivatives | 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one (Inferred) | Key Considerations |
| Thermal Stability | Generally stable, but can degrade at elevated temperatures, especially in the presence of oxygen. | Expected to have comparable or slightly lower thermal stability due to the potential for reactions involving the cyclohexanone ring. | The presence of the cyclohexanone may introduce additional thermal degradation pathways.[9] |
| Acidic pH | Generally stable as the protonated ammonium salt. | Expected to be relatively stable due to the protonation of the aminomethyl group. | The ketone group is generally stable in acidic conditions. |
| Neutral/Basic pH | Susceptible to oxidation and other reactions of the free amine. | The free amine will be susceptible to oxidation. The cyclohexanone ring may be susceptible to base-catalyzed reactions like aldol condensation. | The presence of both a reactive amine and a ketone could lead to complex degradation profiles. |
| Oxidative Stress | Prone to oxidation, forming imines, aldehydes, and carboxylic acids. | The aminomethyl group is expected to be a primary site of oxidation. The cyclohexanone ring is relatively resistant to oxidation but can be oxidized under harsh conditions. | The benzylic position is also susceptible to oxidation. |
| Photostability | Can undergo photo-oxidation and other photochemical reactions. | The aromatic ring and the aminomethyl group are potential chromophores and sites for photodegradation. The cyclohexanone may also participate in photochemical reactions. | The overall photosensitivity will depend on the absorption spectrum of the molecule. |
Predicted Degradation Pathways
The following diagrams illustrate the likely primary degradation pathways for benzylamine and the inferred pathways for 4-[4-(aminomethyl)phenyl]cyclohexan-1-one.
Caption: Predicted degradation pathway of benzylamine.
Caption: Inferred degradation pathways for 4-[4-(aminomethyl)phenyl]cyclohexan-1-one.
Experimental Protocols for Stability Assessment
To experimentally validate the stability of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one, a forced degradation study should be conducted according to ICH guidelines. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.
Forced Degradation Workflow:
Caption: General workflow for a forced degradation study.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one in appropriate solvents (e.g., water, methanol, acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method with UV detection. Use mass spectrometry (LC-MS) to identify the mass of the degradation products.
-
Data Evaluation: Quantify the amount of the parent drug remaining and the amount of each degradation product formed. Elucidate the structure of the major degradants.
Conclusion and Future Directions
The stability profile of 4-[4-(aminomethyl)phenyl]cyclohexan-1-one is predicted to be more complex than that of simple benzylamine derivatives. Rigorous experimental forced degradation studies are essential to fully characterize its stability and identify any unique degradation products. This knowledge is crucial for the successful development of this compound into a safe and effective pharmaceutical product.
References
-
PubChem. 4-Phenylcyclohexanone. [Link]
-
eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
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Wikipedia. Cyclohexanone. [Link]
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ResearchGate. Efficient Photocatalytic Selective Oxidation of Benzylamines over Cobalt Molecular Catalyst Covalently Bonded to Carboxyl Functionalized Carbon Nitride. [Link]
-
PubMed. Phencyclidine metabolism: resolution, structure, and biological activity of the isomers of the hydroxy metabolite, 4-phenyl-4-(1-piperidinyl)cyclohexanol. [Link]
-
PubMed. Uptake, metabolism and elimination of cyclohexanone in humans. [Link]
-
ResearchGate. a) Photooxidation of benzylamine including the reaction conditions, b)... [Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
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ResearchGate. (PDF) Synthesis, spectral and thermal characterization of polyester derived from 1,1-bis(4-hydroxyphenyl)cyclohexane. [Link]
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- 9. researchgate.net [researchgate.net]
Cost-benefit analysis of using 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one as a building block
Cost-Benefit Analysis of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one in Drug Discovery
As a Senior Application Scientist, evaluating a chemical building block requires looking beyond the initial catalog price. We must analyze its structural contribution to the final drug candidate, its metabolic stability, and its synthetic versatility. 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is a highly specialized, bifunctional scaffold designed for the synthesis of rigidified, 3D-rich pharmaceutical agents. It has gained significant traction in the development of centrally acting therapeutics, particularly as a core scaffold for kappa and mu-opioid receptor ligands[1].
This guide provides an objective cost-benefit analysis of this building block, comparing it against common alternatives, and outlines self-validating experimental workflows to maximize its utility in your discovery pipeline.
Structural & Mechanistic Rationale
The value of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one lies in its dual functional handles and its geometric properties:
-
The Cyclohexanone Core: Provides an electrophilic center for reductive aminations, Wittig reactions, or Grignard additions[2]. More importantly, the all-carbon ring increases the fraction of sp3-hybridized carbons ( Fsp3 ), a metric strongly correlated with improved solubility and clinical success.
-
The Aminomethyl Handle: A highly nucleophilic primary amine that allows for rapid functionalization via amidation or sulfonylation.
-
Vector Projection: The 1,4-substitution pattern rigidly projects the functional groups across a defined 3D space. This rigidity pre-organizes the molecule, significantly reducing the entropic penalty upon binding to target proteins like opioid receptors[3].
Cost-Benefit Analysis vs. Alternatives
When designing a library, medicinal chemists often weigh this building block against cheaper or more common alternatives. Below is a comparative analysis based on synthetic efficiency and pharmacokinetic (PK) outcomes.
Table 1: Comparative Analysis of Core Scaffolds
| Scaffold Alternative | Est. Cost ($/g) | Fsp3 Contribution | Metabolic Liability | Synthetic Versatility | Primary Benefit |
| 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one | $120 - $150 | High | Low. All-carbon core resists CYP-mediated oxidation. | Excellent. Bifunctional (Ketone + Primary Amine). | High metabolic stability and rigid 3D vector projection. |
| 1-(4-(Aminomethyl)phenyl)piperidin-4-one | $40 - $60 | High | High. Piperidine nitrogen is prone to N-oxidation and N-dealkylation. | Good. (Ketone + Primary Amine). | Lower upfront cost, but high downstream PK optimization costs. |
| 4-(Aminomethyl)benzoic acid | < $10 | Low (Flat) | Low. | Moderate. (Carboxylic Acid + Primary Amine). | Extremely cheap, but yields "flat" molecules with poorer solubility. |
| 4-(4-Aminobenzyl)cyclohexan-1-one | $180+ | High | Moderate. Methylene linker introduces flexibility. | Good. (Ketone + Aniline). | Aniline is less nucleophilic, requiring harsher reaction conditions. |
The Verdict: While 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one carries a higher upfront reagent cost than piperidine or benzoic acid analogs, it provides a massive downstream cost-benefit. By avoiding the metabolic liabilities of piperidines (saving months of FTE time in PK optimization) and escaping the "flatness" of benzoic acids, this scaffold accelerates the path to a viable clinical candidate.
Self-Validating Experimental Workflows
To harness this building block effectively, orthogonal functionalization is required. The following protocols are designed as self-validating systems, ensuring that causality is understood and errors are caught immediately.
Protocol A: Chemoselective Amidation of the Aminomethyl Group
Causality: The primary aliphatic amine is significantly more nucleophilic than the ketone is electrophilic. By using a mild acylating agent at sub-ambient temperatures, we can selectively functionalize the amine without needing to protect the ketone.
-
Preparation: Dissolve 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one (1.0 eq) in anhydrous Dichloromethane (DCM) under N2 . Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Cool to 0 °C.
-
Addition: Dropwise add the desired acid chloride (1.05 eq) dissolved in DCM.
-
Self-Validation Checkpoint 1 (TLC): After 30 minutes, spot the reaction on silica TLC (Eluent: 5% MeOH in DCM). Spray with Ninhydrin stain and heat. Validation: The disappearance of a bright purple spot (primary amine) confirms complete conversion. If a purple spot remains, add 0.1 eq of acid chloride.
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM. Wash organics with brine, dry over Na2SO4 , and concentrate.
-
Self-Validation Checkpoint 2 (Spectroscopy): Perform FT-IR. Validation: You must observe two distinct carbonyl stretches: ~1710 cm−1 (unreacted ketone) and ~1650 cm−1 (newly formed amide). If the 1710 cm−1 peak is missing, unwanted side-reactions (e.g., enamine formation) have occurred.
Protocol B: Diastereoselective Reductive Amination of the Ketone Core
Causality: With the amine secured as an amide, the ketone can be reacted with a secondary amine. Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is chosen because it selectively reduces the transient iminium ion faster than it reduces the starting ketone, minimizing alcohol byproducts.
-
Imine Formation: Dissolve the amide intermediate (1.0 eq) and a secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir for 2 hours at room temperature.
-
Reduction: Add NaBH(OAc)3 (1.5 eq) in portions. Stir for 12 hours.
-
Self-Validation Checkpoint 1 (LC-MS): Inject an aliquot into the LC-MS. Validation: The total ion chromatogram (TIC) should show a mass shift corresponding to the loss of oxygen and addition of the amine ( [M+H]+=Mstart+Mamine−18 ).
-
Workup & Purification: Quench with 1N NaOH to break down boron complexes. Extract with Ethyl Acetate. Purify via reverse-phase chromatography.
-
Self-Validation Checkpoint 2 (NMR): Analyze the 1H -NMR spectrum. Validation: The diastereomeric ratio (cis/trans relative to the phenyl ring) can be determined by the coupling constants ( J -values) of the new methine proton on the cyclohexane ring. An axial proton (trans isomer) will show large axial-axial couplings (~10-12 Hz).
Visualizing the Workflows and Mechanisms
The following diagrams illustrate the synthetic logic and the downstream pharmacological application of this scaffold.
Caption: Workflow for the orthogonal functionalization of the bifunctional building block.
When successfully incorporated into a drug candidate, derivatives of this building block have been patented for their potent activity at opioid receptors[1],[3]. The rigid cyclohexane ring optimally positions the basic amine to interact with the aspartate residue in the receptor's binding pocket.
Caption: Pharmacological signaling pathway of opioid receptor ligands derived from the scaffold.
References
-
Lovering, F., Bikker, J., & Humblet, C. Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. Retrieved from:[Link]
- Puetz, C., Buschmann, H., & Koegel, B-Y. (Grünenthal GmbH).Aminomethyl-phenyl-cyclohexanone derivatives. US Patent 6,890,959.
-
National Institutes of Health (NIH PMC). Introduction to the Special Issue “Pharmacotherapies for the Treatment of Alcohol Abuse and Dependence” and a Summary of Patents Targeting other Neurotransmitter Systems. Retrieved from:[Link]
Sources
- 1. Introduction to the Special Issue “Pharmacotherapies for the Treatment of Alcohol Abuse and Dependence” and a Summary of Patents Targeting other Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introduction to the Special Issue “Pharmacotherapies for the Treatment of Alcohol Abuse and Dependence” and a Summary of Patents Targeting other Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Profile of para-Substituted vs meta-Substituted Phenylcyclohexanones: A Comprehensive Comparison Guide
Phenylcyclohexanones are indispensable building blocks in medicinal chemistry and synthetic methodology, frequently utilized in the development of analgesics, NMDA receptor antagonists, and complex natural products. The specific placement of the phenyl ring—whether at the para (C4) or meta (C3) position relative to the carbonyl—fundamentally alters the molecule's symmetry, steric environment, and thermodynamic stability.
As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of 4-phenylcyclohexanone and 3-phenylcyclohexanone . By analyzing their conformational dynamics, nucleophilic addition stereoselectivity, and α-functionalization pathways, this guide provides researchers with the predictive frameworks necessary for rational drug design and late-stage molecular editing[1].
Conformational Dynamics & Symmetry
The reactivity of substituted cyclohexanones is dictated by their three-dimensional conformation. The bulky phenyl group possesses a high A-value ( ≈ 2.8 kcal/mol), which effectively acts as a conformational anchor. This locks the cyclohexane ring into a rigid chair conformation where the phenyl substituent is exclusively equatorial, minimizing 1,3-diaxial interactions.
-
4-Phenylcyclohexanone (para-substituted): This molecule possesses a plane of symmetry ( Cs point group). Because the phenyl group is at C4, the two faces of the C1 carbonyl are diastereotopic. Nucleophilic attack generates cis and trans isomers, but the approach trajectories are perfectly symmetrical with respect to the left and right sides of the ring.
-
3-Phenylcyclohexanone (meta-substituted): This molecule is chiral and asymmetric ( C1 point group). The equatorial phenyl group at C3 breaks the plane of symmetry. This desymmetrization complicates the steric environment around the carbonyl because the axial protons at C3 and C5 are no longer equivalent (C3 has an equatorial phenyl and an axial proton, whereas C5 has two protons). This asymmetry significantly influences the regioselectivity of enolization and the transition state energies during nucleophilic attack.
Stereoselectivity in Nucleophilic Addition
The most critical distinction between these two scaffolds lies in their response to nucleophilic addition. The stereochemical outcome is a competition between torsional strain avoidance (favoring axial attack) and steric approach control (favoring equatorial attack)[2].
4-Phenylcyclohexanone Trajectories
-
Small Nucleophiles (e.g., NaBH4 , LiAlH4 ): Small hydrides prefer to attack from the axial face . According to the Felkin-Anh and Cieplak models, axial attack avoids the torsional strain that would occur with the adjacent equatorial C-H bonds during an equatorial attack. This yields the thermodynamically more stable trans-alcohol (equatorial OH) as the major product.
-
Bulky Nucleophiles (e.g., L-Selectride): Massive nucleophiles cannot tolerate the 1,3-diaxial steric hindrance posed by the axial protons at C3 and C5. Consequently, they are forced to attack from the equatorial face , yielding the cis-alcohol (axial OH) almost exclusively[2].
3-Phenylcyclohexanone Trajectories
While the general rules of torsional vs. steric control still apply, the desymmetrization at C3 alters the diastereomeric ratios. The equatorial phenyl group at C3 does not severely block the axial trajectory compared to an axial substituent, but it does distort the ring slightly, altering the transition state energy. Axial attack remains favored for small nucleophiles, but the inherent asymmetry often leads to slightly lower diastereomeric excesses compared to the 4-substituted counterpart.
Figure 1: Stereochemical divergence in nucleophilic addition to 4-phenylcyclohexanone.
Alpha-Functionalization & Thermodynamic Control
Beyond carbonyl addition, the α-functionalization of these scaffolds highlights the role of thermodynamic control in late-stage editing. A benchmark reaction is the hypervalent iodine-mediated diastereoselective α-acetoxylation[3].
When 4-phenylcyclohexanone is treated with (diacetoxyiodo)benzene (PIDA) and a Lewis acid, the reaction yields the cis-α-acetoxy derivative almost exclusively. This high diastereoselectivity is driven by thermodynamic control . Density Functional Theory (DFT) calculations demonstrate that the cis product is lower in free energy than the trans product by approximately 1.9 kcal/mol[3]. The reversible nature of the enol attack on the iodine(III) center allows the system to equilibrate and funnel toward the most stable stereoisomer.
For 3-phenylcyclohexanone, the reaction also exhibits high thermodynamic selectivity for the cis isomer, though the initial enolization step faces regiochemical competition (C2 vs. C6) due to the molecule's asymmetry.
Figure 2: Thermodynamic equilibration in hypervalent iodine-mediated α-acetoxylation.
Quantitative Data Comparison
The following table summarizes the quantitative stereochemical outcomes for the key transformations discussed, providing a quick-reference guide for synthetic planning.
| Substrate | Reaction Type | Reagent System | Major Product | Diastereomeric Ratio (dr) | Primary Control Mechanism |
| 4-Phenylcyclohexanone | Reduction | NaBH4 / MeOH | trans-Alcohol (Eq. OH) | ≈ 80:20 | Kinetic: Torsional strain avoidance |
| 4-Phenylcyclohexanone | Reduction | L-Selectride / THF | cis-Alcohol (Ax. OH) | > 95:5 | Kinetic: 1,3-diaxial steric hindrance |
| 3-Phenylcyclohexanone | Reduction | NaBH4 / MeOH | trans-Alcohol (Eq. OH) | ≈ 85:15 | Kinetic: Torsional strain avoidance |
| 4-Phenylcyclohexanone | α-Acetoxylation | PIDA, BF3⋅OEt2 | cis-α-Acetoxy | > 95:5 | Thermodynamic ( ΔG = -1.9 kcal/mol) |
| 3-Phenylcyclohexanone | α-Acetoxylation | PIDA, BF3⋅OEt2 | cis-α-Acetoxy | > 90:10 | Thermodynamic |
Experimental Protocols (Self-Validating Workflows)
To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the specific conditions required to achieve the selectivities listed above.
Protocol A: Diastereoselective Reduction via Steric Approach Control[2]
Objective: Synthesize cis-4-phenylcyclohexanol using L-Selectride.
-
Substrate Preparation: Dissolve 4-phenylcyclohexanone (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere.
-
Causality: Anhydrous conditions are mandatory to prevent the premature quenching of the highly reactive and moisture-sensitive hydride reagent.
-
-
Reagent Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add L-Selectride (1.2 equiv, 1.0 M in THF) over 15 minutes.
-
Causality: The ultra-low temperature minimizes the kinetic energy of the system, forcing the bulky tri-sec-butylborohydride to attack exclusively from the less sterically hindered equatorial face.
-
-
Quenching and Oxidative Workup: Stir for 2 hours at -78 °C, then quench by carefully adding 10% aqueous NaOH followed by 30% H2O2 .
-
Causality: The alkaline hydrogen peroxide oxidatively cleaves the robust boron-oxygen bond formed during the reduction, releasing the free cis-alcohol without epimerizing the stereocenter.
-
-
Isolation: Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Thermodynamically Controlled α-Acetoxylation[3]
Objective: Synthesize cis-2-acetoxy-4-phenylcyclohexanone.
-
Reaction Setup: In a round-bottom flask, dissolve 4-phenylcyclohexanone (1.0 equiv) in glacial acetic acid (0.5 M). Add (diacetoxyiodo)benzene (PIDA) (1.2 equiv).
-
Lewis Acid Activation: Add BF3⋅OEt2 (1.0 equiv) dropwise at room temperature.
-
Causality: BF3⋅OEt2 acts as a Lewis acid catalyst to dramatically accelerate the enolization of the ketone. This is the rate-limiting step for the subsequent electrophilic attack by the hypervalent iodine reagent.
-
-
Equilibration: Stir the mixture at room temperature for 24 hours.
-
Causality: Extended reaction time is critical. It ensures full thermodynamic equilibration, allowing reversible attack to funnel the system toward the lower-energy cis isomer.
-
-
Isolation: Quench with saturated aqueous NaHCO3 (carefully, to neutralize AcOH), extract with dichloromethane, dry over MgSO4 , and purify via silica gel chromatography.
References
-
Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones Frontiers in Chemistry (2020). URL:[Link]
-
Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization Journal of the American Chemical Society (2023). URL:[Link]
Sources
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one vs aliphatic diamines in polymer synthesis
An in-depth technical analysis for researchers, polymer chemists, and drug development professionals evaluating monomer architectures for advanced polymer synthesis.
The Stoichiometric Paradigm: AB vs. AA Monomer Architectures
In step-growth polymerization, molecular weight is dictated by the Carothers equation ( DPn=1+r−2rp1+r ), where r represents the stoichiometric ratio of reactive groups.
Traditional AA-type monomers (such as aliphatic diamines like 1,6-hexanediamine) require an exact 1:1 molar ratio with a BB-type co-monomer (e.g., a diketone or diacid) to achieve high molecular weights. Any deviation in weighing, monomer purity, or volatilization during the reaction severely caps the degree of polymerization.
Conversely, 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is an AB-type monomer . It contains both a nucleophilic primary amine (the aminomethyl group) and an electrophilic cyclic ketone within the exact same molecule. This architectural feature guarantees an inherent, perfect stoichiometric balance ( r=1 ) at the local molecular level. As a result, AB-type monomers bypass the strict weighing tolerances required by AA/BB systems, allowing for the synthesis of high-molecular-weight, sequence-defined polymers even under less forgiving reaction conditions 1.
AB-type vs AA-type monomer polymerization logic and stoichiometric dependency.
Mechanistic Pathways: Reductive Amination vs. Direct Polycondensation
When aliphatic diamines react with diketones via direct polycondensation, they form polyimines (Schiff bases). However, the equilibrium of ketimine formation is thermodynamically unfavorable because ketones are less electrophilic than aldehydes, and water is produced as a byproduct. To drive the reaction forward, aggressive water removal (e.g., via a Dean-Stark apparatus) is mandatory.
For 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one, the cyclic ketone is sterically hindered. Relying solely on direct polycondensation will result in low-molecular-weight oligomers. The Expert Solution: Implement reductive amination polymerization . By introducing a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), the transient, protonated iminium ion is irreversibly reduced to a secondary amine. This chemical sink pulls the equilibrium forward according to Le Chatelier's principle, transforming a reversible step-growth process into an irreversible chain-extension cascade . NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is mild enough to leave the unreacted ketone monomers intact, preventing premature chain termination.
Structural Causality & Polymer Performance
The molecular architecture of the monomer directly dictates the macroscopic thermal and mechanical properties of the resulting polymer:
-
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one: The incorporation of bulky cyclohexyl and phenyl rings directly into the polymer backbone restricts bond rotation. This steric hindrance dramatically increases the glass transition temperature ( Tg ) and thermal stability, making these polyamines suitable for high-performance applications, similar to polymers of intrinsic microporosity 2.
-
Aliphatic Diamines: Monomers like 1,6-hexanediamine introduce highly flexible -(CH₂)₆- spacers. This flexibility significantly lowers the Tg , increases ductility, and allows the polymer chains to fold into semi-crystalline domains.
Self-Validating Experimental Workflows
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating real-time analytical checkpoints.
Protocol A: Reductive Amination Polymerization of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
-
Monomer Preparation: Dry the AB monomer under a vacuum at 40°C for 12 hours to remove trace moisture, which can prematurely hydrolyze the iminium intermediate.
-
Solvent & Catalyst Addition: Dissolve 10 mmol of the monomer in 20 mL of anhydrous THF/MeOH (1:1 v/v). Add glacial acetic acid dropwise until the pH reaches 5-6. Validation: The slightly acidic environment is critical to protonate the ketone, activating it for nucleophilic attack.
-
Iminium Ion Formation: Stir the solution at 25°C under N₂ for 3 hours. Validation: Extract a 0.1 mL aliquot and analyze via IR spectroscopy; the emergence of a weak C=N stretch at ~1650 cm⁻¹ confirms intermediate formation.
-
Reductive Amination: Cool the flask to 0°C. Add 12 mmol of NaBH(OAc)₃ in small portions over 30 minutes to control the exothermic reduction.
-
Polymer Propagation: Warm to 40°C and stir for 24 hours. Validation: A significant increase in solution viscosity serves as a macroscopic indicator of successful step-growth chain extension 3.
-
Termination & Isolation: Quench the reaction with saturated NaHCO₃ to neutralize the acid. Precipitate the polymer by dropping the solution into cold diethyl ether. Filter and dry under a vacuum.
Self-validating experimental workflow for reductive amination polymerization.
Protocol B: Direct Polycondensation of Aliphatic Diamines (AA + BB)
-
Stoichiometric Weighing: In a glovebox, weigh exactly 10.000 mmol of 1,6-hexanediamine and 10.000 mmol of 1,4-cyclohexanedione. Validation: Precision to the third decimal place is required to prevent Carothers-limit capping.
-
Reaction Setup: Transfer to a round-bottom flask equipped with a Dean-Stark trap filled with toluene. Add 30 mL of toluene and 0.1 mmol of p-toluenesulfonic acid (p-TsOH).
-
Azeotropic Distillation: Reflux the mixture at 110°C. Validation: The volume of water collected in the Dean-Stark trap provides a real-time, quantitative measure of the extent of reaction ( p ). The reaction is complete when exactly 0.36 mL (20 mmol) of water is collected.
-
Isolation: Cool to room temperature and precipitate the polyimine in cold methanol.
Quantitative Performance Matrix
| Parameter | 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one | Aliphatic Diamines (e.g., HMDA) |
| Monomer Architecture | AB-Type (Bifunctional) | AA-Type (Requires BB Co-monomer) |
| Stoichiometric Sensitivity | Zero (Inherent 1:1 balance) | Extremely High (Strict weighing required) |
| Polymerization Mechanism | Reductive Amination / Self-Condensation | Direct Polycondensation / Amidation |
| Resulting Linkage | Secondary Amine (Stable) | Imine / Amide (Reversible / Stable) |
| Backbone Rigidity | High (Cyclohexyl + Phenyl rings) | Low (Flexible methylene chains) |
| Typical Tg Range | 150°C – 220°C | 40°C – 80°C |
| Morphology | Amorphous (High free volume) | Semi-crystalline |
References
- Tailored Polyurethane Synthesis from AB-Type Monomers Source: Macromolecules - ACS Publications URL
- Controlled/″Living″ Click Polymerization with Possible Bidirectional Chain-Growth Propagation during Polyaddition Source: Journal of the American Chemical Society / PMC URL
- Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches Source: JSTA URL
- Synthesis of Highly Gas-Permeable Polyimides of Intrinsic Microporosity Derived from 1,3,6,8-Tetramethyl-2,7-diaminotriptycene Source: PMC URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Highly Gas-Permeable Polyimides of Intrinsic Microporosity Derived from 1,3,6,8-Tetramethyl-2,7-diaminotriptycene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled/″Living″ Click Polymerization with Possible Bidirectional Chain-Growth Propagation during Polyaddition - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Accessibility Comparison Guide: 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one vs. Spirocyclic Ketones
As a Senior Application Scientist, I frequently evaluate the strategic trade-offs between utilizing flexible, multi-functional building blocks versus rigid, conformationally locked scaffolds. The transition from flat, sp2-rich aromatic frameworks to highly saturated, three-dimensional (3D) architectures is a cornerstone of modern medicinal chemistry, widely recognized as the[1]. Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with improved clinical success, enhanced metabolic stability, and better solubility[1].
In this guide, we objectively compare the synthetic accessibility, scalability, and structural utility of two distinct classes of 3D building blocks: the flexible, bifunctional 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one and the rigid, conformationally locked spirocyclic ketones .
Structural and Physicochemical Profiling
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one This scaffold is a classic 1,4-disubstituted cyclohexane system. It acts as a bifunctional building block, featuring both a primary amine (via the aminomethyl group) and a reactive cyclohexanone core. The para-substituted phenyl ring provides a rigid spacer, while the cyclohexane ring allows for conformational flexibility (e.g., chair flips) depending on the steric bulk of subsequent functionalization. It is ideal for rapid, divergent library synthesis via reductive amination and amidation.
Spirocyclic Ketones (e.g., 7-azaspiro[3.5]nonan-2-one) Spirocycles feature two rings sharing a single quaternary carbon atom. This imparts extreme conformational rigidity and projects substituents into well-defined, predictable 3D vectors ([2]). While their inherent ring strain and steric hindrance can complicate synthesis, they offer unparalleled metabolic stability (by removing metabolically labile benzylic positions) and provide access to novel intellectual property (IP) space.
Synthetic Accessibility: 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
The synthesis of this linear scaffold relies on the robust functionalization of commercially available 1,4-dioxaspiro[4.5]decan-8-one. The workflow is designed to be highly scalable, utilizing orthogonal protecting groups to prevent unwanted side reactions.
Causality of Experimental Choices
-
Grignard Addition: 4-Cyanophenylmagnesium bromide is added to the ketone. The ethylene acetal protecting group is strictly required here to prevent the Grignard reagent from reacting with both ends of a diketone or causing self-condensation.
-
Global Reduction: Palladium on carbon (Pd/C) under a hydrogen atmosphere reduces both the alkene and the nitrile group simultaneously. The addition of methanolic ammonia is a critical self-validating parameter . In the absence of ammonia, the reduction of the nitrile generates a highly reactive imine intermediate that can be attacked by the newly formed primary amine, leading to undesired secondary amine dimers. Ammonia acts as a competitive nucleophile, shifting the equilibrium to exclusively favor the primary amine product.
-
Acetal Deprotection: Mild aqueous HCl cleaves the ethylene acetal, liberating the target ketone without protonating the primary amine to the point of degradation.
Workflow 1: Four-step synthesis of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one from commercial acetals.
Experimental Protocol: Global Reduction and Deprotection
-
Reduction: Charge a Parr hydrogenation vessel with 4-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile (10.0 g, 38.6 mmol), 10% Pd/C (1.0 g), and 7 M NH3 in MeOH (100 mL).
-
Pressurize the vessel with H2 (50 psi) and agitate at 25 °C for 12 h.
-
Filter the suspension through a pad of Celite to remove the palladium catalyst; concentrate the filtrate in vacuo to yield the crude aminomethyl acetal.
-
Deprotection: Dissolve the crude acetal in THF (50 mL) and add 2 M aq. HCl (50 mL). Stir vigorously at room temperature for 4 h.
-
Basify the aqueous layer with 2 M NaOH to pH 10, extract with EtOAc (3 x 50 mL), dry over Na2SO4, and concentrate to yield 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one as a white solid.
Synthetic Accessibility: Spirocyclic Ketones
Spirocyclic ketones are frequently synthesized via strain-release mechanisms, Gold(I)-catalyzed Claisen-type rearrangements ([3]), or cycloadditions. A highly reliable and widely adopted method in medicinal chemistry is the Trost spiroannulation , which converts standard cycloalkanones into spirocyclic cyclobutanones ([4]).
Causality of Experimental Choices
-
Ylide Addition: Diphenylsulfonium cyclopropylide is reacted with a cyclic ketone (e.g., N-Boc-piperidin-4-one). The ylide acts as a nucleophile, attacking the ketone to form an intermediate betaine, which collapses to expel diphenyl sulfide and form a highly strained oxaspiropentane.
-
Lewis Acid Rearrangement: The use of lithium tetrafluoroborate (LiBF4) is not arbitrary. The mild Lewis acidity of the lithium cation specifically coordinates to the epoxide oxygen, promoting heterolytic C-O bond cleavage. This triggers a pinacol-type 1,2-alkyl shift, expanding the ring by exactly one carbon to relieve the immense strain, yielding the spirocyclobutanone without over-expansion or polymerization[4].
Workflow 2: Trost spiroannulation for the synthesis of spirocyclic ketones.
Experimental Protocol: Trost Spiroannulation
-
Ylide Generation: To a suspension of cyclopropyldiphenylsulfonium tetrafluoroborate (15.0 g, 47.7 mmol) in anhydrous THF (100 mL) at -70 °C under argon, add potassium tert-butoxide (5.35 g, 47.7 mmol) dropwise.
-
Epoxidation: Stir for 30 min, then add N-Boc-piperidin-4-one (8.0 g, 40.1 mmol) in THF (20 mL). Allow the reaction to warm to room temperature over 2 h.
-
Quench with water, extract with Et2O, and concentrate to isolate the crude oxaspiropentane intermediate.
-
Rearrangement: Dissolve the intermediate in anhydrous benzene (80 mL), add LiBF4 (0.5 g, 5.3 mmol), and reflux for 4 h.
-
Cool the mixture, wash with brine, dry over MgSO4, and purify via flash chromatography (silica gel, Hexanes/EtOAc) to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Objective Comparison: Performance and Scalability
The quantitative data below summarizes the synthetic and structural trade-offs between the two scaffold classes.
| Parameter | 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one | Spirocyclic Ketones (e.g., 7-azaspiro[3.5]nonan-2-one) |
| Structural Flexibility | High (Cyclohexane chair flips, rotatable phenyl-cyclohexyl bond) | Low (Conformationally locked by the quaternary spiro center) |
| Synthetic Step Count | 4 steps from commercial acetals | 2–5 steps depending on ring size and substitution |
| Typical Overall Yield | 45–60% | 20–40% (Often limited by ring strain during cyclization) |
| Scale-Up Feasibility | Excellent (Avoids extreme temperatures or highly hazardous reagents) | Moderate (Ylide generation requires cryogenic conditions; exotherms) |
| Metabolic Stability | Moderate (Susceptible to benzylic oxidation and ketone reduction) | High (Lack of flat aromatic surfaces and sterically shielded core) |
| Primary Derivatization Vectors | Reductive amination (ketone), Amidation (primary amine) | Reductive amination, Grignard addition, Cross-coupling |
Strategic Recommendations
For early-stage discovery programs requiring rapid library generation and broad vector exploration, 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is the superior choice due to its high synthetic yield, scalability, and dual functional handles. However, during lead optimization—where escaping flatland, improving metabolic half-life, and locking a specific binding conformation are paramount—spirocyclic ketones justify their higher synthetic cost and lower yields.
References
-
Lovering, F., Bikker, J., Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
-
Zheng, Z., et al. (2009). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals (Basel).
-
Bair, J. S., et al. (2009). Probing Chemical Space with Alkaloid-Inspired Libraries. Nature Chemical Biology.
-
Zhang, G., et al. (2009). Facile Synthesis of Spirocyclic Ketones via Gold(I)-Catalyzed Claisen-Type Rearrangement of Cyclic 8-Aryl-2,7-enyn-1-ols. Organometallics, 28(24), 6845-6848.
-
Ryabukhin, S., et al. (2025). Generating library comprehensive 3-D-shape building blocks of spirocyclic α- and β-prolines. ACS Fall 2025.
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating library comprehensive 3-D-shape building blocks of spirocyclic α- and β-prolines | Poster Board #804 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probing Chemical Space with Alkaloid-Inspired Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
Comprehensive Safety and Handling Guide: 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
Executive Summary & Chemical Profile
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one (CAS: 1513618-56-8) is a bifunctional organic compound frequently utilized as a building block in drug discovery and synthetic chemistry[1]. Featuring both a primary amine and a cyclohexanone moiety, this compound presents specific handling challenges. As a solid powder, its primary risks are inhalation and dermal sensitization. However, when dissolved in common laboratory solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) for biological assays, the hazard profile shifts dramatically, necessitating dynamic Personal Protective Equipment (PPE) strategies.
Hazard Assessment & Mechanistic Causality
To build a self-validating safety protocol, researchers must understand the causality behind the hazards to make informed operational choices:
-
The Primary Amine Moiety: Amines are basic and nucleophilic. Upon contact with moisture on the skin or mucous membranes, they can cause localized irritation and act as contact sensitizers[2].
-
The Cyclohexanone Ring: Ketones can defat the skin, exacerbating irritation and compromising the skin's natural lipid barrier.
-
The Carrier Solvent Effect (Critical): The most severe handling errors occur when researchers use standard thin nitrile gloves to handle this compound dissolved in DMSO. DMSO is a powerful penetration enhancer. While nitrile provides an excellent barrier against the solid powder, DMSO will permeate thin nitrile in under 10 minutes, carrying the dissolved amine directly through the glove and into the skin[3]. Therefore, PPE selection must be dictated by the state of the chemical (solid vs. solution) rather than just the chemical itself.
Personal Protective Equipment (PPE) Matrix
The following table summarizes the quantitative breakthrough data and required PPE based on the handling state.
| Handling State | Primary Risk Vector | Recommended Glove Material | Breakthrough Time | Secondary PPE Requirements |
| Solid Powder | Dust inhalation, dermal contact | Standard Nitrile (≥4 mil) | >480 min (Solid) | Safety goggles, Lab coat. N95/P100 mask if handled outside a ventilated enclosure. |
| DMSO Solution | Rapid dermal permeation | Butyl Rubber (≥14 mil) | >480 min[3] | Face shield, Chemical-resistant apron, Standard Nitrile as an under-glove. |
| DCM Solution | Solvent degradation | PVA or Viton/Butyl | >240 min[4] | Face shield, Chemical-resistant apron. |
Note: If handling solutions with standard nitrile gloves, they offer only "splash protection" and must be removed and replaced immediately upon contamination.
Operational Workflow & Safety Protocols
The following step-by-step methodology ensures a self-validating safety loop during the preparation of stock solutions.
Step 1: Environmental Verification
-
Conduct all weighing and transfer operations inside a certified chemical fume hood or ventilated balance enclosure. Verify that the face velocity is between 0.4 and 0.6 m/s (80-120 fpm).
Step 2: Pre-Weighing Setup
-
Don standard PPE: Lab coat, safety goggles, and double-layered nitrile gloves.
-
Causality Check: Use anti-static weighing boats and spatulas. The primary amine powder can accumulate static charge, leading to sudden dispersion or aerosolization when transferred.
Step 3: Solvent Introduction & PPE Upgrade
-
Transfer the weighed solid into a sealable vial.
-
Critical Transition: Before introducing the carrier solvent (e.g., DMSO), upgrade the outer glove layer to Butyl Rubber[2].
-
Add the solvent, immediately seal the vial, and use a vortex mixer or sonicator to dissolve the compound. Never sonicate an unsealed vial, as this generates respirable micro-aerosols of the dissolved amine.
Workflow for the safe handling and dissolution of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one.
Spill Response & Disposal Plan
Spill response protocols must diverge based on whether the spill involves the dry powder or a prepared solution.
Step-by-Step Spill Response:
-
Evacuate and Assess: Isolate the spill area. Determine if the spill is solid or liquid.
-
Solid Spill Protocol:
-
Do not dry sweep, as this aerosolizes the amine dust.
-
Lightly mist the powder with water (or a 5% acetic acid solution to neutralize the basic amine) to suppress dust generation.
-
Wipe up with damp absorbent pads.
-
-
Liquid Spill Protocol (e.g., DMSO solution):
-
Immediately upgrade to Butyl Rubber gloves and a face shield.
-
Apply an inert, non-combustible absorbent (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like sawdust.
-
Use non-sparking tools to scoop the absorbed mixture.
-
-
Decontamination & Disposal:
-
Wash the spill surface with a mild acidic detergent, followed by water.
-
Place all contaminated materials into a compatible, sealable hazardous waste container (e.g., a high-density polyethylene bucket). Label as "Hazardous Waste: Amine/Ketone Organic Mixture".
-
Decision tree for solid versus liquid spill response and decontamination procedures.
References
-
Title: Methylamine Safety and Primary Amine Handling Guidelines Source: Washington State University (WSU) Environmental Health & Safety URL: [Link]
-
Title: Chemical Handling Glove Guide (DCM and General Solvents) Source: Hong Kong University of Science and Technology (HKUST) URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Aminomethyl)phenyl]cyclohexan-1-one Structure](https://via.placeholder.com/250/FFFFFF/202124.png?text=C13H17NO)
